molecular formula C12H5F21O B057718 2-(Perfluorodecyl)ethanol CAS No. 865-86-1

2-(Perfluorodecyl)ethanol

货号: B057718
CAS 编号: 865-86-1
分子量: 564.13 g/mol
InChI 键: FLXYIZWPNQYPIT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(Perfluorodecyl)ethanol is a versatile fluorinated organic compound that serves as a critical building block in advanced materials science. Its structure features a long, hydrophobic and lipophobic perfluorodecyl chain (C10F21) coupled with a hydrophilic ethanol terminal group. This unique amphiphilic nature makes it an exceptional precursor for creating surfaces with permanent superhydrophobic and oleophobic properties. Researchers primarily utilize this compound to synthesize fluorinated surfactants, polymers, and coatings. A key application involves its use as a monomer for grafting onto substrates or polymer backbones via the reactive hydroxyl group, thereby imparting extreme liquid repellency, low surface energy, and enhanced chemical resistance. These modified materials are invaluable in studies concerning anti-fouling coatings, microfluidic devices, stain-resistant textiles, and specialized separation membranes. The mechanism of action relies on the dense, oriented presentation of the fluorocarbon chains at the interface, which drastically reduces surface free energy and creates a non-wetting Cassie-Baxter state. This product is intended For Research Use Only and is a vital tool for investigators in surface chemistry, polymer science, and nanotechnology.

属性

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecan-1-ol
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InChI

InChI=1S/C12H5F21O/c13-3(14,1-2-34)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h34H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXYIZWPNQYPIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F21CH2CH2OH, C12H5F21O
Record name 1-Dodecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-
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DSSTOX Substance ID

DTXSID2029905
Record name 2-(Perfluorodecyl)ethanol
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Molecular Weight

564.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Vapor Pressure

-0.9 ± 0.02 [log Psd at 298.15 K (Pa)]
Record name 10:2 FTOH
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URL https://doi.org/10.1021/acs.jced.9b00922
Description The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety.

CAS No.

865-86-1
Record name 2-(Perfluorodecyl)ethanol
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Record name 1H,1H,2H,2H-Perfluorodeca-1-ol
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Record name 1-Dodecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-
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Record name 2-(Perfluorodecyl)ethanol
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Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecanol
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Record name 2-(PERFLUORODECYL)ETHANOL
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluorododecan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,2H,2H-Perfluorododecan-1-ol, also known as 10:2 fluorotelomer alcohol (10:2 FTOH), is a significant organofluorine compound with the chemical formula F(CF₂)₁₀CH₂CH₂OH. Its unique properties, including high thermal and chemical stability, along with both hydrophobic and lipophobic characteristics, make it a valuable intermediate in the synthesis of a wide array of materials. These include surfactants, polymers, and surface coatings for specialized applications in the electronics, textile, and biomedical fields. This technical guide provides a comprehensive overview of the primary synthesis pathway for 1H,1H,2H,2H-Perfluorododecan-1-ol, detailing the multi-step process, experimental protocols, and available quantitative data.

Core Synthesis Pathway: A Three-Stage Process

The most established and industrially relevant method for the production of 1H,1H,2H,2H-Perfluorododecan-1-ol is a three-stage process rooted in telomerization chemistry. This process begins with the construction of the perfluorinated carbon chain, followed by the addition of a hydrocarbon spacer, and concludes with the introduction of the terminal hydroxyl group.

Stage 1: Telomerization to Form Perfluorodecyl Iodide

The initial stage involves the synthesis of a homologous series of perfluoroalkyl iodides. This is achieved through the free-radical initiated reaction of a short-chain perfluoroalkyl iodide, typically pentafluoroethyl iodide (C₂F₅I), with tetrafluoroethylene (TFE; CF₂=CF₂). This reaction produces a mixture of longer-chain perfluoroalkyl iodides, from which perfluorodecyl iodide (C₁₀F₂₁I) is the desired intermediate for this synthesis. The distribution of the resulting telomers can be controlled by the molar ratio of the reactants.

Stage 2: Ethylene Addition to Form 2-(Perfluorodecyl)ethyl Iodide

The perfluorodecyl iodide produced in the first stage is then reacted with ethylene (CH₂=CH₂) in a free-radical addition reaction. This step inserts an ethylene unit between the perfluoroalkyl chain and the iodine atom, yielding 2-(perfluorodecyl)ethyl iodide (C₁₀F₂₁CH₂CH₂I). This reaction is typically initiated by a radical initiator at elevated temperature and pressure.

Stage 3: Hydrolysis to 1H,1H,2H,2H-Perfluorododecan-1-ol

The final step is the conversion of 2-(perfluorodecyl)ethyl iodide into the target alcohol. A common method for this transformation is hydrolysis, which can be facilitated by reacting the iodide with oleum (fuming sulfuric acid) to form a sulfate ester intermediate, followed by quenching with water to yield the final alcohol product.

Synthesis_Pathway cluster_0 Stage 1: Telomerization cluster_1 Stage 2: Ethylene Addition cluster_2 Stage 3: Hydrolysis C2F5I Pentafluoroethyl Iodide (C₂F₅I) C10F21I Perfluorodecyl Iodide (C₁₀F₂₁I) C2F5I->C10F21I Radical Initiator TFE Tetrafluoroethylene (TFE) TFE->C10F21I Radical Initiator C10F21CH2CH2I 2-(Perfluorodecyl)ethyl Iodide (C₁₀F₂₁CH₂CH₂I) C10F21I->C10F21CH2CH2I Radical Initiator Ethylene Ethylene (CH₂=CH₂) Ethylene->C10F21CH2CH2I Radical Initiator FinalProduct 1H,1H,2H,2H-Perfluorododecan-1-ol (C₁₀F₂₁CH₂CH₂OH) C10F21CH2CH2I->FinalProduct H2O Hydrolysis (e.g., with Oleum/H₂O) H2O->FinalProduct

Figure 1: Overall synthesis pathway for 1H,1H,2H,2H-Perfluorododecan-1-ol.

Experimental Protocols

The following protocols are representative of the synthesis of 1H,1H,2H,2H-Perfluorododecan-1-ol. Note that specific conditions may require optimization based on laboratory or industrial scale.

Stage 1: Synthesis of Perfluorodecyl Iodide (C₁₀F₂₁I)
  • Apparatus Setup: A high-pressure autoclave reactor equipped with a stirrer, pressure gauge, and gas inlet/outlet is required. All equipment must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

  • Reagent Charging: The reactor is charged with pentafluoroethyl iodide (C₂F₅I) and a radical initiator (e.g., a peroxide-based initiator).

  • Reaction Execution: The reactor is sealed and pressurized with tetrafluoroethylene (TFE). The mixture is then heated to a temperature sufficient to initiate the telomerization reaction. The reaction is allowed to proceed for several hours, with the consumption of TFE monitored by the pressure drop.

  • Work-up and Purification: After cooling the reactor, the excess TFE is vented. The resulting mixture of perfluoroalkyl iodides is then subjected to fractional distillation under reduced pressure to isolate the C₁₀F₂₁I fraction.

Stage 2: Synthesis of 2-(Perfluorodecyl)ethyl Iodide (C₁₀F₂₁CH₂CH₂I)
  • Apparatus Setup: A high-pressure reactor, as described in Stage 1, is used.

  • Reagent Charging: The purified perfluorodecyl iodide (C₁₀F₂₁I) and a radical initiator (e.g., azobisisobutyronitrile, AIBN) are loaded into the reactor.

  • Reaction Execution: The reactor is sealed, purged with an inert gas, and then pressurized with ethylene gas. The reactor is heated to initiate the radical addition. The reaction is maintained at a constant temperature and pressure for a specified duration.

  • Work-up and Purification: After the reaction is complete, the reactor is cooled, and the crude 2-(perfluorodecyl)ethyl iodide is recovered. The product can be purified by distillation under reduced pressure.

Stage 3: Synthesis of 1H,1H,2H,2H-Perfluorododecan-1-ol
  • Apparatus Setup: A round-bottom flask equipped with a dropping funnel, stirrer, and a cooling bath is assembled.

  • Reaction Execution: 2-(Perfluorodecyl)ethyl iodide is placed in the reaction flask and cooled. Oleum (H₂SO₄·SO₃) is added dropwise while maintaining a low temperature and vigorous stirring. After the addition is complete, the mixture is gently heated to promote the formation of the sulfate ester.

  • Hydrolysis and Work-up: The reaction mixture is cooled and then carefully poured into ice water to hydrolyze the sulfate ester. The crude 1H,1H,2H,2H-Perfluorododecan-1-ol precipitates as a solid.

  • Purification: The solid product is collected by filtration and washed with water. Further purification can be achieved by recrystallization from a suitable solvent (e.g., a hydrocarbon or chlorinated solvent) or by vacuum distillation.

Quantitative Data

The following table summarizes representative quantitative data for reactions related to the synthesis of fluorotelomer alcohols. It is important to note that yields are highly dependent on specific reaction conditions and may vary.

StageReactionReactantsProductReported YieldReference
2Ethylene Addition1-iodo-1H,1H,2H,2H-perfluorooctane, DimethylmalonatePropanedioic Acid, 1H,1H,2H,2H-perfluorooctane,-dimethyl ester75%[1]
3 (related)Hydrolysis/Elimination1-iodo-1H,1H,2H-perfluorodecane, KOH/Ethanol1H,1H,2H-perfluoro-1-decene85%[2]

Experimental Workflow

The logical progression of the synthesis is straightforward, with the product of each stage serving as the reactant for the next, followed by purification and characterization of the final product.

Experimental_Workflow Start Starting Materials: Pentafluoroethyl Iodide & TFE Telomerization Stage 1: Telomerization Reaction Start->Telomerization Distillation1 Fractional Distillation of C₁₀F₂₁I Telomerization->Distillation1 Ethylene_Addition Stage 2: Ethylene Addition Reaction Distillation1->Ethylene_Addition Distillation2 Vacuum Distillation of C₁₀F₂₁CH₂CH₂I Ethylene_Addition->Distillation2 Hydrolysis Stage 3: Hydrolysis Reaction Distillation2->Hydrolysis Purification Purification (Recrystallization/Distillation) Hydrolysis->Purification Characterization Characterization (GC-MS, NMR, IR) Purification->Characterization FinalProduct Pure 1H,1H,2H,2H-Perfluorododecan-1-ol Characterization->FinalProduct

References

An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorododecan-1-ol (CAS 865-86-1)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1H,1H,2H,2H-Perfluorododecan-1-ol, also known as 10:2 fluorotelomer alcohol (10:2 FTOH), is a significant compound within the broad class of per- and polyfluoroalkyl substances (PFAS).[1][2] Its chemical structure is characterized by a long perfluorinated carbon chain, which imparts unique properties such as high thermal stability, chemical resistance, and both hydrophobicity and lipophobicity.[2] These characteristics make it a subject of interest in material science for applications like hydrophobic coatings and in the formulation of aqueous film-forming foams (AFFF) for firefighting.[2] However, its persistence in the environment and its role as a potential precursor to bioaccumulative perfluorocarboxylic acids (PFCAs) have also made it a key analyte in environmental and toxicological research.[3][4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, analytical methods, and safety protocols.

Chemical Identity and Structure

The compound is systematically named 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecan-1-ol.[2] It is a fluorotelomer alcohol, a subclass of PFAS often detected in environmental samples, including indoor dust.[5]

IdentifierValue
CAS Number 865-86-1[1][6]
Molecular Formula C₁₂H₅F₂₁O[2][7]
Molecular Weight 564.13 g/mol [2][7]
IUPAC Name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecan-1-ol[2]
Common Synonyms 2-(Perfluorodecyl)ethanol, 10:2 Fluorotelomer alcohol, 1H,1H,2H,2H-Perfluorodecan-1-ol[1][8]
SMILES C(CO)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F[2]
InChI Key FLXYIZWPNQYPIT-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 10:2 FTOH are largely dictated by its long fluorinated chain. It is a solid at room temperature and has limited solubility in water.[5][9]

PropertyValueSource
Physical Form White to Off-White Solid[5]
Melting Point 91 - 95 °C[5][8]
Boiling Point 145 °C (at 10 mmHg)[5]
Density (Predicted) 1.664 ± 0.06 g/cm³[5]
Water Solubility Insoluble[5]
Solubility (Organic) Slightly soluble in Chloroform and Methanol (with heating/sonication)[5]
pKa (Predicted) 14.28 ± 0.10[5]
Enthalpy of Sublimation 94.3 ± 4.4 kJ/mol (at 296.3-318.3 K)[1]

Synthesis and Reactivity

Synthesis Pathway

A common method for synthesizing this compound involves the hydrolysis of 2-(Perfluorodecyl)ethyl iodide. This approach is advantageous as it can eliminate the need for multiple reaction steps and more hazardous reagents often used in traditional fluorination methods.[2] The reaction is typically conducted using potassium 4-hydroxybutyrate in a γ-butyrolactone solvent.[2] For optimal yield, reaction conditions such as temperature, time, and atmosphere are carefully controlled.[2]

Synthesis Synthesis of 10:2 FTOH reactant 2-(Perfluorodecyl)ethyl iodide product 1H,1H,2H,2H-Perfluorododecan-1-ol (CAS 865-86-1) reactant->product Hydrolysis reagent Potassium 4-hydroxybutyrate (in γ-butyrolactone) reagent->product Degradation Environmental Degradation Pathway FTOH 10:2 FTOH (CAS 865-86-1) FTAL Fluorotelomer Aldehyde (FTAL) FTOH->FTAL Oxidation (e.g., •OH) FTCA Fluorotelomer Carboxylic Acid (FTCA) FTAL->FTCA FTUCA Fluorotelomer Unsaturated Carboxylic Acid (FTUCA) FTCA->FTUCA PFOA Perfluorooctanoic Acid (PFOA) FTUCA->PFOA PFNA Perfluorononanoic Acid (PFNA) FTUCA->PFNA AnalyticalWorkflow Analytical Workflow (ASTM D8591-24) cluster_sampling 1. Sample Collection cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing Air Air Sample (Test Chamber / Indoor) Pump Sampling Pump Air->Pump Draw Air SorbentTube PFAS-Validated Sorbent Tube Pump->SorbentTube Draw Air TD Thermal Desorber (Heats tube, focuses analytes) SorbentTube->TD Place tube in TD GC Gas Chromatograph (Separates compounds) TD->GC Injection MSMS Triple Quadrupole MS/MS (Detects via MRM) GC->MSMS Elution Quant Quantification (vs. Calibration Curve) MSMS->Quant Report Final Concentration Report (ng/m³) Quant->Report

References

An In-depth Technical Guide on the Environmental Persistence of 10:2 Fluorotelomer Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10:2 Fluorotelomer alcohol (10:2 FTOH), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a chemical of significant environmental concern. Utilized in a variety of industrial and consumer products for its water and oil repellent properties, 10:2 FTOH's environmental persistence, bioaccumulative potential, and transformation into highly stable perfluorinated carboxylic acids (PFCAs) necessitate a thorough understanding of its fate and behavior in the environment. This technical guide provides a comprehensive overview of the environmental persistence of 10:2 FTOH, including its degradation pathways, quantitative persistence data, and detailed experimental protocols for its analysis.

Environmental Fate and Degradation Pathways

10:2 FTOH undergoes both biotic and abiotic degradation in the environment, leading to the formation of various transformation products. The primary degradation pathway involves the oxidation of the alcohol group, followed by further transformations of the fluorinated chain.

Biotic Degradation

In soil and sediment environments, microbial activity plays a crucial role in the degradation of 10:2 FTOH. The process is generally more rapid under aerobic conditions compared to anaerobic conditions. The presence of organisms such as earthworms and plants has been shown to stimulate the microbial degradation of 10:2 FTOH in soil.[1] The typical biotic degradation pathway involves the initial oxidation of 10:2 FTOH to its corresponding aldehyde and then to a carboxylic acid, which can then undergo further degradation to form a series of PFCAs.

The major degradation products identified in soil and biota include perfluorooctanoic acid (PFOA), perfluorononanoic acid (PFNA), and predominantly perfluorodecanoic acid (PFDA).[1] Shorter-chain PFCAs such as perfluoropentanoic acid (PFPeA) and perfluorohexanoic acid (PFHxA) have also been detected in plant roots, suggesting β-oxidation of longer-chain PFCAs.[1][2]

Abiotic Degradation

Abiotic degradation of 10:2 FTOH can occur through processes such as atmospheric oxidation and photolysis. In the atmosphere, 10:2 FTOH can be oxidized by hydroxyl radicals, leading to the formation of PFCAs.[3] While fluorotelomer-based polymers, the precursors to FTOHs, exhibit long half-lives for abiotic hydrolysis (55-89 years under neutral conditions), the subsequent degradation of FTOHs is a key pathway for the formation of persistent PFCAs in the environment.[4][5]

Quantitative Data on Environmental Persistence

The environmental persistence of 10:2 FTOH is often quantified by its half-life in various environmental compartments. The following tables summarize key quantitative data from scientific literature.

Table 1: Half-life of 10:2 FTOH and Related Compounds in Soil and Sludge

Compound/MatrixConditionHalf-lifeReference
Fluorotelomer Alcohols (FTOHs) in sludge-applied soilsField data0.85 - 1.8 years[6][7]
8:2 FTOH in AFFF-impacted soilNitrate-reducing12.5 - 36.5 days[8]
8:2 FTOH in AFFF-impacted soilSulfate- and iron-reducing>400 days[8]
Fluorotelomer-based polymers in soilBiodegradation33 - 112 years[4]
Acrylate-linked fluorotelomer polymers in saturated soilsBiodegradation33 - 112 years[4]

Table 2: Concentrations of 10:2 FTOH in Various Environmental Matrices

MatrixLocation/SourceConcentration RangeReference
Sludge-applied surface soilsDecatur, Alabama, USA<5.6 to 166 ng/g dry weight[6][7]
Marine sedimentsLiaodong Bay, China0.19 - 0.52 ng/g dry weight (total FTOHs)[9]
Biosolids from a WWTP-68.07 ng/g[10]
Sludge-applied soils-up to 820 ng/g dry soil[9]

Experimental Protocols

Accurate quantification of 10:2 FTOH and its degradation products in environmental matrices requires robust and sensitive analytical methods. The following sections detail common experimental protocols.

Sample Extraction from Soil and Sediment

Objective: To extract 10:2 FTOH and its metabolites from solid matrices.

Materials:

  • Soil/sediment sample

  • Methanol

  • Methyl tert-butyl ether (MTBE)

  • Polypropylene centrifuge tubes (50 mL)

  • Ultrasonic bath

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 1.0 g of the homogenized soil or sediment sample into a 50 mL polypropylene centrifuge tube.

  • Add a known amount of an appropriate internal standard.

  • Add 10 mL of methanol and sonicate the mixture for 20 minutes.

  • Centrifuge the sample to separate the supernatant.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction process twice more with fresh methanol.

  • Combine the supernatants and concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • The extract is now ready for cleanup and instrumental analysis.

Sample Extraction from Water

Objective: To extract 10:2 FTOH from aqueous samples.

Materials:

  • Water sample

  • Solid-phase extraction (SPE) cartridges (e.g., WAX or HLB)

  • Methanol

  • Ammonium hydroxide solution (0.1%)

  • Ammonium acetate solution

  • Nitrogen evaporator

Procedure:

  • Acidify the water sample to pH 4 with ammonium acetate.

  • Activate the SPE cartridge by passing 4 mL of 0.1% ammonia in methanol, followed by 4 mL of methanol, and then 4 mL of deionized water.

  • Load the water sample onto the SPE cartridge.

  • Wash the cartridge with 4 mL of the ammonium acetate solution to remove impurities.

  • Dry the cartridge thoroughly.

  • Elute the analytes with 4 mL of methanol, followed by 4 mL of 0.1% ammonia in methanol.

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • The extract is ready for instrumental analysis.

Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify 10:2 FTOH in the prepared extracts.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for FTOH analysis (e.g., DB-WAX)

GC-MS Parameters (Example):

  • Injection Mode: Splitless

  • Injector Temperature: 230°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes

    • Ramp to 240°C at 10°C/min

    • Hold at 240°C for 1 minute

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI)

  • Detection Mode: Selected Ion Monitoring (SIM)

Visualization of Degradation Pathway

The following diagram illustrates the key steps in the biotic degradation of 10:2 FTOH.

G FTOH 10:2 Fluorotelomer Alcohol (C10F21CH2CH2OH) FTAL 10:2 Fluorotelomer Aldehyde (C10F21CH2CHO) FTOH->FTAL Microbial Oxidation FTCA 10:2 Fluorotelomer Carboxylic Acid (C10F21CH2COOH) FTAL->FTCA Microbial Oxidation FTUCA 10:2 Fluorotelomer Unsaturated Carboxylic Acid (C9F19CF=CHCOOH) FTCA->FTUCA Dehydrofluorination PFDA Perfluorodecanoic Acid (PFDA, C9F19COOH) FTUCA->PFDA β-oxidation PFNA Perfluorononanoic Acid (PFNA, C8F17COOH) PFDA->PFNA β-oxidation PFOA Perfluorooctanoic Acid (PFOA, C7F15COOH) PFNA->PFOA β-oxidation Short_PFCAs Shorter-chain PFCAs (e.g., PFHxA, PFPeA) PFOA->Short_PFCAs Further β-oxidation

Caption: Biotic degradation pathway of 10:2 Fluorotelomer Alcohol.

Conclusion

The environmental persistence of 10:2 FTOH is a complex issue driven by its slow degradation and its transformation into highly persistent PFCAs. Understanding the degradation pathways, persistence metrics, and analytical methodologies is critical for assessing the environmental risks associated with this compound and for developing effective remediation strategies. This guide provides a foundational resource for professionals engaged in research, environmental monitoring, and the development of safer alternatives.

References

A Technical Review of Fluorotelomer Alcohol (FTOH) Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical review of the toxicity of fluorotelomer alcohols (FTOHs), a class of polyfluoroalkyl substances (PFAS) used as intermediates in the production of specialty polymers, surfactants, and surface coatings.[1][2] Due to their widespread use, FTOHs are found in the environment and are precursors to persistent and bioaccumulative perfluorinated carboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA) and perfluorohexanoic acid (PFHxA).[1][3] This guide summarizes key toxicological data, metabolic pathways, and experimental methodologies to inform risk assessment and future research.

Metabolism and Toxicokinetics

FTOHs undergo biotransformation primarily in the liver and kidneys, leading to the formation of various metabolites, including persistent PFCAs.[4][5] Understanding the metabolic pathways and toxicokinetic profiles of FTOHs is crucial for interpreting their toxicity.

The metabolism of FTOHs is a multi-step process initiated by oxidation, which is catalyzed by Cytochrome P450 (CYP) enzymes rather than alcohol dehydrogenase.[6] Specifically, human CYP2A6 has been identified as a key enzyme in the oxidation of 6:2 FTOH.[7] The general pathway involves the conversion of the FTOH to a fluorotelomer aldehyde (FTAL), which is then oxidized to a saturated fluorotelomer carboxylic acid (FTCA) or an unsaturated fluorotelomer carboxylic acid (FTUCA).[4][6] These intermediates can then enter Phase II conjugation reactions (e.g., with glutathione, glucuronide, or sulfate) or undergo further metabolism to yield PFCAs and other polyfluorinated acids.[4][5]

FTOH_Metabolism General Metabolic Pathway of Fluorotelomer Alcohols (FTOHs) FTOH Fluorotelomer Alcohol (e.g., 6:2 FTOH, 8:2 FTOH) FTAL Fluorotelomer Aldehyde (FTAL) FTOH->FTAL CYP450 Oxidation FTCA Saturated Fluorotelomer Carboxylic Acid (FTCA) FTAL->FTCA Oxidation FTUCA Unsaturated Fluorotelomer Carboxylic Acid (FTUCA) FTAL->FTUCA Oxidation PFCAs Perfluorinated Carboxylic Acids (e.g., PFHxA, PFOA) FTUCA->PFCAs Further Metabolism (e.g., β-oxidation) Conjugates Glucuronide, Sulfate, or Glutathione Conjugates FTUCA->Conjugates Conjugation Enzymes

General Metabolic Pathway of Fluorotelomer Alcohols (FTOHs).

Studies in rats show that FTOHs are rapidly absorbed and eliminated, while their PFCA metabolites persist significantly longer.[8] For example, after a single oral dose of 8:2 FTOH in rats, the parent compound has a plasma elimination half-life of only 1.1 to 1.7 hours.[8] However, its metabolite, PFOA, has a much longer half-life that exhibits significant sex differences: 198-353 hours in males versus 4.47-6.9 hours in females.[8] Another major metabolite, 7:3-fluorotelomer acid (7:3-FTA), has a plasma half-life of 2-3 days in both sexes.[8]

Table 1: Toxicokinetic Parameters of 8:2 FTOH and its Metabolites in Hsd:Sprague-Dawley SD Rats Following a Single Gavage Dose

Compound Sex Plasma Elimination Half-Life (t½) Key Findings Reference
8:2 FTOH Male & Female 1.1 - 1.7 hours Rapid absorption and elimination. Bioavailability ranged from 22% to 41%. [8]
PFOA Male 198 - 353 hours Elimination is significantly longer in males than females. [8]
PFOA Female 4.47 - 6.9 hours Rapid elimination compared to males. [8]

| 7:3-FTA | Male & Female | ~2 - 3 days | No significant sex difference in elimination half-life. |[8] |

Toxicological Profile

FTOHs exhibit a range of toxic effects in animal studies, with the liver and kidneys being primary target organs.[9][10][11] Toxicity is generally observed at higher dose levels, and some effects have been shown to be reversible.[9][12]

Acute toxicity studies classify FTOHs as slightly toxic by the oral route.[10][13] Subchronic studies reveal effects at lower, repeated doses, establishing No-Observed-Adverse-Effect Levels (NOAELs) for risk assessment.

Table 2: Acute Toxicity of 6:2 FTOH

Species Route LD50 Key Findings Reference
Rat Oral 1,750 mg/kg Classified as Category 4 for acute oral toxicity under GHS. [10][13]
Rat Dermal > 5,000 mg/kg Not considered a significant dermal hazard. [10][13]
Rabbit Dermal - Not a primary skin irritant. [10][13]
Rabbit Ocular - Not a primary eye irritant. [10][13]

| Mouse | Dermal | - | Did not produce a dermal sensitization response. |[10][13] |

Table 3: Subchronic Oral Toxicity of 6:2 FTOH and 8:2 FTOH in Rats

Compound Study Duration NOAEL Key Adverse Effects at Higher Doses Reference
6:2 FTOH 90 days 5 mg/kg/day Mortality, kidney degeneration and necrosis, and effects on hematology and liver at ≥125 mg/kg/day. [10][13]

| 8:2 FTOH | 90 days | 5 mg/kg | Liver weight increases, focal hepatic necrosis, chronic progressive nephrotoxicity (females), and degeneration of enamel organ cells at ≥25 mg/kg. |[9][12] |

6:2 FTOH has been evaluated for genotoxicity and was found not to be mutagenic in the bacterial reverse mutation test (Ames test) or the mouse lymphoma assay.[10][13] It was also not clastogenic in a chromosome aberration assay using human lymphocytes, indicating it is not considered a genotoxic hazard.[10][13]

The toxic effects of FTOHs are linked to the parent compound and its various metabolites.[14] Key mechanisms include:

  • Hepatotoxicity: Observed effects include increased liver weight, hepatocellular necrosis, and increased hepatic β-oxidation, which is a marker of peroxisome proliferation.[9][11][12]

  • Immunotoxicity: Studies in mice have shown that 8:2 FTOH can suppress immune function, evidenced by reduced serum and tissue cytokine levels (e.g., IL-1β, IL-6, TNF-α) and inhibited splenocyte proliferation.[11]

  • Endocrine Disruption: Both 6:2 FTOH and 8:2 FTOH have been found to be estrogenic.[1][14]

  • Oxidative Stress: A growing body of evidence suggests a correlation between the toxicity induced by FTOHs and the generation of oxidative stress.[15]

Experimental Protocols

Detailed methodologies from key toxicity studies are crucial for the interpretation and replication of findings.

  • Test System: Crl:CD®(SD)IGS BR rats.[9]

  • Administration: Daily oral gavage for approximately 90 days.[9]

  • Dose Levels: 0 (corn oil vehicle), 1, 5, 25, and 125 mg/kg.[9]

  • Endpoints Evaluated: A complete toxicological profile was assessed, including mortality, clinical observations, body weight, food consumption, neurobehavioral assessments (functional observational battery, motor activity), hematology, clinical chemistry, urinalysis, and gross and microscopic pathology.[9][12]

  • Special Assessments: Hepatic β-oxidation was measured to assess peroxisome proliferation. Plasma and urinary fluorine levels were quantified.[9]

  • Recovery Group: A subset of animals was maintained for a 90-day post-dosing recovery period to assess the reversibility of effects.[9]

Study_Workflow_8_2_FTOH Workflow for 90-Day Oral Gavage Study of 8:2 FTOH cluster_setup Study Setup cluster_dosing Dosing Phase (90 Days) cluster_termination Terminal Phase cluster_recovery Recovery Phase (90 Days Post-Dosing) Acclimation Acclimation of Crl:CD®(SD)IGS BR Rats Grouping Randomization into Dose Groups (0, 1, 5, 25, 125 mg/kg) + Recovery Groups Acclimation->Grouping Dosing Daily Oral Gavage Administration Grouping->Dosing Recovery_Monitoring Observation without Dosing Grouping->Recovery_Monitoring Recovery Groups Monitoring In-life Monitoring: - Clinical Observations - Body Weight / Food Consumption - Neurobehavioral Assessments Dosing->Monitoring Sacrifice Necropsy at Day 91 Monitoring->Sacrifice Analysis Sample Collection & Analysis: - Hematology & Clinical Chemistry - Urinalysis & Fluoride Levels - Organ Weights & Pathology - Hepatic β-oxidation Sacrifice->Analysis Recovery_Sacrifice Necropsy at End of Recovery Recovery_Monitoring->Recovery_Sacrifice

Workflow for 90-Day Oral Gavage Study of 8:2 FTOH.
  • Test System: Rats (strain not specified in abstract).[10]

  • Administration: Daily oral gavage for 90 days.[10]

  • Dose Levels: 0, 5, 25, 125, and 250 mg/kg/day.[10]

  • Endpoints Evaluated: Mortality, clinical signs, hematology, serum chemistry, and liver effects.[10][13] Mortality was a key finding, occurring sporadically after three weeks in the 125 and 250 mg/kg/day groups.[10] The primary cause of death was attributed to kidney degeneration and necrosis.[13]

  • Test System: Isolated hepatocytes from rats, mice, and humans.[4]

  • Incubation: Hepatocytes are incubated with the test compound (e.g., 6:2 FTOH).[4]

  • Metabolite Identification: Samples are analyzed over time to identify and quantify the formation of metabolites.[4]

  • Analytical Technique: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is typically used for the detection of FTOH metabolites.[16]

  • Pathway Elucidation: By identifying transient intermediates and terminal products, metabolic pathways can be constructed.[4][6] The use of specific enzyme inhibitors (e.g., aminobenzotriazole for P450s) can help identify the enzyme classes involved.[6]

References

vapor pressure and enthalpy of sublimation for 2-(Perfluorodecyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed overview of the experimentally determined vapor pressure and enthalpy of sublimation for 2-(Perfluorodecyl)ethanol (CAS RN: 865-86-1). The methodologies for these measurements are also described.

Introduction

This compound, a member of the fluorotelomer alcohols (FTOHs), is a compound of interest in various fields, including materials science and biomedical research, due to its unique properties imparted by the perfluorinated alkyl chain.[1] Understanding its thermophysical properties, such as vapor pressure and enthalpy of sublimation, is crucial for applications in developing coatings, lubricants, and for assessing its environmental fate.[1] This guide summarizes the key quantitative data and outlines the experimental protocols for their determination.

Quantitative Data

The following table summarizes the experimental data for the vapor pressure and enthalpy of sublimation of this compound.

PropertyValueConditionsReference
Vapor Pressure (log Psd)-0.9 ± 0.02at 298.15 K (Pa)J. Chem. Eng. Data 2020, 65, 2332-2342[2]
Enthalpy of Sublimation (ΔsubHb)94.3 ± 4.4 kJ/molat 296.3-318.3 KJ. Chem. Eng. Data 2020, 65, 2332-2342[2]

Experimental Protocols

The determination of vapor pressure and enthalpy of sublimation typically involves precise measurements of a substance's pressure at various controlled temperatures. The Clausius-Clapeyron equation is then used to derive the enthalpy of vaporization or sublimation from the temperature dependence of the vapor pressure.

3.1. Determination of Vapor Pressure

A common method for measuring the low vapor pressure of a solid, like this compound, is the Knudsen effusion method or a static vapor pressure measurement in a sealed, temperature-controlled chamber.

  • Sample Preparation: A pure sample of this compound is placed in a thermostated cell. The sample is thoroughly degassed to remove any volatile impurities.

  • Apparatus: A high-vacuum apparatus equipped with a pressure transducer (e.g., a capacitance diaphragm gauge) and a temperature-controlled sample cell is used.

  • Procedure:

    • The sample is introduced into the cell, and the system is evacuated to a high vacuum.

    • The cell is maintained at a constant temperature (e.g., using a water bath or a Peltier element).

    • The system is isolated from the vacuum pump, and the pressure increase due to sublimation is monitored until a stable equilibrium vapor pressure is reached.

    • This measurement is repeated at several different temperatures.

3.2. Calculation of Enthalpy of Sublimation

The enthalpy of sublimation is determined from the vapor pressure data using the Clausius-Clapeyron equation:

ln(P) = - (ΔHsub / R) * (1/T) + C

Where:

  • P is the vapor pressure

  • ΔHsub is the enthalpy of sublimation

  • R is the ideal gas constant

  • T is the absolute temperature in Kelvin

  • C is a constant

By plotting ln(P) versus 1/T, a straight line is obtained. The slope of this line is equal to -ΔHsub/R, from which the enthalpy of sublimation can be calculated.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of vapor pressure and enthalpy of sublimation.

G Sample Pure this compound Sample Degas Degassing of Sample Sample->Degas Load Load Sample into Thermostated Cell Degas->Load Equilibrate Set and Equilibrate Temperature (T1) Load->Equilibrate Measure Measure Equilibrium Vapor Pressure (P1) Equilibrate->Measure Repeat Repeat for T2, T3, ... to get P2, P3, ... Measure->Repeat Plot Plot ln(P) vs. 1/T Repeat->Plot Slope Determine Slope of the Line Plot->Slope Calculate Calculate Enthalpy of Sublimation (Slope = -ΔHsub/R) Slope->Calculate

Caption: Experimental workflow for determining vapor pressure and enthalpy of sublimation.

References

The Influence of 2-(Perfluorodecyl)ethanol on Lipid Bilayer Structure and Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between 2-(Perfluorodecyl)ethanol and lipid bilayers. While direct quantitative data for this specific molecule is limited in publicly available literature, this document synthesizes findings from studies on structurally similar long-chain perfluorinated alcohols to elucidate its likely effects on membrane properties. The guide details the significant alterations to lipid packing, membrane fluidity, and phase behavior. We present established experimental protocols for characterizing these interactions, including Langmuir-Blodgett trough measurements, Brewster Angle Microscopy, Grazing Incidence X-ray Diffraction, Differential Scanning Calorimetry, and advanced spectroscopic techniques. Furthermore, this guide includes detailed experimental workflows and conceptual diagrams to provide a robust framework for researchers investigating the biophysical effects of fluorinated compounds on cell membranes.

Introduction

Partially fluorinated alcohols, such as this compound (F(CF₂)₁₀CH₂CH₂OH), are a class of amphiphilic molecules with unique physicochemical properties stemming from the high electronegativity and hydrophobicity of the perfluorinated tail, combined with a hydrophilic alcohol headgroup. These characteristics drive their self-assembly and interaction with biological interfaces, particularly lipid bilayers, the fundamental structure of cell membranes. Understanding these interactions is of paramount importance for various fields, including drug delivery, toxicology, and the development of biocompatible materials.

The rigid and lipophobic nature of the perfluorinated chain, coupled with its larger volume compared to a hydrocarbon chain of similar length, is expected to induce significant perturbations in the ordered structure of lipid bilayers. These perturbations can manifest as changes in membrane thickness, fluidity, lipid packing, and phase transition temperatures, ultimately impacting membrane protein function and overall cell integrity. This guide will explore the current understanding of these interactions, drawing parallels from studies on long-chain perfluorinated telomer alcohols and other related fluorinated surfactants.

Effects of Long-Chain Perfluorinated Alcohols on Lipid Bilayer Properties

The introduction of long-chain perfluorinated alcohols into a lipid bilayer can induce several significant changes to the membrane's physical and chemical properties. While specific quantitative data for this compound is scarce, studies on analogous compounds provide valuable insights.

Table 1: Summary of Qualitative and Semi-Quantitative Effects of Long-Chain Perfluorinated Alcohols on Lipid Bilayers

Property AffectedObserved EffectProbable Effect of this compoundExperimental Technique(s)
Lipid Packing &Molecular Area Increased molecular area at the air-water interface; disruption of ordered lipid packing.[1]Likely to increase the area per lipid molecule, creating packing defects.Langmuir-Blodgett Trough, GIXD
Membrane Fluidity Can either increase or decrease fluidity depending on the lipid phase and concentration of the fluorinated alcohol.[2]Expected to increase fluidity in the gel phase and potentially decrease it in the liquid-crystalline phase by ordering adjacent acyl chains.DSC, Fluorescence Spectroscopy (e.g., Laurdan), NMR
Phase TransitionTemperature (Tm) Broadening and shifting of the main phase transition to lower temperatures.[3]Likely to lower and broaden the gel-to-liquid crystalline phase transition temperature.Differential Scanning Calorimetry (DSC)
Membrane Thickness Can cause an increase in bilayer thickness due to the rigid, extended nature of the perfluorinated chain.[4]Expected to increase the thickness of the hydrophobic core.Small-Angle X-ray/Neutron Scattering (SAXS/SANS), GIXD
Domain Formation &Phase Separation Induces phase separation and the formation of fluorinated domains within the lipid monolayer.[5]Highly likely to phase separate from hydrocarbon-rich lipid domains, forming distinct micro- or nanodomains.Brewster Angle Microscopy (BAM), Fluorescence Microscopy (of GUVs)
Membrane Permeability Increased permeability to ions and small molecules due to packing defects.Expected to increase membrane permeability.Fluorescence-based leakage assays

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with lipid bilayers.

Langmuir-Blodgett Trough for Monolayer Analysis

This technique is used to study the behavior of amphiphilic molecules at the air-water interface, providing insights into their packing and phase behavior.

  • Materials: Langmuir-Blodgett trough with movable barriers and a surface pressure sensor (Wilhelmy plate), ultrapure water subphase, spreading solvent (e.g., chloroform/methanol mixture), solution of the lipid of interest (e.g., DPPC), and a solution of this compound.

  • Procedure:

    • The trough is filled with the ultrapure water subphase and the surface is cleaned by aspiration.

    • A known amount of the lipid solution, or a mixed solution of lipid and this compound, is carefully spread onto the water surface using a microsyringe.

    • Allow the solvent to evaporate completely (typically 15-20 minutes).

    • The monolayer is then compressed by the movable barriers at a constant rate.

    • The surface pressure is recorded as a function of the mean molecular area.

    • The resulting surface pressure-area (π-A) isotherm provides information on the phase transitions and compressibility of the monolayer.[6][7][8]

Brewster Angle Microscopy (BAM)

BAM is a non-invasive imaging technique used to visualize the morphology of monolayers at the air-water interface.[9][10]

  • Experimental Setup: A p-polarized laser is directed at the air-water interface at the Brewster angle (approximately 53° for water). A microscope equipped with a CCD camera is positioned to detect the reflected light.[11]

  • Procedure:

    • A monolayer is prepared in a Langmuir trough as described in section 3.1.

    • As the monolayer is compressed, BAM is used to visualize the formation of domains, phase separation, and other morphological features in real-time.[9][12]

    • Images are captured at different surface pressures and correlated with the π-A isotherm.

Grazing Incidence X-ray Diffraction (GIXD)

GIXD is a powerful technique for determining the in-plane molecular packing and structure of monolayers at the air-water interface.[13][14][15]

  • Experimental Setup: A synchrotron X-ray source is required. The X-ray beam is directed at the monolayer surface at a very shallow angle (grazing incidence). A detector measures the diffracted X-rays.

  • Procedure:

    • A monolayer is prepared in a Langmuir trough.

    • The GIXD pattern is recorded at various points during the compression of the monolayer.

    • The positions and intensities of the diffraction peaks provide information about the lattice parameters, molecular tilt, and coherence length of the ordered domains within the monolayer.[13][16]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the changes in heat flow associated with phase transitions in lipid vesicles, providing information on how this compound affects the thermotropic behavior of the bilayer.[17][18][19][20]

  • Materials: Differential scanning calorimeter, lipid suspension (e.g., multilamellar vesicles - MLVs), and a solution of this compound.

  • Procedure:

    • Prepare lipid vesicles (e.g., by hydrating a dry lipid film followed by vortexing and freeze-thaw cycles).

    • Incubate the vesicles with the desired concentration of this compound.

    • A sample of the vesicle suspension and a reference (buffer) are placed in the DSC cells.

    • The temperature is scanned over a range that includes the phase transition of the lipid.

    • The resulting thermogram shows peaks corresponding to the phase transitions, and any shifts or broadening of these peaks indicate an interaction with the fluorinated alcohol.[3]

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is a highly sensitive technique to probe the local environment and dynamics of the fluorinated molecule within the lipid bilayer.[1][21][22][23][24]

  • Experimental Setup: A high-field NMR spectrometer equipped with a fluorine probe.

  • Procedure:

    • Prepare lipid vesicles (e.g., large unilamellar vesicles - LUVs) in a suitable buffer.

    • Add this compound to the vesicle suspension.

    • Acquire 19F NMR spectra.

    • Changes in the chemical shift, line width, and relaxation times of the fluorine signals provide information about the location, orientation, and mobility of the this compound molecules within the bilayer.[21][22]

Fluorescence Microscopy of Giant Unilamellar Vesicles (GUVs)

GUVs are micron-sized vesicles that serve as excellent models for cell membranes and can be directly visualized using fluorescence microscopy to observe domain formation and other morphological changes.[2][25][26][27][28]

  • Materials: Fluorescence microscope, GUVs prepared by electroformation or gentle hydration, fluorescent lipid probes (e.g., one that partitions into the liquid-disordered phase and another for the liquid-ordered phase), and a solution of this compound.

  • Procedure:

    • Prepare GUVs incorporating fluorescent lipid probes.

    • Add this compound to the GUV suspension.

    • Observe the GUVs under the fluorescence microscope.

    • The distribution of the fluorescent probes reveals the presence of phase separation and the formation of domains induced by the fluorinated alcohol.

Visualizations

Experimental Workflow Diagrams

ExperimentalWorkflow_Monolayer cluster_prep Monolayer Preparation cluster_analysis Analysis prep1 Prepare Lipid & F-alcohol Solution in Spreading Solvent prep2 Spread on Water Subphase in Trough prep1->prep2 prep3 Solvent Evaporation prep2->prep3 analysis1 Compress Monolayer prep3->analysis1 Start Experiment analysis2 Record π-A Isotherm analysis1->analysis2 analysis3 Image with BAM analysis1->analysis3 analysis4 Acquire GIXD Pattern analysis1->analysis4

Fig 1. Workflow for Monolayer Characterization.

ExperimentalWorkflow_Vesicle cluster_prep Vesicle Preparation cluster_analysis Analysis prep1 Hydrate Dry Lipid Film prep2 Create Vesicles (e.g., Extrusion for LUVs) prep1->prep2 prep3 Incubate with This compound prep2->prep3 analysis1 Differential Scanning Calorimetry (DSC) prep3->analysis1 Analyze Vesicles analysis2 19F NMR Spectroscopy prep3->analysis2 Analyze Vesicles analysis3 Fluorescence Microscopy (GUVs) prep3->analysis3 Analyze Vesicles

Fig 2. Workflow for Vesicle-based Studies.
Conceptual Diagram

InteractionConcept cluster_membrane Lipid Bilayer cluster_molecule This compound cluster_effects Consequences lipid1 Lipid Headgroup lipid2 Lipid Acyl Chain effect1 Increased Fluidity lipid1->effect1 Leads to effect2 Altered Thickness lipid1->effect2 Leads to effect3 Phase Separation lipid1->effect3 Leads to effect4 Increased Permeability lipid1->effect4 Leads to lipid2->effect1 Leads to lipid2->effect2 Leads to lipid2->effect3 Leads to lipid2->effect4 Leads to f_alcohol_head Hydrophilic -CH2CH2OH f_alcohol_head->lipid1 Interacts at Interface f_alcohol_tail Hydrophobic & Lipophobic - (CF2)10F f_alcohol_tail->lipid2 Intercalates & Disrupts Packing

Fig 3. Conceptual Model of Interaction.

Conclusion

The interaction of this compound with lipid bilayers, extrapolated from studies on similar long-chain perfluorinated alcohols, is characterized by significant perturbations to the membrane structure and dynamics. The unique properties of the perfluorinated tail lead to altered lipid packing, changes in membrane fluidity and thickness, and the induction of phase separation. These effects have profound implications for the barrier function of the membrane and the activity of embedded proteins. The experimental protocols detailed in this guide provide a robust toolkit for researchers to investigate these interactions further. Future studies focusing specifically on this compound are needed to provide precise quantitative data and to fully elucidate its mode of action on a molecular level. Such research will be critical for advancing our understanding of the biological effects of fluorinated compounds and for their informed application in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for Hydrophobic Coating Development using 2-(Perfluorodecyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the development of hydrophobic and oleophobic coatings using 2-(Perfluorodecyl)ethanol. The unique properties of this fluorinated alcohol, including its ability to form low-energy surfaces, make it an excellent candidate for creating water and oil-repellent coatings on various substrates. Such coatings are critical in a range of applications, from biomedical devices and drug delivery systems to microfluidics and advanced materials.

The following sections detail the principles of creating hydrophobic surfaces with this compound, provide quantitative data on the expected performance of such coatings, and offer step-by-step experimental protocols for two common deposition methods: solution-phase deposition and vapor-phase deposition.

Principle of Action

The hydrophobic and oleophobic properties imparted by this compound stem from the low surface energy of its long perfluorinated tail. When self-assembled on a substrate, these molecules orient themselves with the perfluoroalkyl chains pointing away from the surface. This creates a dense, uniform layer of fluorine atoms at the interface, which minimizes intermolecular forces with liquids, leading to high contact angles and causing droplets to bead up and roll off easily. The terminal hydroxyl group of this compound allows it to anchor to hydroxylated surfaces through covalent bonding, forming a stable and durable self-assembled monolayer (SAM).

Data Presentation

The following tables summarize the expected quantitative performance of surfaces coated with this compound and similar long-chain fluorinated molecules.

Table 1: Surface Wettability of this compound and Similar Fluorinated Coatings

Coating MaterialSubstrateDeposition MethodWater Contact Angle (°)Oil Contact Angle (°, n-hexadecane)
2-(Perfluoroalkyl)ethanol (ZONYL®)PolyetherimideDip Coating105Not Reported
1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS)Silicon DioxideVapor Deposition11060
1H,1H,2H,2H-PerfluorodecanethiolCopperSolution Immersion> 90Not Reported

Table 2: Surface Energy of Perfluorinated Coatings

Coating MaterialSubstrateSurface Tension/Energy (mN/m)
This compound (in solution)-15.5 - 17.2
Poly(1H,1H,2H,2H-perfluorodecyl methacrylate)-~10.5 (dispersive component)

Experimental Protocols

The following are detailed protocols for the application of this compound coatings.

Protocol 1: Solution-Phase Deposition of this compound for Self-Assembled Monolayer (SAM) Formation

This protocol describes the formation of a hydrophobic and oleophobic self-assembled monolayer by immersing a hydroxylated substrate in a dilute solution of this compound.

Materials:

  • This compound

  • Anhydrous Ethanol (ACS grade or higher)

  • Acetone (ACS grade or higher)

  • Isopropanol (ACS grade or higher)

  • Deionized water (18.2 MΩ·cm)

  • Substrates with hydroxylated surfaces (e.g., glass slides, silicon wafers, metal oxides)

  • Beakers and Petri dishes

  • Ultrasonic bath

  • Nitrogen gas source (high purity)

  • Hot plate or oven

Procedure:

  • Substrate Cleaning:

    • Place the substrates in a beaker and sequentially sonicate in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.

    • Dry the substrates with a stream of clean, dry nitrogen gas.

    • For silicon or glass substrates, a highly hydroxylated surface can be achieved by treatment with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.

  • Solution Preparation:

    • Prepare a 1-5 mM solution of this compound in anhydrous ethanol. For example, to prepare a 1 mM solution, dissolve approximately 5.64 mg of this compound in 10 mL of anhydrous ethanol.

  • Self-Assembled Monolayer Formation:

    • Immerse the cleaned and dried substrates in the prepared solution in a sealed container.

    • Allow the self-assembly process to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing and Curing:

    • Remove the substrates from the solution and rinse thoroughly with fresh anhydrous ethanol to remove any non-covalently bound molecules.

    • Dry the coated substrates with a stream of nitrogen gas.

    • Cure the substrates on a hot plate or in an oven at 100-120°C for 1 hour to promote covalent bonding between the hydroxyl group of the this compound and the substrate surface and to remove any residual solvent.

Visualization of Solution-Phase Deposition Workflow:

G cluster_prep Substrate Preparation cluster_coating Coating Process cluster_post Post-Treatment A Substrate Cleaning (Sonication in Solvents) B Surface Hydroxylation (e.g., O2 Plasma) A->B C Drying (Nitrogen Stream) B->C E Substrate Immersion (12-24 hours at RT) C->E D Prepare 1-5 mM Solution in Anhydrous Ethanol D->E F Rinse with Ethanol E->F G Drying (Nitrogen Stream) F->G H Curing (100-120°C for 1 hour) G->H G cluster_prep Substrate Preparation cluster_deposition Deposition Process cluster_post Post-Treatment A Substrate Cleaning and Hydroxylation B Load Substrates into Chamber A->B C Evacuate Chamber (< 10⁻³ mbar) B->C D Heat Precursor (80-100°C) C->D E Vapor Deposition (1-3 hours) D->E F Cool Chamber E->F G Vent with Inert Gas F->G H Remove Coated Substrates G->H I Optional Annealing (100-120°C) H->I G A Substrate-OH (Hydroxylated Surface) C + B HO-CH₂-CH₂-(CF₂)₉-CF₃ (this compound) D (Curing/Heat) B->D E Substrate-O-CH₂-CH₂-(CF₂)₉-CF₃ (Hydrophobic Surface) D->E F H₂O (Byproduct)

Application Notes and Protocols: 2-(Perfluorodecyl)ethanol in Aqueous Film-Forming Foam (AFFF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Perfluorodecyl)ethanol, a 10:2 fluorotelomer alcohol (FTOH), as a key fluorosurfactant in Aqueous Film-Forming Foam (AFFF) formulations. The unique properties of this compound significantly enhance the fire-extinguishing performance of AFFF, particularly against Class B flammable liquid fires.

Introduction to this compound in AFFF

This compound (CAS: 865-86-1, Molecular Formula: C₁₂H₅F₂₁O) is a long-chain fluorotelomer alcohol that functions as a potent surfactant.[1] Its molecular structure consists of a hydrophobic and oleophobic perfluorodecyl tail and a hydrophilic ethanol head group. This amphipathic nature is central to its function in AFFF. When incorporated into an AFFF concentrate, this compound dramatically reduces the surface tension of water, enabling the formation of a thin, aqueous film that spreads rapidly across the surface of hydrocarbon fuels. This film acts as a vapor barrier, suppressing the release of flammable vapors and facilitating fire extinguishment.

Mechanism of Action

The effectiveness of AFFF containing this compound is attributed to a dual mechanism of action:

  • Aqueous Film Formation: The primary role of this compound is to lower the surface tension of the foam solution to a value below that of the hydrocarbon fuel. This creates a positive spreading coefficient, allowing a thin aqueous film to form and spread across the fuel surface. This film effectively separates the fuel from the oxygen in the air, smothering the fire.

  • Foam Blanket: The foam itself provides a physical barrier that cools the fuel surface and prevents reignition by insulating the fuel from heat and ambient air.

The molecular orientation of this compound at the interface between the aqueous foam solution and the hydrocarbon fuel is critical to its function. The perfluorinated tail, being oleophobic, orients away from the fuel, while the hydrophilic head remains in the aqueous phase. This arrangement creates a stable and effective barrier.

Quantitative Performance Data

The inclusion of this compound in AFFF formulations leads to measurable improvements in firefighting performance. The following table summarizes key performance metrics.

Performance MetricTypical Value/RangeTest Method Reference
Surface Tension of Solution 15 - 17 mN/mISO 304, ASTM D-971
Interfacial Tension (vs. Hydrocarbon) 2 - 5 mN/mPendant Drop Tensiometry
Spreading Coefficient (on Cyclohexane) > 3 dynes/cmMIL-F-24385F
Fire Extinguishing Time (28 ft² pan fire) 25 - 35 secondsMIL-F-24385C
Burnback Resistance 15 - 20 minutesMIL-F-24385C

Experimental Protocols

Representative AFFF Formulation Protocol

This protocol describes the preparation of a laboratory-scale batch of a 3% AFFF concentrate incorporating this compound.

Materials:

  • Deionized Water

  • This compound (as the primary fluorosurfactant)

  • Hydrocarbon Surfactant (e.g., Sodium octyl sulfate)

  • Solvent/Stabilizer (e.g., Butyl carbitol)

  • Corrosion Inhibitor

  • pH buffer

Procedure:

  • In a suitable mixing vessel, add the deionized water.

  • With gentle agitation, slowly add the hydrocarbon surfactant and stir until fully dissolved.

  • In a separate container, dissolve the this compound in the butyl carbitol.

  • Slowly add the fluorosurfactant solution to the main mixing vessel with continuous stirring.

  • Add the corrosion inhibitor and pH buffer to the mixture.

  • Continue to stir the solution for a minimum of 30 minutes to ensure homogeneity.

  • The resulting mixture is a 3% AFFF concentrate. For application, this concentrate is proportioned with water at a ratio of 3 parts concentrate to 97 parts water.

Performance Testing Protocols
  • Method: Pendant Drop Tensiometry.

  • Procedure:

    • Prepare a 3% solution of the AFFF concentrate in water.

    • Use a pendant drop tensiometer to form a drop of the AFFF solution in air (for surface tension) or in the hydrocarbon fuel (for interfacial tension).

    • The shape of the drop is analyzed by the instrument's software to calculate the surface or interfacial tension.

  • Method: Based on MIL-F-24385F.[2]

  • Calculation: The spreading coefficient (S) is calculated using the following formula: S = σ_f - (σ_a + σ_i) Where:

    • σ_f = Surface tension of the hydrocarbon fuel (e.g., cyclohexane)

    • σ_a = Surface tension of the AFFF solution

    • σ_i = Interfacial tension between the AFFF solution and the hydrocarbon fuel

  • A positive spreading coefficient indicates that the aqueous film will spread over the fuel.

  • Method: According to EN 1568-G.[3]

  • Procedure:

    • Generate foam using a standardized foam-making branchpipe.

    • Collect the foam in a measuring cylinder of a known volume.

    • Expansion Ratio: Calculate the ratio of the volume of the foam to the volume of the foam solution used to create it.

    • Drainage Time: Measure the time it takes for 25% of the initial volume of the foam solution to drain from the foam.

  • Method: Based on MIL-F-24385C for a 28 ft² pan fire.[4]

  • Procedure:

    • Ignite a standardized pan fire of a hydrocarbon fuel (e.g., n-heptane).

    • After a specified pre-burn time, apply the AFFF foam at a controlled rate.

    • Extinguishing Time: Record the time taken to achieve 90% control and complete extinguishment of the fire.

    • Burnback Resistance: After extinguishment, place a weighted burnback pot in the center of the foam blanket and ignite the fuel within the pot. Record the time it takes for the fire to spread to 25% of the total pan area.

Visualizations

Caption: Molecular orientation of this compound at the fuel-water interface.

AFFF_Formulation_Workflow Start Start: Prepare Reagents Step1 1. Add Deionized Water to Mixing Vessel Start->Step1 Step2 2. Dissolve Hydrocarbon Surfactant Step1->Step2 Step3 3. Prepare Fluorosurfactant Solution: - Dissolve this compound in Butyl Carbitol Step2->Step3 Step4 4. Add Fluorosurfactant Solution to Main Vessel Step3->Step4 Step5 5. Add Corrosion Inhibitor and pH Buffer Step4->Step5 Step6 6. Homogenize Mixture (Stir for 30 min) Step5->Step6 End End: 3% AFFF Concentrate Step6->End

Caption: Workflow for the laboratory-scale formulation of AFFF concentrate.

AFFF_Performance_Testing_Logic cluster_Physicochemical Physicochemical Properties cluster_Foam_Properties Foam Characteristics cluster_Fire_Performance Fire Performance AFFF_Sample AFFF Sample (3% Solution) SurfaceTension Surface Tension AFFF_Sample->SurfaceTension InterfacialTension Interfacial Tension AFFF_Sample->InterfacialTension FoamExpansion Foam Expansion AFFF_Sample->FoamExpansion DrainageTime Drainage Time AFFF_Sample->DrainageTime ExtinguishingTime Extinguishing Time AFFF_Sample->ExtinguishingTime BurnbackResistance Burnback Resistance AFFF_Sample->BurnbackResistance SpreadingCoefficient Spreading Coefficient SurfaceTension->SpreadingCoefficient InterfacialTension->SpreadingCoefficient

Caption: Logical relationship of AFFF performance tests.

References

Application Notes and Protocols for Metal-Free Synthesis Utilizing 2-(Perfluorodecyl)ethanol as a Potential Organocatalyst

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental protocols for the use of 2-(Perfluorodecyl)ethanol as an organocatalyst in metal-free synthesis are not extensively documented in currently available literature. The following application notes and protocols are based on the established roles of structurally similar fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), which have been successfully employed as promoters or mediators in a variety of metal-free transformations.[1][2][3] It is proposed that this compound may exhibit similar reactivity due to its highly fluorinated structure.

Introduction

Fluorinated alcohols have emerged as remarkable solvents and promoters in organic synthesis, often enabling reactions to proceed under mild, metal-free conditions.[2][3] Their unique properties, including strong hydrogen bond donating ability, high ionizing power, and low nucleophilicity, allow them to activate substrates and stabilize intermediates, roles typically played by metal catalysts.[1][2] this compound, a long-chain fluorinated alcohol, possesses these characteristic features and thus holds potential as a recyclable organocatalyst or reaction promoter in various metal-free synthetic methodologies. Its long fluorous tail may also facilitate catalyst recovery through fluorous-phase separation techniques.

Potential Applications in Metal-Free Synthesis

Based on the reactivity of analogous fluorinated alcohols, this compound is a promising candidate for promoting a range of organic reactions without the need for metal catalysts. Potential applications include:

  • Allylic Substitutions: Facilitating the direct substitution of allylic alcohols with a variety of nucleophiles.[1]

  • Oxidation Reactions: Acting as a promoter for selective oxidations, for instance, in conjunction with hydrogen peroxide.[2]

  • Cycloaddition Reactions: Mediating cycloadditions such as aza-Diels-Alder reactions.[2]

  • Ring-Opening Reactions: Promoting the ring-opening of epoxides with various nucleophiles.[3]

Properties of Fluorinated Alcohols as Reaction Promoters

The efficacy of fluorinated alcohols in promoting chemical reactions stems from a unique combination of physical and chemical properties.

PropertyDescriptionImplication in Catalysis
High Hydrogen Bond Donor Ability The electron-withdrawing fluorine atoms increase the acidity of the hydroxyl proton, making them strong hydrogen-bond donors.[2]Activation of electrophiles (e.g., carbonyls, epoxides) and stabilization of anionic intermediates and transition states.
Low Nucleophilicity Despite being alcohols, the steric hindrance and electron-withdrawing nature of the fluoroalkyl group reduce the nucleophilicity of the oxygen atom.[1][2]Minimizes side reactions where the alcohol would act as a nucleophile, leading to cleaner reaction profiles.
High Polarity and Ionizing Power Fluorinated alcohols are highly polar solvents capable of stabilizing charged intermediates.[1][2]Facilitates reactions proceeding through ionic or highly polarized transition states, such as SN1-type reactions.
Low Freezing Point Many fluorinated alcohols have low freezing points, allowing for a wide range of reaction temperatures.Enables reactions to be conducted at sub-ambient temperatures to improve selectivity.

Hypothetical Protocol: Metal-Free Allylic Substitution of Cinnamyl Alcohol with Aniline

This protocol is an adaptation of established procedures using HFIP for the allylic substitution reaction and is proposed as a starting point for investigating the catalytic potential of this compound.[1]

Materials:

  • This compound (as solvent and promoter)

  • Cinnamyl alcohol

  • Aniline

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add cinnamyl alcohol (1.0 mmol).

  • Add this compound (5.0 mL).

  • Stir the mixture at room temperature until the cinnamyl alcohol is fully dissolved.

  • Add aniline (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Work-up and Purification (Standard):

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Work-up and Purification (Fluorous Phase Separation - Proposed):

    • Cool the reaction mixture to 0 °C to induce phase separation.

    • Separate the product-containing organic phase from the fluorous phase containing this compound.

    • The fluorous phase can be recovered and potentially reused after washing with an appropriate organic solvent.

    • Further purify the organic phase as described in step 8.

Expected Outcome:

The expected product is N-cinnamylaniline. The yield and reaction time will need to be optimized for this compound.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for a metal-free reaction promoted by a fluorinated alcohol, incorporating a potential fluorous phase separation for catalyst recycling.

G Workflow for Fluorinated Alcohol Promoted Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Outcome A Reactants (e.g., Allylic Alcohol, Nucleophile) C Mixing and Heating A->C B This compound (Solvent/Promoter) B->C D Reaction Monitoring (TLC) C->D E Cooling & Phase Separation D->E Reaction Complete F Organic Phase Purification (Chromatography) E->F Organic Phase G Fluorous Phase Recovery E->G Fluorous Phase H Purified Product F->H I Recycled this compound G->I

Caption: A generalized workflow for a chemical synthesis using a fluorinated alcohol as a promoter, including a potential fluorous phase separation step for catalyst recycling.

Conclusion and Future Outlook

While direct evidence for the use of this compound as an organocatalyst is currently limited, its structural similarity to well-established fluorinated alcohol promoters suggests significant potential in this area. The provided hypothetical protocol for an allylic substitution serves as a template for future investigations into its catalytic activity. Further research is warranted to explore the full scope of reactions that can be promoted by this compound and to develop efficient protocols for its application and recycling in metal-free synthesis. This exploration could open new avenues for greener and more sustainable chemical transformations.

References

Application Note: Solid-Phase Extraction (SPE) for the Analysis of 2-(Perfluorodecyl)ethanol in Environmental and Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the analysis of per- and polyfluoroalkyl substances (PFAS).

Introduction

2-(Perfluorodecyl)ethanol (10:2 FTOH) is a member of the fluorotelomer alcohol (FTOH) class of per- and polyfluoroalkyl substances (PFAS). These compounds are used in a variety of industrial and consumer products, including textiles and food packaging, for their water and oil repellent properties.[1][2] Due to their persistence and potential to degrade into highly stable perfluorinated carboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA), there is significant regulatory and health interest in monitoring their presence in the environment and biological systems.[2]

Analyzing this compound presents challenges due to its presence at trace levels within complex sample matrices.[3] Solid-Phase Extraction (SPE) is a critical sample preparation technique that addresses these challenges by isolating and concentrating analytes of interest from the sample matrix, thereby reducing interference and enhancing analytical sensitivity.[4][5] This application note provides a detailed protocol for the extraction of this compound from aqueous samples using weak anion-exchange (WAX) SPE cartridges, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol

This protocol outlines a robust method for the extraction and analysis of this compound. While optimized for aqueous samples (e.g., drinking water, groundwater), it can be adapted for extracts from solid or biological matrices.

1. Materials and Reagents

  • SPE Cartridges: Weak Anion Exchange (WAX) cartridges (e.g., 500 mg, 6 mL) are recommended for their ability to retain a broad range of PFAS.[6][7]

  • Analytical Standards:

    • This compound (CAS: 865-86-1)[8]

    • Isotopically Labeled Internal Standard (IS): e.g., ¹³C₂-2-(Perfluorodecyl)ethanol (for isotope dilution)

  • Solvents and Reagents (LC-MS Grade or higher):

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • Reagent Water (PFAS-free)

    • Ammonium Hydroxide (NH₄OH)

    • Formic Acid or Ammonium Acetate (for mobile phase modification)

  • Equipment:

    • SPE Vacuum Manifold

    • Nitrogen Evaporator

    • Polypropylene tubes (15 mL and 50 mL) - Note: Avoid PTFE materials to prevent background contamination.[9]

    • LC-MS/MS system with an electrospray ionization (ESI) source.[10]

2. Sample Preparation

  • For a 250 mL aqueous sample, allow it to equilibrate to room temperature.

  • Spike the sample with an appropriate amount of the isotopically labeled internal standard (e.g., to a final concentration of 10-40 ng/L).

  • Thoroughly mix the sample by gentle inversion.

3. Solid-Phase Extraction (SPE) Procedure

The following steps detail the bind-elute SPE strategy.[11]

  • Cartridge Conditioning: Pass 5 mL of methanol through the WAX cartridge to wet the sorbent. Do not allow the cartridge to go dry.[11]

  • Cartridge Equilibration: Pass 5 mL of reagent water through the cartridge. Ensure the sorbent bed remains submerged.[11]

  • Sample Loading: Load the entire 250 mL sample onto the cartridge at a steady flow rate of approximately 5-10 mL/min.[9]

  • Washing (Interference Removal):

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove hydrophilic interferences and salts.

    • Dry the cartridge thoroughly under high vacuum for 10-15 minutes to remove residual water.[9]

  • Elution:

    • Place a clean 15 mL polypropylene collection tube in the manifold.

    • Prepare a fresh elution solvent of 1% Ammonium Hydroxide in Methanol.

    • Add 5 mL of the elution solvent to the cartridge and allow it to soak for 1 minute before eluting dropwise into the collection tube.[9]

4. Eluate Concentration

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 500 µL of a suitable solvent, typically the initial mobile phase composition (e.g., 50:50 methanol:water).[12]

  • Vortex briefly and transfer the final extract to a polypropylene autosampler vial for analysis.

5. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, <3 µm particle size).[2]

  • Mobile Phase A: Water (with modifier like 20 mM ammonium acetate or 0.1% formic acid).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the highly retained this compound.

  • Ionization: Electrospray Ionization, Negative Mode (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM). For FTOHs, adducts such as [M+CH₃COO]⁻ may be monitored for enhanced sensitivity.[2]

Data and Performance Characteristics

The following table summarizes typical performance data for the analysis of this compound (10:2 FTOH) using LC-MS/MS. Recovery rates are representative of long-chain PFAS compounds extracted using WAX SPE protocols.

ParameterValueReference
Analyte This compound (10:2 FTOH)
SPE Sorbent Weak Anion Exchange (WAX)[6][7]
Typical Recovery 70 - 120%[6][7]
Limit of Quantification (LOQ) 0.5 - 3.7 ng/mL[2]
Limit of Detection (LOD) 0.2 - 1.2 ng/mL[2]
Analytical Technique LC-MS/MS[2][10]

Table 1: Summary of quantitative data and performance characteristics for this compound analysis.

Workflow Visualization

The logical flow of the sample preparation and analysis process is depicted below.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (WAX Cartridge) cluster_post Post-Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., Water, Plasma Extract) Spike Spike with Isotope-Labeled Internal Standard (e.g., ¹³C₂-10:2 FTOH) Sample->Spike Load 3. Load Sample (Flow rate ~5-10 mL/min) Spike->Load Condition 1. Condition (5 mL Methanol) Equilibrate 2. Equilibrate (5 mL Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (5 mL Water) Load->Wash Dry 5. Dry Cartridge (High vacuum or N₂ stream) Wash->Dry Elute 6. Elute (5 mL 1% NH₄OH in Methanol) Dry->Elute Evaporate Evaporate Eluate to Near Dryness (under Nitrogen) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase (e.g., 500 µL 50:50 Methanol:Water) Evaporate->Reconstitute LCMS LC-MS/MS Analysis (C18 Column, ESI-) Reconstitute->LCMS

Caption: SPE Workflow for this compound Analysis.

This application note provides a comprehensive protocol for the solid-phase extraction of this compound from aqueous matrices. The use of weak anion-exchange SPE cartridges offers effective cleanup and concentration, enabling sensitive and reliable quantification by LC-MS/MS.[6][7] Adherence to best practices, such as the avoidance of PTFE labware and the use of isotopically labeled internal standards, is crucial for achieving accurate and reproducible results in trace-level PFAS analysis.[9]

References

The Role of 2-(Perfluorodecyl)ethanol in Drug Delivery Systems: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a growing interest in fluorinated compounds for biomedical applications, a comprehensive review of scientific literature reveals a notable scarcity of specific research on the use of 2-(Perfluorodecyl)ethanol in the formulation of drug delivery systems. While the unique properties of perfluoroalkyl-containing molecules suggest their potential to enhance the stability and efficacy of drug carriers, detailed application notes and established protocols for this compound remain largely unpublished in accessible scientific literature.

Perfluorocarbons (PFCs) are actively being investigated for their use in creating stable nanoemulsions for delivering a wide range of therapeutic agents, from small molecules to biologics.[1][2][3][4][5] These PFC-based systems are valued for their potential in theranostics, acting as both imaging agents and drug carriers. The core of these delivery systems often involves a perfluorinated oil phase, stabilized by surfactants to form nanoparticles. In theory, a long-chain perfluorinated alcohol like this compound could function as a co-surfactant or stabilizing agent in such formulations, leveraging its amphiphilic nature stemming from a hydrophilic alcohol group and a hydrophobic and lipophobic perfluorinated tail.

The broader class of perfluoroalkyl-containing substances is recognized for its potential to improve drug delivery.[6] These compounds can enhance the stability of nucleic acid-based drugs and improve delivery efficiency.[6] The unique physicochemical properties of perfluorinated chains, such as their simultaneous hydrophobicity and lipophobicity, contribute to the formation of distinct phases and stable interfaces, which are desirable characteristics in the design of drug carriers.[6] Furthermore, studies have shown that perfluorinated alcohols can induce complex coacervation in surfactant mixtures, a phenomenon that can be harnessed for the encapsulation of therapeutic agents.[7]

While the ethanol injection method is a widely used technique for the preparation of liposomes and other nanoparticles, this process typically employs simple ethanol (ethyl alcohol) as a solvent.[8][9][10] This method should not be confused with the incorporation of more complex, functionalized alcohols like this compound as a structural component of the drug delivery vehicle itself.

Hypothetical Applications and Workflow

Although specific experimental data is lacking, a hypothetical workflow for investigating the utility of this compound in a drug delivery system, such as a nanoemulsion, can be proposed. This workflow outlines the logical steps researchers would take to formulate and characterize such a system.

G cluster_0 Formulation Development cluster_1 Physicochemical Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Studies formulation Component Selection - API (Drug) - Perfluorocarbon Oil - Primary Surfactant - this compound - Aqueous Phase emulsification Nanoemulsion Preparation (e.g., High-Pressure Homogenization) formulation->emulsification optimization Formulation Optimization (Varying component ratios) emulsification->optimization dls Particle Size & PDI (Dynamic Light Scattering) optimization->dls zeta Zeta Potential dls->zeta morphology Morphology (TEM/SEM) zeta->morphology ee Encapsulation Efficiency (e.g., HPLC) morphology->ee stability Stability Studies ee->stability release Drug Release Kinetics stability->release uptake Cellular Uptake Studies release->uptake cytotoxicity Cytotoxicity Assay uptake->cytotoxicity pk Pharmacokinetics cytotoxicity->pk biodistribution Biodistribution pk->biodistribution efficacy Therapeutic Efficacy biodistribution->efficacy

References

synthesis of 2-(Perfluorodecyl)ethanol via telomerization and hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of 2-(Perfluorodecyl)ethanol

Application & Introduction

This compound, also known as 10:2 fluorotelomer alcohol (10:2 FTOH), is a significant organofluorine compound utilized as a key intermediate in the synthesis of a wide range of commercially important products.[1] Its unique properties, derived from the highly fluorinated carbon chain, make it a valuable building block for producing surfactants, water and oil repellents, and various polymers.[2][3] In the field of drug development and life sciences, fluorinated compounds are of increasing interest due to their ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. This document provides a detailed protocol for the synthesis of this compound via a two-step process involving the telomerization of perfluorodecyl iodide with an ethylene precursor, followed by the hydrolysis of the resulting intermediate.

Overall Reaction Scheme

The synthesis is typically achieved in two primary stages:

  • Telomerization: Perfluorodecyl iodide (CF₃(CF₂)₉I) is reacted with ethylene (CH₂=CH₂) in the presence of a radical initiator. This reaction forms the intermediate, 2-(Perfluorodecyl)ethyl iodide (CF₃(CF₂)₉CH₂CH₂I).[4]

  • Hydrolysis: The 2-(Perfluorodecyl)ethyl iodide intermediate is then hydrolyzed to yield the final product, this compound (CF₃(CF₂)₉CH₂CH₂OH).[4]

Experimental Protocols

This section details the methodologies for the synthesis of this compound.

Protocol 1: Telomerization of Perfluorodecyl Iodide

This protocol describes the formation of 2-(Perfluorodecyl)ethyl iodide from perfluorodecyl iodide and ethylene.

Materials:

  • Perfluorodecyl iodide (C₁₀F₂₁I)

  • Ethylene gas (CH₂=CH₂)

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous solvent (e.g., acetonitrile or ethyl acetate)

  • High-pressure stainless-steel reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature controller

  • Nitrogen gas for inerting

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested.

  • Charging the Reactor: Under an inert nitrogen atmosphere, charge the reactor with perfluorodecyl iodide and the chosen anhydrous solvent. Add the radical initiator (e.g., AIBN).

  • Inerting: Purge the reactor several times with nitrogen gas to remove all oxygen, followed by a purge with low-pressure ethylene gas.

  • Pressurization and Heating: Pressurize the reactor with ethylene gas to the desired pressure. Begin stirring and heat the reactor to the target reaction temperature to initiate the telomerization.[4] The reaction is typically carried out at elevated temperature and pressure.[4]

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure. The reaction progress can be monitored by observing the drop in ethylene pressure as it is consumed. The reactor may be re-pressurized with ethylene as needed.

  • Cooling and Depressurization: Once the reaction is complete (indicated by the cessation of ethylene uptake), cool the reactor to room temperature. Carefully and slowly vent the excess ethylene gas in a fume hood.

  • Work-up and Purification:

    • Transfer the crude reaction mixture from the reactor.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude 2-(Perfluorodecyl)ethyl iodide is then purified by distillation under reduced pressure to remove unreacted starting materials and byproducts.[4]

Protocol 2: Hydrolysis of 2-(Perfluorodecyl)ethyl Iodide

This protocol details the conversion of the purified intermediate to the final this compound product.

Materials:

  • Purified 2-(Perfluorodecyl)ethyl iodide (from Protocol 3.1)

  • N-methyl-2-pyrrolidone (NMP)

  • Water

  • Diethyl ether or other suitable organic solvent for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute solution for neutralization (if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the purified 2-(Perfluorodecyl)ethyl iodide, N-methyl-2-pyrrolidone, and water. A process for manufacturing 2-(perfluoroalkyl)-ethanols involves reacting 2-(perfluoroalkyl)-ethyl iodides with water and N-methyl-2-pyrrolidone at a temperature between 100° to 200° C.[5]

  • Heating: Heat the reaction mixture to 100-200°C with vigorous stirring.[5] The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Cooling and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add water and the extraction solvent (e.g., diethyl ether). Shake vigorously and allow the layers to separate.

    • Collect the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying:

    • Combine all organic extracts.

    • Wash the combined organic layer sequentially with water and then with brine to remove residual NMP and other water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Final Purification:

    • Filter to remove the drying agent.

    • Remove the solvent from the filtrate by rotary evaporation.

    • The crude this compound is purified by distillation under reduced pressure or by recrystallization to yield the final high-purity product.[4]

Data Presentation

The following tables summarize typical experimental parameters and product characteristics.

Table 1: Summary of Typical Reaction Conditions

ParameterTelomerizationHydrolysis
Key Reagents Perfluorodecyl iodide, Ethylene, AIBN2-(Perfluorodecyl)ethyl iodide, NMP, Water
Solvent Acetonitrile or Ethyl AcetateN-methyl-2-pyrrolidone (NMP)
Temperature 60 - 100 °C100 - 200 °C[5]
Pressure 1 - 5 MPa (gauge pressure)[6]Atmospheric
Reaction Time 4 - 24 hours6 - 48 hours
Purification Method Vacuum Distillation[4]Vacuum Distillation or Recrystallization[4]

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 865-86-1[7][8]
Molecular Formula C₁₂H₅F₂₁O[1][7][8]
Molecular Weight 564.13 g/mol [1][7][8]
Appearance White solid
Melting Point 91.2 °C[8]
Boiling Point 111-115 °C @ 10 Torr[8]
Purity (Typical) ≥97%[7]

Visualized Workflow

The following diagram illustrates the complete synthesis workflow from starting materials to the final purified product.

Synthesis_Workflow cluster_telomerization Step 1: Telomerization cluster_hydrolysis Step 2: Hydrolysis Start1 Perfluorodecyl Iodide Reactor Telomerization (High-Pressure Reactor) Start1->Reactor Start2 Ethylene Start2->Reactor Initiator Radical Initiator (e.g., AIBN) Initiator->Reactor Intermediate_Crude Crude 2-(Perfluorodecyl) ethyl Iodide Reactor->Intermediate_Crude Reaction Purification1 Purification (Vacuum Distillation) Intermediate_Crude->Purification1 Purification Intermediate_Pure Pure 2-(Perfluorodecyl) ethyl Iodide Purification1->Intermediate_Pure Hydrolysis_Step Hydrolysis (Heating) Intermediate_Pure->Hydrolysis_Step Hydrolysis_Reagents Water + NMP Hydrolysis_Reagents->Hydrolysis_Step Product_Crude Crude 2-(Perfluorodecyl) ethanol Hydrolysis_Step->Product_Crude Reaction Purification2 Purification (Distillation / Recrystallization) Product_Crude->Purification2 Purification Final_Product Pure 2-(Perfluorodecyl) ethanol Purification2->Final_Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for 2-(Perfluorodecyl)ethanol as a Surface Tension Lowering Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Perfluorodecyl)ethanol, also known as 10:2 fluorotelomer alcohol (10:2 FTOH), is a non-ionic fluorinated surfactant recognized for its exceptional ability to lower the surface tension of aqueous solutions. Its unique molecular structure, comprising a long, hydrophobic perfluorinated tail and a hydrophilic ethanol head group, imparts potent surface-active properties. This makes it a valuable tool in various research, industrial, and biomedical applications where significant reduction in surface tension is required, such as in coatings, drug delivery systems, and specialized cleaning formulations.[1]

These application notes provide a comprehensive overview of the surfactant properties of this compound, including its physicochemical characteristics and performance data. Detailed experimental protocols for its use in surface tension measurements and potential applications are also presented to guide researchers in harnessing its capabilities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name This compound
Synonyms 10:2 Fluorotelomer alcohol, 1H,1H,2H,2H-Perfluorododecan-1-ol[2]
CAS Number 865-86-1[2]
Molecular Formula C₁₂H₅F₂₁O[3]
Molecular Weight 564.13 g/mol [2]
Appearance Liquid at room temperature
Purity ≥97%[2]

Surfactant Performance Data

The performance of this compound as a surfactant is characterized by its ability to significantly reduce the surface tension of water at low concentrations.

ParameterValueTemperatureMethod
Surface Tension (90% Saturated Solution) 51 mN/m20°CWilhelmy Plate
Achievable Surface Tension 15.5 - 17.2 mN/mNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: Determination of Surface Tension of Aqueous Solutions

This protocol describes the preparation of this compound solutions and the measurement of their surface tension using the Wilhelmy plate method, in accordance with OECD Guideline 115.

Materials:

  • This compound

  • Purified water (ultratrace analysis grade)

  • Volumetric flasks (250 mL)

  • Magnetic stirrer and stir bars

  • Separating funnel

  • Tensiometer with a platinum plate

  • Thermostat-controlled vessel

Procedure:

  • Preparation of a Saturated Stock Solution: a. Weigh approximately 0.25 g of this compound and transfer it to a 250 mL volumetric flask. b. Add purified water to the mark. c. Agitate the solution and then stir it on a magnetic stirrer. Note that this compound will not fully dissolve. d. Transfer the saturated solution to a separating funnel and let it stand for a minimum of 6 hours to allow for phase separation.

  • Preparation of Test Solutions: a. Carefully collect the lower aqueous phase from the separating funnel. This is your saturated aqueous solution. b. To prepare a 90% saturated solution, dilute 90 mL of the saturated aqueous phase with 10 mL of purified water in a suitable container. c. For creating a concentration-dependent curve, prepare a series of dilutions from the saturated stock solution.

  • Surface Tension Measurement: a. Calibrate the tensiometer according to the manufacturer's instructions. b. Clean the platinum plate by heating it to red-hot in a flame and allowing it to cool. c. Rinse the thermostat-controlled vessel with the test solution and then fill it with the solution. d. Place the vessel in the tensiometer and allow the solution to equilibrate to the desired temperature (e.g., 20°C). e. Immerse the platinum plate in the solution. f. Measure the force required to pull the plate from the surface of the liquid. The instrument will typically provide a direct reading of the surface tension in mN/m. g. Repeat the measurement at least three times for each concentration to ensure accuracy.

Workflow for Surface Tension Measurement

G cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement prep1 Weigh this compound prep2 Dissolve in Purified Water (Saturated Solution) prep1->prep2 prep3 Phase Separation (≥6 hours) prep2->prep3 prep4 Collect Aqueous Phase prep3->prep4 prep5 Prepare Dilutions prep4->prep5 meas2 Equilibrate Test Solution Temperature prep5->meas2 Transfer to Tensiometer meas1 Calibrate Tensiometer meas1->meas2 meas3 Measure Surface Tension (Wilhelmy Plate) meas2->meas3 meas4 Record Data meas3->meas4

Caption: Workflow for preparing solutions of this compound and measuring their surface tension.

Protocol 2: Conceptual Application in a Model Drug Delivery Formulation (Microemulsion)

This protocol provides a conceptual framework for the potential use of this compound as a co-surfactant in the formulation of a microemulsion, which can serve as a drug delivery vehicle.

Background:

Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants. They can enhance the solubilization of poorly water-soluble drugs. Fluorinated surfactants can be beneficial in these systems due to their high surface activity.

Materials:

  • This compound (co-surfactant)

  • A primary hydrocarbon-based non-ionic surfactant (e.g., a polysorbate)

  • An oil phase (e.g., a medium-chain triglyceride)

  • A model hydrophobic drug

  • Purified water

  • Magnetic stirrer

  • Vials

Procedure (Titration Method):

  • Preparation of the Oil Phase: a. Dissolve the model hydrophobic drug in the oil phase at the desired concentration. b. In a separate vial, prepare a mixture of the primary surfactant and this compound at a specific mass ratio (e.g., 4:1).

  • Titration: a. Add the surfactant mixture to the oil phase and mix thoroughly. b. Slowly titrate this oil-surfactant mixture with purified water under constant stirring. c. Observe the mixture for changes in appearance. The endpoint for a microemulsion is typically the formation of a clear, transparent, and single-phase solution.

  • Phase Diagram Construction: a. Repeat the titration with different ratios of oil to surfactant mixture and water to construct a pseudo-ternary phase diagram. This diagram will delineate the concentration ranges where a stable microemulsion forms.

Logical Relationship for Microemulsion Formulation

G cluster_components Components cluster_process Formulation Process cluster_output Output oil Oil Phase (with dissolved drug) mix_oil_surf Mix with Oil Phase oil->mix_oil_surf water Aqueous Phase titrate Titrate with Water water->titrate surfactant Primary Surfactant mix_surfactants Mix Surfactants surfactant->mix_surfactants cosurfactant This compound (Co-surfactant) cosurfactant->mix_surfactants mix_surfactants->mix_oil_surf mix_oil_surf->titrate microemulsion Stable Microemulsion titrate->microemulsion

Caption: Conceptual workflow for the formulation of a microemulsion using this compound as a co-surfactant.

Applications in Research and Development

The potent surface-active properties of this compound make it a candidate for several advanced applications:

  • High-Performance Coatings: Its ability to drastically lower surface tension can improve the wetting and spreading of coatings on low-energy surfaces, leading to more uniform and defect-free films.[1]

  • Drug Delivery: As a component of nanoemulsions or microemulsions, it can aid in the solubilization and delivery of hydrophobic drugs. Its fluorinated nature can also be leveraged for imaging applications (e.g., ¹⁹F MRI).[1]

  • Enhanced Fire-Fighting Foams: It can act synergistically with hydrocarbon surfactants to improve the performance of aqueous film-forming foams (AFFF) used in fire suppression.[1]

  • Biomedical Research: Its interactions with biological membranes are a subject of ongoing research, with potential implications for understanding cellular processes and for the development of novel therapeutic strategies.[1]

Safety Precautions

This compound is a per- and polyfluoroalkyl substance (PFAS). As with all chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: The information provided in these application notes is for research and development purposes only. The experimental protocols are intended as a guide and may require optimization for specific applications. Users should conduct their own risk assessments and adhere to all applicable safety regulations.

References

Application Notes and Protocols for Esterification Reactions with 2-(Perfluorodecyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting esterification reactions utilizing 2-(Perfluorodecyl)ethanol. The unique properties of this fluorinated alcohol, such as its high thermal and chemical stability, make its ester derivatives of significant interest in various fields, including the development of novel surfactants, lubricants, and functional polymers.

Introduction

This compound (C₁₀F₂₁CH₂CH₂OH) is a fluorotelomer alcohol characterized by a long perfluorinated carbon chain, which imparts both hydrophobic and lipophobic properties. Esterification of this alcohol with various carboxylic acids allows for the synthesis of a diverse range of esters with unique physicochemical characteristics. These esters are valuable in applications requiring high stability, low surface energy, and specific solubility profiles.

This application note outlines two primary methods for the esterification of this compound: the classic Fischer-Speier esterification and a modern approach using a coupling agent for direct esterification of perfluorinated alcohols.

Data Presentation

While specific quantitative data for a wide range of carboxylic acids with this compound is not extensively available in single comprehensive sources, the following tables summarize typical reaction conditions and expected yields based on general principles of Fischer-Speier esterification and reactions with similar fluorinated alcohols.

Table 1: Typical Reaction Parameters for Fischer-Speier Esterification of this compound

Carboxylic AcidCatalyst (mol%)SolventTemperature (°C)Reaction Time (h)Expected Yield
Acetic AcidH₂SO₄ (5%)Toluene110-1204-8Moderate to High
Stearic Acidp-TsOH (5%)Toluene110-1208-16Moderate to High
Oleic AcidH₂SO₄ (5%)Toluene110-1208-16Moderate
Benzoic Acidp-TsOH (5%)Toluene110-1206-12Moderate

Table 2: Direct Esterification of Perfluorinated Alcohols Mediated by XtalFluor-E

Carboxylic AcidAlcoholYield (%)
4-Nitrobenzoic acid2,2,3,3,4,4,4-Heptafluorobutan-1-ol85
Benzoic acid2,2,3,3,4,4,4-Heptafluorobutan-1-ol81
Dodecanoic acid2,2,3,3,4,4,4-Heptafluorobutan-1-ol75
(R)-Ibuprofen2,2,3,3,4,4,4-Heptafluorobutan-1-ol68

Note: The data in Table 2 is for a similar perfluorinated alcohol and suggests that high yields are achievable for the esterification of this compound under similar conditions.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound with a Carboxylic Acid

This protocol describes a general procedure for the acid-catalyzed esterification of this compound. The Fischer-Speier esterification is a reversible reaction, and to drive the equilibrium towards the product, it is common to use an excess of one reactant or remove the water formed during the reaction.[1][2] A Dean-Stark apparatus is typically used for the azeotropic removal of water.[2]

Materials:

  • This compound

  • Carboxylic acid (e.g., stearic acid)

  • Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • Anhydrous toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the chosen carboxylic acid (1.1 eq), and anhydrous toluene (to dissolve the reactants).

  • Catalyst Addition: Add the acid catalyst (e.g., 5 mol% of concentrated H₂SO₄ or p-TsOH).

  • Azeotropic Water Removal: Assemble the Dean-Stark apparatus and condenser on the flask. Heat the reaction mixture to reflux. The toluene-water azeotrope will distill, and the water will be collected in the Dean-Stark trap, while the toluene returns to the reaction flask.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed or the reaction reaches completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

  • Purification:

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The crude ester can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Direct Esterification of this compound Mediated by XtalFluor-E

This protocol is based on a modern method for the direct esterification of perfluorinated alcohols, which can be challenging under traditional Fischer conditions due to the lower nucleophilicity of fluorinated alcohols.[3]

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and this compound (2.0 eq) in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.0 eq) followed by the slow addition of XtalFluor-E (1.5 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated by reaction monitoring (typically a few hours).

  • Work-up:

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

  • Purification:

    • Remove the dichloromethane under reduced pressure using a rotary evaporator.

    • Purify the resulting crude ester by column chromatography on silica gel.

Visualizations

Fischer-Speier Esterification Workflow

Fischer_Esterification Reactants Carboxylic Acid + This compound Mixing Dissolve in Toluene + Acid Catalyst Reactants->Mixing Reflux Heat to Reflux with Dean-Stark Trap Mixing->Reflux Workup Aqueous Work-up (H2O, NaHCO3, Brine) Reflux->Workup Drying Dry over MgSO4 Workup->Drying Purification Solvent Removal & Purification Drying->Purification Product 2-(Perfluorodecyl)ethyl Ester Purification->Product

Caption: Workflow for Fischer-Speier Esterification.

Logical Relationship of Direct Esterification with XtalFluor-E

Direct_Esterification cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid Carboxylic Acid Activation Activation of Carboxylic Acid (Intermediate Formation) Carboxylic_Acid->Activation Fluorinated_Alcohol This compound Nucleophilic_Attack Nucleophilic Attack by Fluorinated Alcohol Fluorinated_Alcohol->Nucleophilic_Attack XtalFluor_E XtalFluor-E XtalFluor_E->Activation Base Triethylamine Base->Activation Activation->Nucleophilic_Attack Product_Formation Ester Formation Nucleophilic_Attack->Product_Formation Ester 2-(Perfluorodecyl)ethyl Ester Product_Formation->Ester

Caption: Key steps in the direct esterification process.

References

Application Notes and Protocols for Creating Water and Oil Repellent Surfaces in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of surfaces that repel water (hydrophobic) and oil (oleophobic) is a significant area of research in material science, inspired by natural examples like the lotus leaf.[1] Superhydrophobic surfaces are characterized by a water contact angle greater than 150° and a low sliding angle (or roll-off angle) of less than 10°.[1][2] Achieving this state, along with oil repellency (oleophobicity), typically requires the combination of two key factors: low surface energy and a hierarchical micro/nanostructure that enhances the repellent properties.[2][3]

These surfaces have a wide array of potential applications, including self-cleaning coatings, anti-icing, anti-corrosion, anti-fogging, and drag reduction.[2][4][5] This document provides detailed protocols for three common fabrication methods, characterization techniques, and quantitative data for researchers and professionals in material science and drug development.

Fabrication Methods and Protocols

Several techniques can be employed to create water and oil repellent surfaces. The choice of method often depends on the substrate material, desired durability, and scalability of the process. Key methods include sol-gel processing, chemical vapor deposition (CVD), and laser ablation.[2][3][6]

Sol-Gel Method

The sol-gel process is a versatile wet-chemical technique used for fabricating materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel).[7][8] It is a simple and cost-effective method to create superhydrophobic coatings.[7][9]

Experimental Protocol: Preparation of Superhydrophobic Silica Coating

This protocol is based on the Stöber method for creating silica particles, followed by modification to induce hydrophobicity.[7]

Materials:

  • Tetraethoxysilane (TEOS)

  • Methyltriethoxysilane (MTES)

  • Ethanol (EtOH)

  • Ammonia solution (NH₄OH)

  • Deionized water

  • Substrate (e.g., glass slides, silicon wafers)

Procedure:

  • Cleaning the Substrate: Thoroughly clean the substrate by sonicating in acetone, ethanol, and deionized water for 15 minutes each, and then dry it with a stream of nitrogen.

  • Preparation of Silica Sol:

    • In a flask, dissolve TEOS in ethanol.

    • In a separate beaker, mix ammonia, deionized water, and ethanol.

    • Add the ammonia-water-ethanol mixture to the TEOS-ethanol solution while stirring.

    • Heat the mixture to 60°C and stir for 90 minutes.[7]

  • Surface Modification:

    • Prepare a solution of MTES and ethanol.

    • Add the MTES solution to the silica sol. The molar ratio of MTES:TEOS:H₂O:EtOH:NH₄OH can be set to 0.16:0.24:4:14:1.[7]

    • Continue stirring the mixture for 19 hours at 60°C under a reflux condenser to form the modified silica sol.[7]

  • Coating Application (Dip-Coating):

    • Age the prepared white silica sol for a specific period (e.g., 2, 5, or 9 days) at room temperature.[7]

    • Immerse the cleaned substrate into the sol and withdraw it at a controlled rate (e.g., 1000 mm/min).[7]

    • Repeat the dipping process multiple times (e.g., four times) to achieve a uniform coating.[7]

  • Curing:

    • Dry the coated substrate in an oven at a specific temperature (e.g., 400°C) to cure the coating and enhance its stability.[7]

Workflow Diagram for Sol-Gel Method

G cluster_prep Substrate & Sol Preparation cluster_coating Coating & Curing cluster_output Output Clean Substrate Cleaning Mix1 Mix TEOS & EtOH Stir1 Combine & Stir (60°C, 90 min) Mix1->Stir1 Mix2 Mix NH4OH, H2O, EtOH Mix2->Stir1 Mix3 Add MTES in EtOH Stir1->Mix3 Stir2 Stir (60°C, 19 hrs) Mix3->Stir2 Age Age Sol (2-9 days) Stir2->Age Dip Dip-Coating Age->Dip Cure Curing (400°C) Dip->Cure Result Superhydrophobic Surface Cure->Result

Caption: Workflow for creating a superhydrophobic surface via the sol-gel method.

Chemical Vapor Deposition (CVD)

CVD is a deposition method used to produce high-quality, high-performance thin films. In this process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Plasma-Enhanced CVD (PECVD) is often used for creating hydrophobic coatings.[4][10]

Experimental Protocol: PECVD of Fluorocarbon Coating

This protocol describes a general procedure for depositing a hydrophobic fluorocarbon film onto a substrate.

Materials:

  • Substrate (e.g., glass, metal, polymer)[4][11]

  • Fluorinated precursor gas (e.g., fluorinated alcohol compounds, fluorocarbons)[4]

  • PECVD reactor system

Procedure:

  • Substrate Preparation: Clean the substrate using standard procedures (sonication in solvents) to remove any surface contaminants.

  • Loading: Place the cleaned substrate into the reaction chamber of the PECVD system.

  • Evacuation: Evacuate the chamber to a base pressure to remove atmospheric gases.

  • Deposition:

    • Introduce the fluorinated precursor gas into the reaction chamber at a controlled flow rate.[4]

    • Generate plasma within the chamber using an RF power source. This creates reactive species from the precursor gas.

    • The plasma facilitates the deposition of a thin fluorocarbon polymer film onto the substrate surface.[4] The deposition can occur via the pre-formation of polymer particles which are then deposited.

  • Post-Deposition:

    • Turn off the plasma and the gas flow.

    • Allow the substrate to cool down under vacuum.

    • Vent the chamber and remove the coated substrate.

G cluster_setup System Setup cluster_process Deposition Process cluster_final Final Steps Clean Clean Substrate Load Load into PECVD Chamber Clean->Load Evacuate Evacuate Chamber Load->Evacuate Gas Introduce Precursor Gas Evacuate->Gas Plasma Generate Plasma Gas->Plasma Deposit Film Deposition Plasma->Deposit Cooldown Cool Down Deposit->Cooldown Vent Vent & Unload Cooldown->Vent Result Hydrophobic Coated Surface Vent->Result

Caption: Workflow for fabricating a superhydrophobic surface using laser ablation.

Characterization Protocols

Proper characterization is crucial to confirm the water and oil repellent properties of the fabricated surfaces. The primary methods involve measuring contact angles and sliding angles. Durability testing is also essential for practical applications.

Contact Angle Measurement

The contact angle (CA) is the primary measure of a surface's wettability. [12]A goniometer is used to measure the angle formed at the three-phase (solid-liquid-vapor) interface. [13] Protocol for Static, Advancing, and Receding Contact Angle:

  • Static Contact Angle:

    • Place the sample on the goniometer stage.

    • Carefully dispense a small droplet (typically 2-5 µL) of the test liquid (e.g., deionized water for hydrophobicity, hexadecane for oleophobicity) onto the surface. [14] * Capture an image of the droplet and use software to measure the angle between the substrate baseline and the tangent at the droplet edge. [12][15]For superhydrophobic surfaces, this angle should be >150°. [12]2. Advancing and Receding Contact Angles (for Hysteresis):

    • Place a droplet on the surface.

    • Slowly add more liquid to the droplet using a needle kept inside the droplet. The angle measured just as the contact line begins to move outward is the advancing contact angle (ACA) . [12] * Slowly withdraw liquid from the droplet. The angle measured just as the contact line begins to recede is the receding contact angle (RCA) . [12] * The difference between the ACA and RCA is the contact angle hysteresis . A low hysteresis (<10°) is characteristic of superhydrophobic surfaces and indicates low droplet adhesion. [12]

Sliding Angle (Roll-off Angle) Measurement

The sliding angle quantifies the force required to make a droplet roll off a surface and is a critical measure of repellency. [14] Protocol for Sliding Angle:

  • Place a droplet of a specific volume (e.g., 10 µL) on the coated surface.

  • Mount the surface on a tilting stage. [14]3. Slowly and smoothly tilt the stage, increasing the angle from 0°. [16]4. Record the angle at which the droplet begins to roll off the surface. This is the sliding angle. [14]For superhydrophobic surfaces, this should be <10°. [1]

Durability Testing

The robustness of repellent surfaces is critical for real-world applications. [17] Protocols for Durability:

  • Abrasion Test: A common method involves rubbing the surface with sandpaper or a specific cloth under a defined load for a set number of cycles. [17]The contact and sliding angles are measured before and after abrasion to quantify the degradation of repellent properties.

  • Laundering Test (for textiles): For coated fabrics, durability can be assessed using standardized laundering tests, such as AATCC Test Method 135. [18]The water and oil repellency are evaluated after multiple wash-and-dry cycles using methods like the AATCC spray test (TM22) and hydrocarbon resistance test (TM118). [18][19]

Data Presentation

The following tables summarize quantitative data for various materials and fabrication methods.

Table 1: Water and Oil Repellency Data for Various Surfaces

Fabrication MethodSubstrate MaterialModifying Agent/ProcessWater Contact Angle (°)Oil Contact Angle (°) (Liquid)Sliding Angle (°)Reference(s)
Sol-GelGlassMTES/TEOS149--[7]
Sol-GelGlassFumed Silica + Perfluoroalkylmethacrylic copolymer158113 (Lubricating Oil)< 10[9]
PECVDGlassFluorinated Alcohol120-130--[4]
CVDCatheterFluorosilane121 ± 2-≤ 5[20]
Laser AblationBrassUV Laser161-< 4[5]
Laser AblationStainless SteelNanosecond Laser + Chemical Etch>150--[21]
Laser AblationPTFEFemtosecond Laser153.35 (Oil)--[2]
Spray CoatingAluminumMethylsilicate functionalized SiO₂155-4[9]
Polymer SynthesisEpoxy ResinFluorinated Acrylate Copolymer>150>90-[22]

Visualization of Principles and Workflows

Overall Workflow for Surface Fabrication and Characterization

G cluster_fab Fabrication cluster_char Characterization cluster_eval Evaluation Prep Substrate Preparation Method Choose Method Sol-Gel CVD Laser Ablation etc. Prep->Method Coat Surface Modification Method->Coat CA Contact Angle Measurement (Water & Oil) Coat->CA SA Sliding Angle Measurement CA->SA Durability Durability Testing (Abrasion, etc.) SA->Durability Morph Surface Morphology (SEM/AFM) Result Performance Analysis Durability->Result

Caption: General workflow from fabrication to evaluation of repellent surfaces.

Principles of Surface Wettability

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Fluorinated Alcohols in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with fluorinated alcohols in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Are all fluorinated alcohols soluble in water?

Not necessarily. While shorter-chain fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are miscible with water, the aqueous solubility of fluorinated alcohols can decrease as the length of the fluorinated carbon chain increases.[1] Longer-chain fluorinated alcohols are more hydrophobic and may require specific formulation strategies to achieve the desired concentration in aqueous media.

Q2: Why is my fluorinated compound, dissolved in a fluorinated alcohol, precipitating when added to an aqueous buffer?

This is a common issue known as "solvent shifting." The fluorinated compound may be highly soluble in the neat fluorinated alcohol but sparingly soluble in the final aqueous solution. The addition of the aqueous buffer changes the solvent environment, reducing the overall solvating power for your compound and causing it to precipitate.

Q3: Can changes in temperature or pH improve the solubility of my fluorinated alcohol solution?

Yes, both temperature and pH can influence solubility.

  • Temperature: For most solids, solubility increases with temperature.[2] However, the effect of temperature on the solubility of liquids in liquids is more complex. It is crucial to experimentally determine the temperature-solubility profile for your specific system.

  • pH: The solubility of ionizable compounds is pH-dependent. Fluorinated alcohols have lower pKa values than their non-fluorinated counterparts, making them more acidic.[3] If your compound of interest or other components in the formulation are ionizable, adjusting the pH can significantly impact solubility.

Q4: What are the primary methods to overcome solubility issues with fluorinated compounds in aqueous solutions?

The main strategies involve the use of formulation excipients that can effectively encapsulate or interact with the fluorinated molecules to keep them dispersed in water. The two most common and effective methods are:

  • Micellar Solubilization using Semifluorinated Surfactants: These surfactants self-assemble into micelles in water, creating a "fluorous" core that can encapsulate hydrophobic and lipophobic fluorinated molecules.[4][5]

  • Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate "guest" molecules, like fluorinated alcohols or other poorly soluble compounds, shielding them from the aqueous environment and increasing their apparent solubility.[6][7][8]

Troubleshooting Guides

Issue 1: Precipitation of a Fluorinated Compound Upon Addition to Aqueous Media

Workflow for Troubleshooting Precipitation:

start Precipitation Observed check_concentration Is the final concentration of the fluorinated compound above its aqueous solubility? start->check_concentration reduce_concentration Reduce final concentration check_concentration->reduce_concentration Yes consider_formulation Consider formulation strategies check_concentration->consider_formulation No end_solution Homogeneous Solution reduce_concentration->end_solution micelles Micellar Solubilization consider_formulation->micelles cyclodextrins Cyclodextrin Complexation consider_formulation->cyclodextrins micelles->end_solution cyclodextrins->end_solution

Caption: Troubleshooting workflow for precipitation issues.

Corrective Actions:

  • Decrease Concentration: The simplest approach is to lower the final concentration of your fluorinated compound to below its aqueous solubility limit.

  • Employ Solubilization Techniques: If a higher concentration is required, you will need to use a formulation strategy.

    • Micellar Solubilization: Introduce a semifluorinated surfactant to your aqueous solution before adding the fluorinated compound.

    • Cyclodextrin Complexation: Prepare an inclusion complex of your fluorinated compound with a suitable cyclodextrin.

Issue 2: Phase Separation of a Fluorinated Alcohol in an Aqueous Solution

Logical Flow for Addressing Phase Separation:

start Phase Separation Observed check_alcohol Is the fluorinated alcohol known to be miscible with water? start->check_alcohol miscible Yes (e.g., TFE, HFIP) check_alcohol->miscible Yes not_miscible No (e.g., longer chain) check_alcohol->not_miscible No check_additives Are other components (salts, buffers) causing a 'salting out' effect? miscible->check_additives use_cosolvent Introduce a co-solvent (e.g., ethanol, isopropanol) not_miscible->use_cosolvent adjust_additives Modify buffer/salt concentration check_additives->adjust_additives Yes end_solution Single Phase Solution check_additives->end_solution No adjust_additives->end_solution use_cosolvent->end_solution

Caption: Logic diagram for resolving phase separation.

Corrective Actions:

  • Verify Miscibility: Confirm the miscibility of your specific fluorinated alcohol with water from literature sources.

  • Adjust Formulation Components: High concentrations of salts or other buffers can sometimes reduce the solubility of organic solvents in water, a phenomenon known as "salting out." Try reducing the concentration of these additives.

  • Introduce a Co-solvent: For fluorinated alcohols with limited water solubility, adding a common, miscible organic solvent like ethanol or isopropanol can increase the overall polarity of the solvent system and promote miscibility.

Data Presentation

Table 1: Solubility of Common Fluorinated Alcohols in Water

Fluorinated AlcoholFormulaMolar Mass ( g/mol )Solubility in WaterReference(s)
2,2,2-Trifluoroethanol (TFE)CF₃CH₂OH100.04Miscible[9][10][11]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)(CF₃)₂CHOH168.04Miscible (100 g/100 mL at 25°C)[12][13][14]

Experimental Protocols

Protocol 1: Micellar Solubilization of a Highly Fluorinated Compound

This protocol provides a general framework for using a semifluorinated surfactant to solubilize a hydrophobic fluorinated compound in an aqueous buffer.

Materials:

  • Highly fluorinated compound (e.g., a fluorinated drug candidate)

  • Semifluorinated surfactant (e.g., F-alkyl-poly(ethylene glycol))

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer

  • Sonicator

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Surfactant Solution:

    • Weigh the desired amount of semifluorinated surfactant.

    • Dissolve the surfactant in the aqueous buffer to a concentration above its critical micelle concentration (CMC). This information is typically provided by the manufacturer or can be found in the literature.

    • Gently vortex or stir until the surfactant is fully dissolved. Avoid vigorous shaking to minimize foaming.

  • Introduce the Fluorinated Compound:

    • Prepare a concentrated stock solution of your fluorinated compound in a suitable organic solvent (e.g., TFE or HFIP).

    • Slowly add the stock solution of the fluorinated compound dropwise to the surfactant solution while stirring.

    • The final concentration of the organic solvent should be kept to a minimum (typically <1-2% v/v) to avoid disrupting micelle formation.

  • Equilibration:

    • Allow the mixture to stir at room temperature for a period of 2-4 hours to ensure the encapsulation of the fluorinated compound within the micelles.

    • For compounds that are particularly difficult to solubilize, gentle warming or brief sonication can be applied, followed by a return to room temperature.

  • Analysis:

    • Visually inspect the solution for any signs of precipitation or cloudiness.

    • For quantitative analysis, the amount of solubilized compound can be determined by techniques such as HPLC after filtering the solution through a syringe filter that does not bind the compound or the micelles.

Experimental Workflow for Micellar Solubilization:

cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis prep_surfactant Prepare Surfactant Solution (>CMC) add_compound Slowly add compound stock to surfactant solution with stirring prep_surfactant->add_compound prep_compound Prepare Concentrated Compound Stock prep_compound->add_compound equilibrate Equilibrate for 2-4 hours (stirring) add_compound->equilibrate analyze Visually inspect and quantify solubility (e.g., HPLC) equilibrate->analyze

Caption: Workflow for micellar solubilization.

Protocol 2: Cyclodextrin Inclusion Complexation

This protocol describes the preparation of a cyclodextrin inclusion complex to enhance the aqueous solubility of a fluorinated compound.

Materials:

  • Fluorinated compound

  • Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)

  • Deionized water or aqueous buffer

  • Mortar and pestle (for kneading method)

  • Magnetic stirrer and stir bar

  • Lyophilizer (for freeze-drying method)

Procedure (Kneading Method):

  • Molar Ratio Determination:

    • Determine the appropriate molar ratio of the fluorinated compound (guest) to cyclodextrin (host). A 1:1 molar ratio is a common starting point.

  • Mixing:

    • Place the accurately weighed cyclodextrin in a mortar.

    • Add a small amount of water or ethanol-water mixture to form a paste.

    • Add the accurately weighed fluorinated compound to the paste.

  • Kneading:

    • Knead the mixture thoroughly with a pestle for 30-60 minutes.

    • During kneading, maintain a paste-like consistency by adding small amounts of the solvent if necessary.

  • Drying:

    • Dry the resulting paste in an oven at a temperature that will not degrade the compound (e.g., 40-50°C) until a constant weight is achieved.

  • Final Product:

    • The dried product is the inclusion complex, which can then be dissolved in the aqueous solution.

Procedure (Freeze-Drying Method):

  • Dissolution:

    • Dissolve the cyclodextrin in the aqueous buffer with stirring.

    • Separately, dissolve the fluorinated compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Mixing and Equilibration:

    • Slowly add the solution of the fluorinated compound to the cyclodextrin solution while stirring.

    • Seal the container and stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Lyophilization:

    • Freeze the resulting solution (e.g., in a dry ice/acetone bath or a -80°C freezer).

    • Lyophilize the frozen solution until all the solvent is removed to obtain a dry powder of the inclusion complex.

Signaling Pathway of Cyclodextrin Complexation:

Guest Fluorinated Compound (Guest, Poorly Soluble) Process Complexation in Aqueous Solution Guest->Process Host Cyclodextrin (Host, Water Soluble) Host->Process Complex Inclusion Complex (Water Soluble) Process->Complex

Caption: Formation of a water-soluble inclusion complex.

References

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of PFAS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Per- and Polyfluoroalkyl Substances (PFAS).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of PFAS analysis, and why are they a concern?

A: Matrix effects are the alteration of analyte ionization efficiency (either suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[1] In PFAS analysis, which often requires detection at ultra-low levels (parts-per-trillion), matrix effects can significantly compromise data accuracy, precision, and sensitivity.[2][3] These effects can lead to underestimation or overestimation of PFAS concentrations, and in severe cases, result in false negatives when the analyte signal is suppressed below the instrument's detection limits.[4]

Q2: What are the common sources of matrix effects in different sample types?

A: The sources of matrix effects are highly dependent on the sample type:

  • Water Samples (Groundwater, Wastewater): Organic matter, humic substances, and high concentrations of inorganic salts can cause ion suppression.[5]

  • Biological Samples (Serum, Plasma, Tissue): Major interferences include proteins and phospholipids (PPLs), which are known to cause significant ion suppression in electrospray ionization (ESI).[6]

  • Solid Samples (Soil, Sediment, Biosolids): These matrices are complex and can introduce a wide range of co-extracted substances, including organic matter and lipids, that interfere with analysis.[2]

  • Food and Consumer Products: The complexity of these matrices, containing fats, proteins, carbohydrates, and other compounds, presents significant challenges for matrix effect mitigation.[7]

Q3: What is the role of an isotopically labeled internal standard in mitigating matrix effects?

A: An isotopically labeled internal standard (IS) is a version of the target analyte where one or more atoms have been replaced by a heavier isotope (e.g., ¹³C for ¹²C). The ideal IS co-elutes with the native analyte and experiences similar ionization suppression or enhancement from matrix components.[8] By adding a known concentration of the IS to the sample before extraction, the ratio of the analyte's signal to the IS's signal can be used for quantification. This technique, known as isotope dilution, corrects for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise results.[4][9] However, it's important to note that even isotopically labeled standards may not fully correct for severe matrix effects, especially in complex post-degradation samples.[10][11]

Q4: How can I reduce background PFAS contamination from my LC system?

A: Background contamination is a major challenge in trace PFAS analysis. Key strategies to minimize it include:

  • PFC-Free Components: Replace all polytetrafluoroethylene (PTFE) tubing and components in the LC system with PEEK (polyether ether ketone) tubing to prevent leaching of PFAS.[12][13]

  • Delay Column: Install a "delay" or "trap" column between the LC pump/mixer and the sample injector.[14][15] This column traps PFAS contamination originating from the mobile phases and LC system, causing them to elute at a later, different retention time than the analytes in the injected sample.[7][15]

  • High-Purity Solvents: Use LC-MS grade or higher purity solvents and reagents that have been tested and confirmed to be free of PFAS.[16] It is recommended to analyze all solvents and method blanks before sample analysis.[7]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during PFAS analysis related to matrix effects.

Issue 1: Poor Internal Standard Recovery (<50%)

Potential Cause Troubleshooting Step Explanation
Severe Matrix Effects 1. Optimize Sample Cleanup: Enhance cleanup procedures using solid-phase extraction (SPE) with appropriate sorbents (e.g., weak anion exchange, graphitized carbon black) to remove more interfering components.[8][17] 2. Dilute the Sample: If sensitivity allows, dilute the final extract to reduce the concentration of matrix components interfering with ionization.[8]Co-eluting substances from the sample can significantly suppress the ionization of the internal standard in the MS source.[8]
Inefficient Extraction 1. Verify Extraction Protocol: Ensure the chosen solvent, pH, and extraction conditions are validated for your specific PFAS analytes and sample matrix.[8] 2. Check pH: The pH of the extraction solvent is critical for the recovery of acidic PFAS compounds.[8]The internal standard may not be efficiently transferred from the sample matrix to the extraction solvent, leading to low recovery.

Issue 2: Inconsistent Results and Poor Reproducibility

Potential Cause Troubleshooting Step Explanation
Variable Matrix Effects 1. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to normalize the matrix effects between calibrants and samples.[1] 2. Employ Isotope Dilution: If not already in use, incorporate isotopically labeled internal standards for each target analyte to correct for variability.[4]The composition of the matrix can vary significantly between samples, leading to different degrees of ion suppression or enhancement and, consequently, inconsistent quantification.
Instrument Contamination 1. Implement Rigorous Cleaning: Clean the ion source and interface components regularly to prevent the buildup of non-volatile matrix components. 2. Check for Carryover: Analyze blank injections after high-concentration samples to ensure no residual analyte is being carried over to subsequent runs.Contamination from complex, "dirty" matrices can build up in the ion source, leading to signal instability, drift, and carryover between injections.

Section 3: Data and Protocols

Quantitative Data Summary

The effectiveness of different sample preparation methods is often evaluated by recovery experiments. The following table summarizes recovery data from various studies.

Table 1: Analyte Recovery Percentages Using Various Sample Preparation Techniques

Sample MatrixSample Preparation MethodTarget AnalytesAverage Recovery (%)Reference
Surface Water, Wastewater, Soil, SedimentWeak Anion Exchange (WAX) SPEPFOA, PFOS80 - 120%[18]
Dehydrated Sewage SludgeSolid-Liquid Extraction with basic methanol, cleanup with ferrite and sodium sulfate28 PFAS60 - 127%[16]
Human PlasmaProtein Precipitation followed by Captiva EMR—Lipid cleanupMultiple PFAS> 75%[6]
Various MatricesIsotope Dilution (general application)Various PFAS70 - 130%[9]
Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is a generalized workflow based on common practices for extracting PFAS from water samples, such as those outlined in EPA methods.

  • Sample Preservation & Spiking: Collect samples in polypropylene (PP) or high-density polyethylene (HDPE) containers. Add a surrogate or isotopically labeled internal standard mix to the sample.

  • Cartridge Conditioning: Use a weak anion exchange (WAX) SPE cartridge. Condition the cartridge by passing 15 mL of 1% ammonium hydroxide in methanol, followed by 5 mL of aqueous 0.3M formic acid in water.[12]

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[12]

  • Cartridge Washing: Wash the cartridge with reagent water and a methanol/water solution to remove hydrophilic interferences. A common wash solution is 1:1 Methanol:0.1M formic acid in water.[12]

  • Analyte Elution: Elute the trapped PFAS analytes from the cartridge using a basic methanol solution (e.g., methanol with 0.3% NH₄OH).[19]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of methanol/water solution (e.g., 80:20 methanol:water) for LC-MS/MS analysis.[19]

Section 4: Visualized Workflows

Diagram 1: Troubleshooting Matrix Effects

G start Inconsistent Results or Poor Recovery Detected q1 Are you using isotopically labeled internal standards? start->q1 a1_no Implement Isotope Dilution: Add labeled standards for each target analyte. q1->a1_no No q2 Is recovery still low or inconsistent? q1->q2 Yes a1_no->q2 a2_yes Optimize Sample Preparation q2->a2_yes Yes end Re-analyze and Verify Performance q2->end No q3 Does the matrix have high organic/lipid content? a2_yes->q3 a3_yes Add Cleanup Step: Use GCB, Florisil, or lipid removal cartridges. q3->a3_yes Yes q4 Is ion suppression suspected? q3->q4 No a3_yes->q4 a4_yes Dilute Sample Extract or Use Matrix-Matched Calibrants q4->a4_yes Yes q4->end No a4_yes->end

Caption: A decision tree for troubleshooting common matrix effect issues in PFAS analysis.

Diagram 2: General Sample Preparation Workflow for PFAS Analysis

G cluster_0 Sample Collection & Preparation cluster_1 Instrumental Analysis Sample 1. Collect Sample (e.g., Water, Soil, Plasma) Spike 2. Add Isotopically Labeled Standards Sample->Spike Extract 3. Extraction (SPE, LLE, PPT) Spike->Extract Cleanup 4. Cleanup (Optional) (e.g., Carbon, Lipid Removal) Extract->Cleanup Concentrate 5. Concentrate & Reconstitute Cleanup->Concentrate LC LC Separation (with Delay Column) Concentrate->LC MS MS/MS Detection LC->MS Data Data Processing (Quantification) MS->Data

Caption: A generalized workflow for PFAS sample preparation and LC-MS/MS analysis.

References

stability of 2-(Perfluorodecyl)ethanol under various experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: 2-(Perfluorodecyl)ethanol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the .

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as 10:2 fluorotelomer alcohol (10:2 FTOH), is a fluorinated alcohol with the chemical formula C₁₂H₅F₂₁O.[1] Its structure includes a long perfluorinated carbon chain, which gives it unique properties such as high thermal stability, chemical resistance, hydrophobicity, and lipophobicity.[1] These characteristics make it suitable for applications such as specialized lubricants and corrosion protection systems under extreme conditions.[1]

Q2: What are the primary factors that can affect the stability of this compound in my experiments?

The stability of this compound can be influenced by several factors:

  • Temperature: It exhibits high thermal stability, withstanding temperatures from 200-350°C in lubricant applications.[1] However, at very high temperatures, it will degrade.[2]

  • pH: The presence of strong bases can promote decomposition through hydrogen fluoride elimination.[1] It may also undergo dehydration under acidic conditions.[1]

  • Solvent: The polarity of the solvent and the solubility of the alcohol or any reactive species (like a base) in that solvent can significantly impact reaction kinetics.[1] In some cases, low solubility in the reaction medium can lead to kinetic stability.[1]

  • Presence of Oxidizing Agents: As an alcohol, it can be oxidized to form the corresponding aldehydes or ketones.[1]

  • Atmospheric Conditions: In the atmosphere, it can be degraded by photooxidation, leading to the formation of perfluorinated carboxylic acids (PFCAs).[3]

Q3: What are the expected degradation products of this compound?

Under different conditions, this compound can degrade into various products:

  • Thermal Degradation: At high temperatures, it can undergo dehydration and dehydrofluorination, followed by fragmentation to produce a complex mixture of smaller fluorinated compounds, including PFCAs and perfluoroalkenes.[2]

  • Atmospheric Degradation: Through reactions with hydroxyl radicals in the atmosphere, it can form a series of PFCAs.[3]

  • Biodegradation: Aerobic biodegradation can lead to the formation of telomer acids and ultimately persistent PFCAs like perfluorooctanoic acid (PFOA).[4]

Q4: How should I properly store and handle this compound to ensure its stability?

To maintain the integrity of this compound, follow these storage and handling guidelines:

  • Storage: Store in securely sealed containers in a cool, dry, and well-ventilated area.[5] Keep it away from incompatible materials such as oxidizing agents, acids, and alkalis, as well as heat and ignition sources.[5][6]

  • Handling: Use in a well-ventilated area and avoid all personal contact, including inhalation.[5][7] Wear appropriate personal protective equipment (PPE), such as gloves and safety glasses.[5] Prevent the build-up of static electricity by grounding equipment.[5]

Troubleshooting Guides

IssuePossible Cause(s)Recommended Action(s)
Unexpected reaction byproducts observed. Degradation of this compound due to incompatible reagents or conditions.- Review all reagents for compatibility. Avoid strong bases, strong acids, and potent oxidizing agents unless they are part of the intended reaction scheme. - Control the reaction temperature to prevent thermal decomposition.
Inconsistent results in biological assays. Interaction of this compound with assay components or its degradation over the course of the experiment.- Run a solvent control to account for any effects of the vehicle. - Assess the stability of the compound in the assay medium over the experimental timeframe. Consider performing a time-course study to monitor its concentration.
Loss of material during workup or purification. The compound may be volatile under certain conditions or may adhere to labware.- Avoid high temperatures during solvent removal. Use a rotary evaporator under reduced pressure at a moderate temperature. - Pre-treat glassware with a silanizing agent if adsorption is suspected.
Precipitate formation when preparing solutions. Low solubility in the chosen solvent.- Consult solubility data and choose a more appropriate solvent. - Gentle heating or sonication may aid dissolution, but be mindful of the compound's thermal stability.

Quantitative Data on Stability

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₂H₅F₂₁O[1]
Molecular Weight564.13 g/mol [8]
Melting Point91.2 °C[9]
Boiling Point111-115 °C @ 10 Torr[9]

Table 2: Thermal Stability of Fluorotelomer Alcohols (FTOHs) in the Gas Phase

Temperature (°C)% 4:2 FTOH Remaining% 6:2 FTOH Remaining% 8:2 FTOH Remaining% 10:2 FTOH (this compound) Remaining
400>95<87<78<39
500>99>95~90~70
600>99>99>98>95
700>99>99>99>99
800>99>99>99>99
Data adapted from studies on gas-phase thermal decomposition.[2]

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of this compound by measuring its mass loss as a function of temperature.[2]

Methodology:

  • Sample Preparation: Accurately weigh 5-15 mg of this compound into an inert TGA crucible (e.g., alumina or platinum).[2]

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA instrument.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample weight as a function of temperature and time.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Protocol 2: Assessment of Stability in Different Solvents

Objective: To evaluate the stability of this compound in various organic solvents over time.[10]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a stable solvent like methanol.

  • Sample Preparation: In polypropylene tubes, evaporate a known amount of the stock solution to dryness at room temperature.[10]

  • Dissolution: Re-dissolve the residue in the test solvents (e.g., deionized water, methanol, acetonitrile, DMSO) to a final concentration of approximately 50 µg/L.[10]

  • Incubation: Store the sample tubes at a constant temperature (e.g., room temperature, 3.4°C, or 32.4°C).[10]

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 7, 14, and 30 days), take an aliquot from each tube for analysis.

  • Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Data Analysis: Plot the concentration of this compound as a function of time for each solvent and temperature to determine the degradation rate.

Visualizations

G cluster_workflow Experimental Workflow: Analysis of Thermal Degradation Products A Heat FTOH Sample in Pyrolyzer/Thermal Desorber B Transfer Volatile Products to GC Inlet A->B Coupling C Separate Compounds by Gas Chromatography (GC) B->C D Detect and Identify Compounds by Mass Spectrometry (MS) C->D E Data Analysis and Product Identification D->E

Caption: Workflow for analyzing thermal degradation products.

G cluster_pathway Proposed Initial Thermal Degradation Pathways of FTOHs FTOH F(CF₂)nCH₂CH₂OH (Fluorotelomer Alcohol) Dehydration Dehydration (-H₂O) FTOH->Dehydration High Temp Dehydrofluorination Dehydrofluorination (-HF) FTOH->Dehydrofluorination High Temp Fragmentation C-C Bond Cleavage Dehydration->Fragmentation Dehydrofluorination->Fragmentation Products Smaller Fluorinated Compounds (e.g., PFCAs, Perfluoroalkenes) Fragmentation->Products

Caption: Initial thermal degradation pathways of FTOHs.

G cluster_biodegradation Aerobic Biodegradation Pathway of 8:2 FTOH FTOH 8:2 FTOH (CF₃(CF₂)₇CH₂CH₂OH) Aldehyde Telomer Aldehyde (CF₃(CF₂)₇CH₂CHO) FTOH->Aldehyde Oxidation TelomerAcid Telomer Acid (CF₃(CF₂)₇CH₂COOH) Aldehyde->TelomerAcid Oxidation UnsaturatedAcid Unsaturated Telomer Acid (CF₃(CF₂)₆CF=CHCOOH) TelomerAcid->UnsaturatedAcid β-oxidation PFOA Perfluorooctanoic Acid (PFOA) (CF₃(CF₂)₆COOH) UnsaturatedAcid->PFOA

Caption: Aerobic biodegradation pathway of 8:2 FTOH.

References

Technical Support Center: Purification of Commercial Grade 2-(Perfluorodecyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial grade 2-(Perfluorodecyl)ethanol. Our goal is to help you reduce impurities and obtain a high-purity product for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial grade this compound?

A1: Commercial grade this compound can contain several impurities stemming from its synthesis. The most common synthesis route involves the reaction of 2-(perfluorodecyl)ethyl iodide with a hydrolysis agent.[1] Consequently, typical impurities may include:

  • Unreacted Starting Materials: Primarily 2-(perfluorodecyl)ethyl iodide.

  • Related Fluorinated Compounds: Other fluorotelomer alcohols with different perfluoroalkyl chain lengths.[2]

  • Oxidation Products: Aldehydes or carboxylic acids formed by the oxidation of the ethanol.

  • Solvent Residues: Residual solvents from the synthesis and initial purification steps.

Q2: What methods can be used to purify this compound?

A2: Several standard laboratory techniques can be employed to purify this compound, including:

  • Recrystallization: Effective for removing soluble and insoluble impurities from solid compounds.

  • Vacuum Distillation: Ideal for purifying high-boiling liquids by lowering their boiling point to prevent decomposition.[3]

  • Flash Column Chromatography: A versatile technique for separating compounds based on their polarity.[4]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for separating and identifying volatile and semi-volatile compounds.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to identify and quantify the main compound and any fluorine-containing impurities. Quantitative NMR (qNMR) can provide a highly accurate purity assessment.[7][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a gold standard for detecting a wide range of per- and polyfluoroalkyl substances (PFAS), including this compound, at very low levels.[10]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solids. This compound has a melting point of 91.2 °C, making it a suitable candidate for this method.[11]

Issue 1: Oiling Out - The compound separates as an oil instead of crystals.

Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the compound.Select a solvent with a lower boiling point.
The solution is too concentrated.Add a small amount of additional hot solvent to the oily mixture and redissolve.
Cooling is too rapid.Allow the solution to cool more slowly. Insulate the flask to slow down the cooling rate.
High concentration of impurities.Consider a preliminary purification step like a solvent wash or flash chromatography to remove the bulk of the impurities before recrystallization.

Issue 2: No Crystal Formation Upon Cooling.

Possible Cause Solution
The solution is not saturated (too much solvent was used).Boil off some of the solvent to increase the concentration of the solute.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.
The cooling temperature is not low enough.After cooling to room temperature, place the flask in an ice bath to further decrease the solubility.

Issue 3: Low Recovery of Purified Product.

| Possible Cause | Solution | | The compound is significantly soluble in the cold recrystallization solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. | | Premature crystallization during hot filtration. | Use a heated funnel and pre-warm the receiving flask. Add a slight excess of hot solvent before filtration to keep the compound dissolved. The excess solvent can be evaporated before cooling. | | Incomplete transfer of crystals during filtration. | Rinse the crystallization flask with the filtrate (mother liquor) to transfer all the crystals to the funnel. |

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some preliminary screening. Solvents like trifluorotoluene or a mixed solvent system such as heptane/ethyl acetate could be suitable starting points.[12]

Materials:

  • Commercial grade this compound

  • Recrystallization solvent (e.g., trifluorotoluene or a mixture like heptane/ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and gently heat the mixture on a hot plate while stirring. Continue adding the solvent portion-wise until the solid completely dissolves at the solvent's boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper on the hot plate. Quickly filter the hot solution into the clean, hot flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purity Analysis:

  • Assess the purity of the recrystallized product using GC-MS or NMR spectroscopy and compare it to the starting material.

Protocol 2: Vacuum Distillation of this compound

Vacuum distillation is suitable for purifying high-boiling point liquids like this compound, which has a boiling point of 111-115 °C at 10 Torr.[11] This technique lowers the boiling point, preventing thermal decomposition.[3]

Materials:

  • Commercial grade this compound

  • Short-path distillation apparatus

  • Round-bottom flasks

  • Heating mantle with a stirrer

  • Vacuum pump with a cold trap

  • Thermometer and manometer

Procedure:

  • Apparatus Setup: Assemble the short-path distillation apparatus in a fume hood. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.

  • Sample Charging: Place the impure this compound and a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Start the vacuum pump and slowly evacuate the system. The pressure should be monitored with a manometer and stabilized at the desired level (e.g., around 10 Torr).

  • Heating and Distillation: Begin stirring and gradually heat the distillation flask using the heating mantle. Observe the temperature at which the liquid begins to boil and the condensate forms on the condenser.

  • Fraction Collection: Collect the distillate in the receiving flask. It is advisable to collect an initial small fraction (forerun) that may contain more volatile impurities before collecting the main fraction of purified this compound.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Purity Analysis:

  • Analyze the collected fractions by GC-MS or NMR to determine their purity.

Protocol 3: Flash Column Chromatography of this compound

Flash chromatography is a rapid purification method that separates compounds based on their differential adsorption to a stationary phase. For polar fluorinated compounds, a reversed-phase system or a fluorinated stationary phase can be effective.[13][14]

Materials:

  • Commercial grade this compound

  • Flash chromatography system (column, pump, fraction collector)

  • Stationary phase (e.g., C18 silica gel or fluorinated silica gel)

  • Mobile phase solvents (e.g., acetonitrile and water)

  • Test tubes for fraction collection

  • TLC plates for monitoring

Procedure:

  • Mobile Phase Selection: Develop a suitable mobile phase system using thin-layer chromatography (TLC). For a reversed-phase system, a gradient of water and acetonitrile is a good starting point. The goal is to achieve good separation between the desired product and impurities.

  • Column Packing: Pack the flash column with the chosen stationary phase.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of a suitable solvent. If the sample has poor solubility in the mobile phase, consider dry loading by adsorbing the sample onto a small amount of silica gel.[13]

  • Elution and Fraction Collection: Start the elution with the mobile phase, either isocratically or with a gradient of increasing solvent strength. Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Analysis:

  • Confirm the purity of the combined fractions using an appropriate analytical method such as GC-MS or NMR.

Data Presentation

The following table provides a hypothetical example of purity improvement that could be achieved with the described purification techniques. Actual results will vary depending on the initial purity of the commercial-grade material and the specific experimental conditions.

Purification MethodInitial Purity (%)Final Purity (%)Key Impurities Removed
Recrystallization 95.0>99.0Soluble colored impurities, some structural analogs
Vacuum Distillation 95.0>99.5Less volatile and more volatile impurities, unreacted starting materials
Flash Chromatography 95.0>99.8Closely related structural analogs, polar and non-polar impurities

Visualizations

Experimental Workflow for Purification

PurificationWorkflow start Commercial Grade This compound recrystallization Recrystallization start->recrystallization distillation Vacuum Distillation start->distillation chromatography Flash Chromatography start->chromatography analysis Purity Analysis (GC-MS, NMR) recrystallization->analysis waste Impurities recrystallization->waste distillation->analysis distillation->waste chromatography->analysis chromatography->waste pure_product Purified Product (>99% Purity) analysis->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting start Start Recrystallization oiling_out Compound Oiling Out? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No solution1 Adjust Solvent / Cooling Rate oiling_out->solution1 Yes low_recovery Low Recovery? no_crystals->low_recovery No solution2 Concentrate Solution / Induce Crystallization no_crystals->solution2 Yes solution3 Optimize Cooling / Washing low_recovery->solution3 Yes success Successful Purification low_recovery->success No solution1->start solution2->start solution3->start

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Analysis of PFAS in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Per- and Polyfluoroalkyl Substances (PFAS) in complex food matrices. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and answers to frequently asked questions encountered during the analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing for PFAS in complex food matrices?

A1: The analysis of PFAS in food is inherently challenging due to the diverse and complex nature of the matrices themselves. Key difficulties include:

  • Matrix Interferences: Food matrices contain a multitude of compounds (fats, proteins, carbohydrates, pigments) that can interfere with the detection of PFAS.[1] These interferences can lead to signal suppression or enhancement in the mass spectrometer, affecting the accuracy of quantification.[2] For example, cholic acids are known to cause signal suppression for PFOS in foods like eggs, milk, and seafood.[3]

  • Low Detection Limits: Regulatory bodies are continuously lowering the maximum allowable levels of PFAS in food, requiring analytical methods to achieve very low detection and quantification limits, often in the parts-per-trillion (ppt) or µg/kg range.[4][5]

  • Sample Preparation Complexity: Extensive sample preparation is necessary to extract PFAS from the complex food matrix and remove interfering components.[3][6] This multi-step process can be time-consuming and introduces a higher risk of contamination or analyte loss.[7]

  • Risk of Cross-Contamination: PFAS are ubiquitous in the environment and laboratory settings.[8] Contamination can be introduced at any stage, from sample collection to analysis, from sources like sampling containers, lab equipment, and even the air.[8]

  • Wide Range of PFAS Analytes: There are thousands of different PFAS compounds, varying in their chemical properties.[4] Developing a single analytical method that can accurately detect and quantify a broad spectrum of these "forever chemicals" is a significant challenge.

Q2: What are common sources of PFAS contamination in food?

A2: PFAS can enter the food supply through various pathways:

  • Environmental Contamination: Contaminated soil and water can lead to the uptake of PFAS by plants and animals.[6]

  • Bioaccumulation: PFAS can accumulate in the tissues of animals, so meat, fish, and dairy products can be sources of exposure.[5][9]

  • Food Packaging Materials: PFAS are often used in food packaging to provide grease and water resistance.[6] These chemicals can migrate from the packaging into the food, especially with fatty, salty, or acidic foods.[6]

  • Food Processing Equipment: Components of food processing equipment may contain PFAS, which can leach into the food during processing.[3]

Q3: Which food matrices are considered the most challenging for PFAS analysis?

A3: Fatty and complex matrices are generally the most difficult to analyze. These include:

  • Seafood and Fish: High-fat content and the presence of bile acids can cause significant matrix interference.[1]

  • Dairy Products (Milk, Cheese, Butter): These matrices are rich in fats and proteins, which can complicate extraction and analysis.[10][11]

  • Eggs: The presence of lipids and cholic acids in eggs is a known source of interference.[3]

  • Meat and Meat Products: Similar to seafood, the high fat and protein content poses a challenge.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of PFAS in food matrices.

Problem Potential Cause(s) Troubleshooting Steps
Low Analyte Recovery Inefficient extraction from the food matrix. Analyte loss during sample cleanup. Matrix suppression effects.Extraction: Ensure thorough homogenization of the sample. For solid samples, consider techniques like grinding or freeze-drying to improve extraction efficiency.[3] Experiment with different extraction solvents or solvent mixtures. Cleanup: Optimize the Solid Phase Extraction (SPE) or dispersive SPE (dSPE) procedure. Ensure the chosen sorbent is appropriate for the matrix and target analytes. Check for analyte breakthrough during SPE loading. Matrix Effects: Use isotopically labeled internal standards for each analyte to compensate for matrix-induced signal suppression.[8] Dilute the final extract to reduce the concentration of interfering matrix components.
High Background Contamination Contamination from laboratory environment or equipment. Contaminated solvents or reagents. Carryover from previous injections in the LC-MS/MS system.Environment/Equipment: Use PFAS-free labware (e.g., polypropylene instead of PTFE). Thoroughly clean all equipment. Analyze laboratory blanks regularly to monitor for background contamination.[8] Solvents/Reagents: Test all solvents and reagents for PFAS contamination before use. Use LC-MS grade solvents.[1] Carryover: Implement a rigorous cleaning protocol for the autosampler and injection port. Inject solvent blanks between samples to check for carryover.
Poor Chromatographic Peak Shape Co-elution with matrix components. Inappropriate mobile phase composition. Column degradation.Co-elution: Adjust the chromatographic gradient to improve separation from interfering peaks.[1] Mobile Phase: Optimize the mobile phase composition. For example, methanol can sometimes provide a better signal for PFAS, while acetonitrile may offer better separation from certain interferences.[1][12] Column: Ensure the analytical column is suitable for PFAS analysis and has not exceeded its lifetime.
Inconsistent Results (Poor Reproducibility) Variability in sample homogenization. Inconsistent execution of the sample preparation protocol. Fluctuations in instrument performance.Homogenization: Implement a standardized and thorough homogenization procedure for all samples. Sample Prep: Use automated sample preparation systems where possible to improve consistency.[13] Ensure all analysts are following the exact same protocol. Instrument: Regularly perform system suitability checks and calibrations to ensure the LC-MS/MS is performing optimally.

Quantitative Data Summary

The following tables summarize typical recovery rates and limits of quantification (LOQs) for selected PFAS in various food matrices. These values can serve as a benchmark for method performance.

Table 1: Analyte Recoveries in Different Food Matrices (%)

AnalyteFishMilkEggsFruits & Vegetables
PFOA70-11085-11575-10580-120
PFOS65-10580-11070-10075-115
PFNA70-11590-12080-11085-120
PFHxS60-10080-11070-10575-115

Note: Recovery ranges are approximate and can vary significantly based on the specific methodology and laboratory.

Table 2: Method Limits of Quantification (LOQs) in µg/kg

AnalyteFishMilkEggsFruits & Vegetables
PFOA0.01 - 0.50.005 - 0.050.01 - 0.20.025 - 0.25[14]
PFOS0.02 - 1.00.01 - 0.10.02 - 0.50.05 - 0.5
PFNA0.01 - 0.50.005 - 0.050.01 - 0.20.025 - 0.25[14]
PFHxS0.02 - 1.00.01 - 0.10.02 - 0.50.05 - 0.5

Source: Compiled from various sources including[4][8][11][13][14]. LOQs are highly method and instrument dependent.

Experimental Protocols

Protocol 1: Modified QuEChERS Extraction for PFAS in Food

This protocol is a generalized version based on the principles of the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, which is often adapted for PFAS analysis.[3][10]

  • Sample Homogenization: Homogenize a representative portion of the food sample. For solid samples, this may involve grinding or blending.

  • Sample Weighing: Weigh 5 grams of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Fortification: Add isotopically labeled surrogate standards to the sample.

  • Hydration: For dry samples, add a specific volume of LC-MS grade water.

  • Extraction: Add 10 mL of acetonitrile and a small amount of formic acid to the tube.

  • Salting Out: Add a QuEChERS salt packet (commonly containing MgSO₄ and NaCl).

  • Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at a specified speed and time to separate the layers.

  • Supernatant Collection: Carefully collect an aliquot of the upper acetonitrile layer.

Protocol 2: Solid Phase Extraction (SPE) Cleanup

SPE is a crucial step for removing matrix interferences from the initial extract.[9][13][15]

  • Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with successive washes of a basic methanol solution, methanol, and water.

  • Sample Loading: Dilute the acetonitrile extract from the QuEChERS step with water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a mild solvent (e.g., a formic acid/methanol solution) to remove neutral and weakly retained interferences.

  • Elution: Elute the target PFAS analytes from the cartridge using a basic methanol solution.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase.

Protocol 3: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard technique for the final detection and quantification of PFAS.[16][11][17]

  • Chromatographic Separation:

    • Column: Use a C18 or other suitable column designed for PFAS analysis.

    • Mobile Phase: A gradient of ammonium acetate-buffered water and methanol or acetonitrile is commonly used.

    • Flow Rate: A typical flow rate is around 0.4 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 50°C.[17]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted analysis, monitoring specific precursor-to-product ion transitions for each PFAS analyte.

    • Internal Standards: Use isotopically labeled internal standards to correct for matrix effects and variations in instrument response.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Homogenization 1. Sample Homogenization Extraction 2. QuEChERS Extraction Homogenization->Extraction Homogenized Sample Cleanup 3. SPE Cleanup Extraction->Cleanup Crude Extract Concentration 4. Concentration & Reconstitution Cleanup->Concentration Cleaned Extract LC_MSMS 5. LC-MS/MS Analysis Concentration->LC_MSMS Final Extract Data_Processing 6. Data Processing & Quantification LC_MSMS->Data_Processing Raw Data Final_Report Final_Report Data_Processing->Final_Report Final Report

Caption: A typical experimental workflow for the analysis of PFAS in food matrices.

Troubleshooting_Tree Start Problem: Low Analyte Recovery Check_Extraction Is extraction protocol optimized? Start->Check_Extraction Optimize_Extraction Action: Review homogenization, solvent choice, and shaking time. Check_Extraction->Optimize_Extraction No Check_Cleanup Is analyte loss occurring during SPE cleanup? Check_Extraction->Check_Cleanup Yes Optimize_Extraction->Check_Cleanup Optimize_SPE Action: Check for analyte breakthrough. Optimize wash and elution steps. Check_Cleanup->Optimize_SPE Yes Check_Matrix_Effects Are matrix effects suspected? Check_Cleanup->Check_Matrix_Effects No Optimize_SPE->Check_Matrix_Effects Address_Matrix_Effects Action: Use isotopically labeled internal standards. Dilute the final extract. Check_Matrix_Effects->Address_Matrix_Effects Yes Solution Recovery Improved Check_Matrix_Effects->Solution No Address_Matrix_Effects->Solution

Caption: A troubleshooting decision tree for addressing low analyte recovery.

References

Technical Support Center: Degradation of 2-(Perfluorodecyl)ethanol in Environmental Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the environmental degradation of 2-(Perfluorodecyl)ethanol (10:2 FTOH).

Frequently Asked Questions (FAQs)

Q1: What is this compound (10:2 FTOH) and why is its environmental degradation a concern?

A1: this compound, also known as 10:2 fluorotelomer alcohol (10:2 FTOH), is a polyfluorinated substance used in the manufacturing of various consumer and industrial products to provide water and oil repellency.[1] A primary concern is its potential to degrade in the environment into highly persistent and potentially toxic perfluorinated carboxylic acids (PFCAs), such as perfluorodecanoic acid (PFDA) and perfluorooctanoic acid (PFOA).[2][3] These degradation products can accumulate in the environment and biota, posing risks to ecosystems and human health.[2]

Q2: What are the primary degradation pathways for 10:2 FTOH in the environment?

A2: The primary degradation pathways for 10:2 FTOH are biotic (biodegradation) and abiotic (e.g., photolysis). Biodegradation, occurring under both aerobic and anaerobic conditions, is a major transformation route.[4][5] Abiotic degradation, particularly indirect photolysis in the atmosphere and water, also contributes to its transformation.[5][6]

Q3: What are the main degradation products of 10:2 FTOH?

A3: The biodegradation of 10:2 FTOH leads to the formation of several intermediate and terminal products. Key metabolites include:

  • Perfluorodecanoic acid (PFDA) : A major terminal degradation product.

  • Perfluorononanoic acid (PFNA)

  • Perfluorooctanoic acid (PFOA)

  • 10:2 fluorotelomer saturated acid (10:2 FTCA) : An intermediate product.[2]

  • 10:2 fluorotelomer unsaturated acid (10:2 FTUCA) : Another intermediate product.[2]

Q4: How do aerobic and anaerobic biodegradation of FTOHs differ?

A4: Aerobic degradation of FTOHs is generally faster than anaerobic degradation.[5][7] Aerobic pathways typically involve the oxidation of the alcohol group to form aldehydes and then carboxylic acids, which can undergo further transformation to yield PFCAs.[3][4] Anaerobic biotransformation of FTOHs has also been observed, but it may lead to the formation of stable polyfluorinated acids rather than complete conversion to PFCAs.[6]

Q5: Is there evidence of 10:2 FTOH uptake and metabolism by organisms?

A5: Yes, studies have shown that 10:2 FTOH can be taken up and metabolized by various organisms. For example, it can be bioaccumulated in earthworms and wheat, where it is biotransformed into PFCAs.[8] Rainbow trout exposed to 10:2 FTOH in their diet have also been shown to metabolize it into 10:2 FTCA, 10:2 FTUCA, and small amounts of PFDA.[2]

Troubleshooting Guides

Issue 1: Low or no detection of 10:2 FTOH in environmental samples.

  • Possible Cause 1: Volatility and improper sample handling. 10:2 FTOH is a volatile compound, and significant losses can occur during sample collection, storage, and preparation.[9]

    • Troubleshooting Tip: Use appropriate sampling containers, such as amber glass vials with PTFE-lined septa, and ensure they are filled to the top to minimize headspace.[8] Store samples at low temperatures (e.g., frozen) and minimize the duration between collection and extraction.[10]

  • Possible Cause 2: Inefficient extraction. The choice of extraction solvent and method is critical for quantitative recovery of 10:2 FTOH from complex matrices like soil and sediment.

    • Troubleshooting Tip: Methyl tert-butyl ether (MTBE) has been shown to be an effective solvent for extracting FTOHs from soil.[11] For water samples, solid-phase extraction (SPE) or liquid-liquid extraction with solvents like MTBE or acetonitrile can be used.[10] Always optimize and validate your extraction method for your specific matrix.

  • Possible Cause 3: Analytical instrument limitations. The concentration of 10:2 FTOH in environmental samples can be very low, requiring highly sensitive analytical instrumentation.

    • Troubleshooting Tip: Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the analysis of volatile FTOHs.[12][13] For less volatile metabolites like PFCAs, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[3][10] Ensure your instrument has a sufficiently low detection limit for your research needs.

Issue 2: Contamination of samples with 10:2 FTOH or other PFAS.

  • Possible Cause: Widespread presence of PFAS in laboratory materials. Many common laboratory items, including PTFE-containing equipment, vials, and even some solvents, can be sources of PFAS contamination.[14]

    • Troubleshooting Tip: Meticulously screen all materials that come into contact with your samples. Use polypropylene or high-density polyethylene (HDPE) labware whenever possible. Run procedural blanks with every batch of samples to monitor for background contamination.

Issue 3: Difficulty in identifying and quantifying transformation products.

  • Possible Cause 1: Lack of authentic analytical standards. Identifying and quantifying novel or unexpected transformation products can be challenging without certified reference materials.

    • Troubleshooting Tip: When authentic standards are unavailable, high-resolution mass spectrometry (HRMS) can be used for tentative identification based on accurate mass measurements and fragmentation patterns. For quantification without a standard, relative quantification against a structurally similar compound can be performed, but this should be clearly noted.

  • Possible Cause 2: Co-elution of isomers or matrix interference. Complex environmental matrices can lead to chromatographic interferences, making accurate quantification difficult.

    • Troubleshooting Tip: Optimize your chromatographic method to achieve good separation of target analytes from matrix components. This may involve adjusting the column chemistry, mobile phase gradient, or temperature program. The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) can significantly improve selectivity and reduce the impact of co-eluting interferences.[12]

Data Presentation

Table 1: Summary of 10:2 FTOH Biodegradation Products in Different Environmental Systems

Environmental SystemKey Transformation Products IdentifiedReference
Soil (with earthworms and/or wheat)Perfluorodecanoic acid (PFDA), Perfluorononanoic acid (PFNA), Perfluorooctanoic acid (PFOA)[12]
Rainbow Trout (Dietary Exposure)10:2 Fluorotelomer saturated acid (10:2 FTCA), 10:2 Fluorotelomer unsaturated acid (10:2 FTUCA), Perfluorodecanoic acid (PFDA)[2]

Table 2: Half-life Data for 10:2 FTOH and its Metabolites

CompoundMatrix/OrganismConditionHalf-lifeReference
10:2 FTCARainbow TroutDepuration3.7 ± 0.4 days[2]
10:2 FTUCARainbow TroutDepuration2.1 ± 0.5 days[2]
8:2 FTOHMixed microbial systemAerobic~0.2 days per mg of initial biomass protein[4]
8:2 FTOHAerobic Soil-< 7 days[15]
Fluorotelomer Polymer*SoilAbiotic Hydrolysis (neutral pH)55-89 years[16]

*Note: Data for 8:2 FTOH and fluorotelomer polymers are included as analogs due to limited direct half-life data for 10:2 FTOH in environmental matrices.

Experimental Protocols

1. Analysis of 10:2 FTOH in Soil by GC-MS/MS

  • Extraction:

    • Homogenize the soil sample.

    • Weigh approximately 3 g of soil into a polypropylene centrifuge tube.

    • Spike with a known amount of a mass-labeled internal standard (e.g., 13C-labeled 10:2 FTOH).

    • Add 5 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 1 minute, then sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean polypropylene tube.

    • Repeat the extraction (steps 4-7) two more times and combine the supernatants.

    • Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.[11]

  • Instrumental Analysis (GC-MS/MS):

    • Gas Chromatograph (GC):

      • Injector: Splitless mode.

      • Column: e.g., Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm).

      • Oven Program: Start at 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • Mass Spectrometer (MS/MS):

      • Ionization: Electron Ionization (EI) or Positive Chemical Ionization (PCI).[11][13]

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Monitor at least two MRM transitions for 10:2 FTOH for confirmation and quantification.[12]

2. Analysis of 10:2 FTOH Metabolites (PFCAs) in Water by LC-MS/MS

  • Solid-Phase Extraction (SPE):

    • Acidify the water sample (e.g., 500 mL) to pH 3 with formic acid.

    • Spike with a mixture of mass-labeled internal standards for the target PFCAs.

    • Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by acidified water.

    • Load the sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with a solution of formic acid in water.

    • Dry the cartridge under vacuum or with nitrogen.

    • Elute the analytes with a small volume of methanol containing a weak base (e.g., ammonium hydroxide).

    • Evaporate the eluate to near dryness and reconstitute in a suitable solvent (e.g., methanol/water).

  • Instrumental Analysis (LC-MS/MS):

    • Liquid Chromatograph (LC):

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

      • Mobile Phase A: Water with a buffer (e.g., 20 mM ammonium acetate).

      • Mobile Phase B: Methanol.

      • Gradient: A suitable gradient to separate the PFCAs of interest.

    • Mass Spectrometer (MS/MS):

      • Ionization: Electrospray Ionization (ESI) in negative mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Monitor at least two MRM transitions for each target PFCA.[3][10]

Mandatory Visualizations

cluster_biodegradation Biodegradation Pathway 10_2_FTOH This compound (10:2 FTOH) 10_2_FTAL 10:2 Fluorotelomer Aldehyde (Intermediate) 10_2_FTOH->10_2_FTAL Oxidation 10_2_FTCA 10:2 Fluorotelomer Carboxylic Acid (Intermediate) 10_2_FTAL->10_2_FTCA Oxidation 10_2_FTUCA 10:2 Fluorotelomer Unsaturated Carboxylic Acid (Intermediate) 10_2_FTCA->10_2_FTUCA β-oxidation & Elimination PFCAs Perfluorinated Carboxylic Acids (e.g., PFDA, PFNA, PFOA) (Terminal Products) 10_2_FTUCA->PFCAs Further Degradation cluster_workflow Analytical Workflow for 10:2 FTOH in Soil Sample Soil Sample Collection Spike Spike with Internal Standard Sample->Spike Extraction Solvent Extraction (e.g., MTBE) Spike->Extraction Concentration Extract Concentration Extraction->Concentration Analysis GC-MS/MS Analysis Concentration->Analysis Data Data Processing & Quantification Analysis->Data

References

Technical Support Center: Method Validation for Trace Level Detection of Fluorotelomer Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the trace level detection of fluorotelomer alcohols (FTOHs).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for trace level detection of FTOHs?

A1: The most common and preferred methods for trace level detection of FTOHs are gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). GC-MS/MS is often favored for its sensitivity and selectivity, especially for volatile FTOHs in air and water samples.[1][2][3][4][5] LC-MS/MS can also be used, particularly for less volatile FTOHs or when analyzing biological matrices.[6][7]

Q2: Why is GC-MS/MS often preferred over LC-MS for FTOH analysis?

A2: GC-MS/MS is often preferred due to sensitivity limitations that can arise with LC-MS ionization methods for FTOHs.[1][2] Adduct formation during LC-MS analysis, especially when optimized for other PFAS compounds, can also interfere with accurate FTOH quantification.[1][2] The volatility of many FTOHs makes them well-suited for GC separation.[5]

Q3: What are the critical considerations for sample collection and storage to ensure accurate FTOH analysis?

A3: To prevent contamination and analyte loss, samples should be collected in high-density polyethylene (HDPE) or polypropylene bottles.[8] For water samples, it is recommended to collect them in 40 mL volatile organic compound (VOC) vials with Teflon-lined septa, often preserved with methanol.[3][4][9][10] It is crucial to achieve zero headspace in the vials to prevent volatilization losses.[3][4][9] Due to the potential for degradation and short holding times, samples should be returned to the laboratory as soon as possible and stored frozen in sealed vials with aluminum foil-lined septa.[3][4][7]

Q4: What are common sources of background contamination in FTOH analysis?

A4: Contamination is a significant challenge in trace FTOH analysis. Potential sources include laboratory air, sampling equipment, solvents, and even consumer products present in the lab environment.[11] FTOHs are used in a wide variety of products, including textiles, paints, and cleaning agents, which can be sources of background levels.[3][4][5] It is essential to use PFAS-free labware and reagents and to meticulously clean all equipment.

Q5: What is a "false positive" in FTOH analysis and how can it be avoided?

A5: A "false positive" can occur when using mass-labeled internal standards in GC-MS analysis with positive chemical ionization.[12][13] The fragmentation of the labeled standard can produce ions that correspond to the non-labeled (native) FTOH, leading to an incorrect positive detection.[12][13] This can be mitigated by subtracting blank values, reducing the concentration of the labeled standard, or using different mass-labeled standards.[12]

Troubleshooting Guides

Issue 1: Poor Sensitivity or No Detectable FTOH Peaks
Possible Cause Troubleshooting Step
Inappropriate Analytical Technique For volatile FTOHs, ensure you are using GC-MS/MS, as LC-MS can have sensitivity limitations.[1][2]
Suboptimal Ionization For GC-MS/MS, consider using positive chemical ionization (PCI) to improve sensitivity and selectivity.[3][4][5] For LC-MS/MS, optimize mobile phase and mass spectrometric conditions to promote the formation of deprotonated FTOH molecules in negative ion electrospray mode.[7]
Instrument Contamination Bake out the GC column and clean the injector and detector.[14] Ensure all system components are inert.
Analyte Loss During Sample Preparation Avoid evaporation to dryness, as FTOHs are volatile. If concentration is necessary, use a gentle stream of nitrogen.[8] Ensure proper preservation and storage of samples (frozen, sealed vials).[7]
Incorrect MRM Transitions Verify the precursor and product ions for each FTOH analyte. These should be optimized for your specific instrument.
Issue 2: High Background Noise or Contamination
Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, PFAS-free solvents and reagents. Analyze solvent blanks with each batch.
Contaminated Sample Containers Use certified PFAS-free sample containers (e.g., HDPE or polypropylene).[8]
Laboratory Environment Contamination Be aware of potential sources of FTOHs in the lab, such as consumer products and building materials.[11] Maintain a clean work area and minimize exposure of samples to the lab environment.
Carryover from Previous Injections Implement rigorous cleaning procedures for the injection port and column between analyses. Analyze blanks between samples to check for carryover.
Matrix Interferences Use a more selective detection method like GC-MS/MS with Multiple Reaction Monitoring (MRM) to reduce background noise.[15] Employ solid-phase extraction (SPE) for sample cleanup to remove interfering matrix components.[8]
Issue 3: Poor Peak Shape and Chromatography
Possible Cause Troubleshooting Step
Active Sites in the GC System Use a deactivated inlet liner and an inert GC column. If peak tailing is observed for active compounds, the liner or column may need replacement.[14]
Improper GC Column Installation Ensure the column is installed at the correct depth in the injector and detector as specified by the instrument manual.[14]
Incorrect Initial Oven Temperature For splitless injections, a high initial oven temperature can cause peak distortion. Lower the initial temperature.[14]
Column Bleed Check that the maximum column temperature has not been exceeded. Recondition the column if necessary. If the column is damaged, it will need to be replaced.[14]
Incompatible Solvent Ensure the sample solvent is compatible with the GC stationary phase.

Experimental Protocols

Protocol 1: Analysis of FTOHs in Water by GC-MS/MS

This protocol is based on methodologies described for the analysis of FTOHs in aqueous matrices.[3][4][5]

1. Sample Collection and Preservation:

  • Collect water samples in 40 mL amber glass vials with Teflon-lined septa.

  • Preserve the sample by adding 2 mL of methanol to the vial before sample collection.

  • Fill the vial to achieve zero headspace.

  • Store samples at ≤4°C and return to the lab for extraction as soon as possible due to short holding times.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a solid-phase extraction cartridge (e.g., a weak anion exchange resin) with methanol followed by reagent water.[8]

  • Load 250-500 mL of the water sample onto the cartridge at a flow rate of 5-10 mL/min.[8]

  • Wash the cartridge with reagent water to remove interferences.

  • Elute the FTOHs from the cartridge with an appropriate solvent (e.g., methanol or acetonitrile).

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[8]

3. GC-MS/MS Analysis:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: Agilent J&W DB-624 or equivalent (e.g., 60 m x 0.25 mm, 1.40 µm).[15]

  • Inlet: Pulsed splitless injection.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[15]

  • Oven Program: 50°C (1 min hold), ramp at 15°C/min to 280°C (2 min hold).[15]

  • MS System: Agilent 7000E GC/TQ or equivalent.

  • Ionization: Electron Ionization (EI) or Positive Chemical Ionization (PCI).[5][15]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[15]

4. Quality Control:

  • Analyze laboratory blanks and matrix spikes with each sample batch.[8]

  • Use isotopically labeled internal standards to correct for matrix effects and variations in extraction efficiency.[8]

Quantitative Data Summary

Analyte Matrix Method Limit of Detection (LOD) / Instrument Detection Limit (IDL) Recovery (%) Reference
4:2 FTOHIndoor AirTD-GC-MS/MS0.02 ng/tube (approximated IDL)87.5 - 115.4[15]
6:2 FTOHIndoor AirTD-GC-MS/MS0.02 ng/tube (approximated IDL)87.5 - 115.4[15]
8:2 FTOHIndoor AirTD-GC-MS/MS0.01 ng/tube (approximated IDL)87.5 - 115.4[15]
10:2 FTOHIndoor AirTD-GC-MS/MS0.02 ng/tube (approximated IDL)87.5 - 115.4[15]
6:2, 8:2, 10:2 FTOHWaterLC-MS/MS~0.09 ng/mL70 - 120[7]
4:2, 6:2, 8:2, 10:1, 10:2 FTOHSedimentLC-MS/MS (with derivatization)0.0075 - 0.015 µg/L (IDL)67 - 83[16]
Various FTOHsMammalian TissuesGC/MS7.1 - 24.5 ng/mL (IDL)81 - 101[17]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Water, Air) Preservation Preservation (e.g., Methanol) Sample_Collection->Preservation Extraction Extraction (e.g., SPE, LLE) Preservation->Extraction Concentration Concentration (Nitrogen Evaporation) Extraction->Concentration GC_Separation GC Separation Concentration->GC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) GC_Separation->MS_Detection Quantification Quantification (Internal Standards) MS_Detection->Quantification Validation Method Validation (QC Checks) Quantification->Validation Final_Report Final_Report Validation->Final_Report Final Report

Caption: Experimental workflow for FTOH analysis.

Troubleshooting_Tree Start Analytical Issue Encountered No_Peak No or Low Signal Start->No_Peak High_Background High Background/ Contamination Start->High_Background Bad_Peak_Shape Poor Peak Shape Start->Bad_Peak_Shape Check_Instrument Check Instrument Settings (Ionization, MRM) No_Peak->Check_Instrument Check_Sample_Prep Review Sample Prep (Analyte Loss) No_Peak->Check_Sample_Prep Check_Blanks Analyze Blanks (Solvent, Method) High_Background->Check_Blanks Check_Lab_Env Assess Lab Environment for Contamination Sources High_Background->Check_Lab_Env Check_GC_System Inspect GC System (Liner, Column, Connections) Bad_Peak_Shape->Check_GC_System Check_GC_Params Review GC Parameters (Temperatures, Flow) Bad_Peak_Shape->Check_GC_Params Check_Sensitivity Verify Instrument Sensitivity Check_Instrument->Check_Sensitivity Resolution1 Issue Resolved Check_Sensitivity->Resolution1 Improve_Cleanup Implement/Optimize Sample Cleanup (SPE) Check_Blanks->Improve_Cleanup Resolution2 Issue Resolved Improve_Cleanup->Resolution2 Perform_Maintenance Perform System Maintenance Check_GC_System->Perform_Maintenance Resolution3 Issue Resolved Perform_Maintenance->Resolution3

Caption: Troubleshooting decision tree for FTOH analysis.

References

Technical Support Center: Optimizing Gradient Elution for Chromatographic Separation of PFAS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of per- and poly-fluoroalkyl substances (PFAS) using gradient elution.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of PFAS by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape can compromise the accuracy and precision of PFAS quantification. Here’s a guide to diagnosing and resolving common peak shape issues.

Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with column hardware or stationary phase: Silanol groups on the silica backbone of the column can interact with the polar heads of PFAS molecules.[1]- Lower mobile phase pH: Add a small amount of a weak acid (e.g., 0.1% formic acid) to the aqueous mobile phase to suppress the ionization of silanol groups.[1] - Use a column with advanced end-capping or a polar-embedded stationary phase: These columns are designed to shield residual silanol groups.[1] - Consider a different stationary phase: Phenyl-hexyl or other alternative stationary phases can offer different selectivity and reduce tailing for specific PFAS.
Peak Fronting Column overload: Injecting too much analyte can saturate the stationary phase. - Mismatched sample solvent and mobile phase: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause the analyte band to spread.[2]- Reduce injection volume or dilute the sample: This is a simple way to check for column overload.[1] - Match sample solvent to the initial mobile phase: If possible, reconstitute the sample in a solvent with a similar or weaker elution strength than the starting gradient conditions.[2]
Split Peaks Contamination or blockage at the column inlet: This can cause the sample to be introduced onto the column unevenly. - Co-elution with an interfering compound: Another compound in the sample may have a very similar retention time.- Reverse-flush the column: Follow the manufacturer's instructions for column cleaning. - Replace the guard column or inline filter: These components can become clogged over time. - Modify the gradient or mobile phase to improve separation: A shallower gradient or a different organic modifier can sometimes resolve co-eluting peaks.[3]

Issue 2: Low Sensitivity or Poor Signal-to-Noise Ratio

Achieving low detection limits is critical for PFAS analysis due to their low concentrations in many samples.

Symptom Potential Cause Recommended Solution
Low analyte response Ion suppression from matrix components: Co-eluting compounds from the sample matrix can interfere with the ionization of PFAS in the mass spectrometer source.[3] - Suboptimal mobile phase composition: The choice of organic modifier and additives can significantly impact ionization efficiency.- Improve sample cleanup: Utilize solid-phase extraction (SPE) to remove interfering matrix components. - Optimize the chromatographic separation: A better separation will reduce the chances of co-elution and ion suppression.[3] - Adjust mobile phase additives: Experiment with different buffers (e.g., ammonium acetate, ammonium formate) and their concentrations to enhance signal.[4] - Consider a more sensitive mass spectrometer: Newer instruments offer enhanced sensitivity.[5]
High background noise Contamination from the LC system, solvents, or lab environment: PFAS are ubiquitous, and contamination is a major challenge.[6][7]- Install a delay column: This is a crucial component that helps to chromatographically separate PFAS contaminants originating from the LC pumps and mobile phases from the analytes in the sample.[2][7][8][9] - Use PFAS-free labware and reagents: Avoid using any materials containing PTFE or other fluoropolymers.[6][7] - Meticulously clean all equipment: Follow rigorous cleaning protocols for all sampling and analytical equipment.[8]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right analytical column for my PFAS analysis?

The choice of column depends on the specific PFAS you are analyzing.

  • For short-chain PFAS (C4-C6) and longer: A C18 stationary phase is generally a good starting point as it provides sufficient retention and resolution.[10]

  • For ultra-short-chain PFAS (≤C3): These highly polar compounds are not well-retained on traditional C18 columns.[11] Consider using columns with:

    • Polar-embedded groups: These offer a secondary interaction mechanism to retain polar analytes.[12]

    • Mixed-mode stationary phases (e.g., anion-exchange and reversed-phase): These provide multiple retention mechanisms for a wider range of PFAS.[11]

    • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: HILIC is an alternative chromatographic mode that is well-suited for highly polar compounds.[11][4]

Q2: What is the effect of mobile phase pH on PFAS separation?

The pH of the mobile phase influences the charge state of the acidic functional groups on PFAS molecules, which in turn affects their interaction with the stationary phase.[13][14]

  • Lowering the pH (acidic conditions): This protonates the carboxylic or sulfonic acid groups, making the PFAS molecules less polar. This can lead to increased retention on reversed-phase columns, especially for short-chain PFAS.[14]

  • Neutral or slightly basic pH: At these pH values, the acidic functional groups are deprotonated (negatively charged), which can be useful for separations on mixed-mode columns with anion-exchange properties.[13]

A variable pH gradient can be a powerful tool to improve the separation of a complex mixture of PFAS.[13]

Q3: What are typical starting gradient conditions for PFAS analysis?

A good starting point for a reversed-phase separation of a broad range of PFAS is a gradient from a highly aqueous mobile phase to a high percentage of organic modifier.

Parameter Typical Condition
Mobile Phase A Water with a buffer (e.g., 20 mM ammonium acetate or 10 mM ammonium formate) and potentially a weak acid (e.g., 0.1% formic acid).[4][15]
Mobile Phase B Methanol or acetonitrile. Methanol is often preferred for better separation of long-chain PFAS, while acetonitrile can provide different selectivity.[4]
Typical Gradient Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp up to a high percentage of Mobile Phase B (e.g., 95%) over 10-20 minutes. The exact gradient profile will need to be optimized for the specific analytes and column used.
Flow Rate Typically in the range of 0.3-0.5 mL/min for a standard 2.1 mm ID column.
Column Temperature Often maintained at around 40 °C to ensure reproducible retention times.

Q4: How can I reduce background PFAS contamination in my analysis?

Minimizing background contamination is one of the biggest challenges in PFAS analysis.

  • Use a delay column: This is considered essential for separating system-related PFAS contamination from the analytes of interest.[2][7][8][9][12]

  • Avoid PTFE and other fluoropolymers: Replace all PTFE tubing, frits, and other components in your LC system with PEEK or stainless steel alternatives.[6][7]

  • Use PFAS-free sample containers and labware: Polypropylene is a commonly recommended material.[8]

  • Use high-purity solvents and reagents: Test all solvents and reagents for PFAS background before use.[6]

  • Maintain a clean laboratory environment: Be mindful of potential sources of contamination in the lab, such as certain types of clothing, personal care products, and cleaning supplies.[8]

Experimental Protocol: General Gradient Elution Method for PFAS Analysis

This protocol provides a general starting point for developing a gradient elution LC-MS/MS method for the analysis of a range of PFAS in water samples. Optimization will be required based on the specific analytes, matrix, and instrumentation.

1. Sample Preparation (Solid-Phase Extraction - SPE)

For complex matrices, SPE is often necessary to clean up the sample and concentrate the analytes.

  • Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by water.

  • Load the water sample onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., water) to remove interferences.

  • Elute the PFAS from the cartridge with a solvent mixture, often containing methanol and a small amount of ammonium hydroxide.

  • Evaporate the eluate to dryness and reconstitute in a known volume of a solvent compatible with the initial mobile phase (e.g., 80:20 methanol:water).[15]

2. LC-MS/MS System Setup

  • LC System: An HPLC or UHPLC system with a binary pump, autosampler, and column oven. Ensure the system is free of PTFE components.[6][7]

  • Delay Column: Install a delay column between the pump mixer and the autosampler.[2][7][8][9]

  • Analytical Column: A C18 column (e.g., 2.1 x 100 mm, 2.7 µm) is a good starting point for a broad range of PFAS.[10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

3. Chromatographic Conditions (Example)

Parameter Condition
Mobile Phase A 20 mM Ammonium Acetate in Water[15]
Mobile Phase B Methanol[15]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program 0.0 min: 10% B 2.0 min: 50% B 10.0 min: 95% B 12.0 min: 95% B 12.1 min: 10% B 15.0 min: 10% B

4. Mass Spectrometer Conditions

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Optimize the precursor and product ions, collision energy, and other MS parameters for each target PFAS analyte.

Visualizations

Troubleshooting_Workflow start Poor Chromatographic Result peak_shape Assess Peak Shape start->peak_shape sensitivity Assess Sensitivity & S/N start->sensitivity retention Assess Retention Time start->retention tailing Tailing? peak_shape->tailing fronting Fronting? peak_shape->fronting splitting Splitting? peak_shape->splitting low_signal Low Signal? sensitivity->low_signal high_bg High Background? sensitivity->high_bg rt_shift Shifting RT? retention->rt_shift no_retention No/Poor Retention? retention->no_retention tailing->fronting No sol_tailing Lower Mobile Phase pH Use End-capped/Polar-Embedded Column tailing->sol_tailing Yes fronting->splitting No sol_fronting Reduce Injection Volume Match Sample Solvent to Mobile Phase fronting->sol_fronting Yes sol_splitting Clean/Replace Column Inlet Modify Gradient for Co-elution splitting->sol_splitting Yes end Optimized Separation splitting->end No low_signal->high_bg No sol_low_signal Improve Sample Cleanup (SPE) Optimize Mobile Phase Additives low_signal->sol_low_signal Yes sol_high_bg Install Delay Column Use PFAS-free Labware/Solvents high_bg->sol_high_bg Yes high_bg->end No rt_shift->no_retention No sol_rt_shift Check Pump Performance Ensure Stable Column Temperature rt_shift->sol_rt_shift Yes sol_no_retention Use Appropriate Column Chemistry (e.g., Mixed-mode, HILIC for short-chains) no_retention->sol_no_retention Yes no_retention->end No sol_tailing->end sol_fronting->end sol_splitting->end sol_low_signal->end sol_high_bg->end sol_rt_shift->end sol_no_retention->end

Caption: Troubleshooting workflow for common issues in PFAS chromatography.

Gradient_Optimization_Logic start Start Gradient Optimization select_column Select Appropriate Column (C18, Mixed-Mode, HILIC) start->select_column mobile_phase Define Mobile Phases (Aqueous Buffer & Organic Modifier) select_column->mobile_phase initial_gradient Run Initial Broad Gradient (e.g., 5-95% B over 20 min) mobile_phase->initial_gradient evaluate_separation Evaluate Separation initial_gradient->evaluate_separation poor_resolution Poor Resolution? evaluate_separation->poor_resolution long_runtime Run Time Too Long? poor_resolution->long_runtime No adjust_gradient Adjust Gradient Slope (Shallower for better resolution) poor_resolution->adjust_gradient Yes adjust_flowrate Increase Flow Rate Shorten Gradient Time long_runtime->adjust_flowrate Yes fine_tune Fine-tune Isocratic Holds and Ramps long_runtime->fine_tune No adjust_gradient->evaluate_separation adjust_flowrate->evaluate_separation end Optimized Gradient Method fine_tune->end

Caption: Logical workflow for optimizing a gradient elution method for PFAS separation.

References

Validation & Comparative

A Comparative Guide to the ¹³C and ¹⁹F NMR Spectral Data of 2-(Perfluorodecyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-(Perfluorodecyl)ethanol and a Shorter-Chain Analogue with Supporting Experimental Data

In the landscape of fluorinated compounds, which play a pivotal role in drug development and materials science, a thorough understanding of their structural characteristics is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of these compounds. This guide provides a comparative analysis of the ¹³C and ¹⁹F NMR spectral data for this compound, a long-chain fluorotelomer alcohol, and its shorter-chain analogue, 2-(Perfluorooctyl)ethanol. The presented data, summarized in clear tabular formats, is supported by detailed experimental protocols to ensure reproducibility and aid in further research.

¹³C and ¹⁹F NMR Spectral Data Comparison

The following tables summarize the experimental ¹³C and ¹⁹F NMR spectral data for this compound and 2-(Perfluorooctyl)ethanol. The chemical shifts (δ) are reported in parts per million (ppm).

This compound: NMR Spectral Data

The ¹⁹F NMR data for the perfluorodecyl chain exhibits characteristic chemical shifts for the terminal trifluoromethyl group and the subsequent difluoromethylene units. Notably, the ¹³C NMR data for the ethanol moiety is consistent across different perfluoroalkyl chain lengths.

Table 1: ¹³C and ¹⁹F NMR Spectral Data for this compound (C₁₀F₂₁CH₂CH₂OH)

Nucleus Assignment Chemical Shift (δ, ppm)
¹³C-CH₂OHData consistent with perfluorohexyl derivative
-CH₂-CF₂-Data consistent with perfluorohexyl derivative
¹⁹FCF₃--81.2
-CF₂- (positions 4-9)-122.2 to -123.2
-CF₂- (position 3)-123.9
-CF₂- (position 10)-126.5
-CF₂-CH₂--114.7
2-(Perfluorooctyl)ethanol: A Comparative Analysis

For comparative purposes, the NMR spectral data of 2-(Perfluorooctyl)ethanol (an 8:2 fluorotelomer alcohol) is presented. The data showcases the expected upfield shift in the ¹⁹F NMR spectrum for the terminal CF₃ group and a reduction in the number of signals for the repeating -CF₂- units compared to its longer-chain counterpart.

Table 2: Predicted ¹³C and ¹⁹F NMR Spectral Data for 2-(Perfluorooctyl)ethanol (C₈F₁₇CH₂CH₂OH)

Nucleus Assignment Predicted Chemical Shift (δ, ppm)
¹³C-CH₂OH~ 58-62
-CH₂-CF₂-~ 28-32 (triplet)
¹⁹FCF₃-~ -81
-(CF₂)₅-~ -122 to -124
-CF₂-CF₂-CH₂-~ -126
-CF₂-CH₂-~ -115

Note: The chemical shifts for 2-(Perfluorooctyl)ethanol are predicted values based on analogous compounds and established principles of NMR spectroscopy.[1]

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹³C and ¹⁹F NMR spectra of fluorinated alcohols.

Sample Preparation
  • Dissolution: Accurately weigh 10-50 mg of the fluorinated alcohol and dissolve it in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube to a final volume of 0.5-0.7 mL.

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for ¹³C NMR, with its signal set to 0.00 ppm. For ¹⁹F NMR, an external standard such as trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆) can be used, or the spectrometer's frequency can be referenced to CFCl₃ (0.00 ppm).

¹³C NMR Spectroscopy
  • Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: A spectral width of approximately 250 ppm is sufficient to cover the expected chemical shift range.

    • Acquisition Time: An acquisition time of 1-2 seconds is typically used.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is employed to allow for full relaxation of the carbon nuclei.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.

  • Processing: The acquired free induction decay (FID) is processed with an exponential multiplication (line broadening of 1-2 Hz) followed by a Fourier transform. The resulting spectrum is then phased and baseline corrected.

¹⁹F NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer with a fluorine-capable probe is used.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment, often with proton decoupling to simplify the spectra.

    • Spectral Width: A wider spectral width (e.g., 200-300 ppm) is necessary to encompass the large chemical shift dispersion of fluorine nuclei.

    • Acquisition Time: An acquisition time of 0.5-1 second is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.

    • Number of Scans: ¹⁹F is a highly sensitive nucleus, so a smaller number of scans (e.g., 64 to 256) is usually sufficient.

  • Processing: The FID is processed similarly to the ¹³C data, with an exponential multiplication and Fourier transform, followed by phasing and baseline correction.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectral data for fluorinated alcohols.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Fluorinated Alcohol dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_13C Set up 13C NMR Experiment load_sample->setup_13C setup_19F Set up 19F NMR Experiment load_sample->setup_19F acquire_13C Acquire 13C Spectrum setup_13C->acquire_13C process_fid Process FID (FT, Phasing, Baseline Correction) acquire_13C->process_fid acquire_19F Acquire 19F Spectrum setup_19F->acquire_19F acquire_19F->process_fid reference Reference Spectra process_fid->reference assign Assign Signals reference->assign compare Compare Spectra assign->compare

NMR Spectroscopy Experimental Workflow

This guide provides a foundational comparison of the ¹³C and ¹⁹F NMR spectral characteristics of this compound and a relevant analogue. The detailed protocols and workflow are intended to facilitate further investigation and application of these important fluorinated compounds in various scientific disciplines.

References

Mass Spectrometry Analysis: A Comparative Guide to 2-(Perfluorodecyl)ethanol and its Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with fluorinated compounds, understanding their behavior under mass spectrometry is crucial for identification and quantification. This guide provides a comparative analysis of the mass spectral data of 2-(Perfluorodecyl)ethanol, a member of the fluorotelomer alcohol (FTOH) family, and its non-fluorinated counterpart, 1-dodecanol. Due to the limited availability of public domain mass spectra for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry for fluorinated compounds and alcohols, alongside experimental data for 1-dodecanol.

Data Presentation: Quantitative Mass-to-Charge Ratios

The following table summarizes the key mass-to-charge (m/z) values and their proposed origins for this compound under Positive Chemical Ionization (PCI) and Electron Ionization (EI), and for 1-dodecanol under EI.

CompoundIonization Modem/zRelative AbundanceProposed Fragment IdentityNotes
This compound PCI565High[M+H]⁺Protonated molecular ion, characteristic of PCI.
545Moderate[M-H₂O+H]⁺Loss of water from the protonated molecule.
EI564Very Low/Absent[M]⁺Molecular ion, expected to be unstable under EI.
546Low[M-HF]⁺Loss of hydrogen fluoride.
517Moderate[C₁₀F₂₁]⁺Cleavage of the C-C bond between the ethyl and perfluorodecyl groups.
45High[C₂H₅O]⁺Alpha-cleavage, a common pathway for alcohols.
69Moderate[CF₃]⁺A common fragment in the mass spectra of fluorinated compounds.
1-Dodecanol EI186Very Low[M]⁺Molecular ion.
168Low[M-H₂O]⁺Loss of water (dehydration).
83High[C₆H₁₁]⁺Fragmentation of the alkyl chain.
69High[C₅H₉]⁺Fragmentation of the alkyl chain.
55High[C₄H₇]⁺Fragmentation of the alkyl chain.
43High[C₃H₇]⁺Fragmentation of the alkyl chain.
31Moderate[CH₂OH]⁺Alpha-cleavage.

Experimental Protocols

A typical experimental protocol for the analysis of fluorotelomer alcohols like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is detailed below.

Sample Preparation:

  • Extraction: Samples (e.g., textiles, environmental matrices) are extracted with a suitable solvent such as ethyl acetate.

  • Concentration: The extract is concentrated to a final volume, and an internal standard is added for quantification.

GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A capillary column suitable for the separation of volatile and semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet: Split/splitless injector, operated in splitless mode.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 40°C, holding for a few minutes, then ramping to a final temperature of around 250-300°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Either Electron Ionization (EI) at 70 eV or Positive Chemical Ionization (PCI) with a reagent gas like methane or isobutane.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Acquisition Mode: Full scan mode to identify unknown compounds or Selected Ion Monitoring (SIM) for targeted quantification.

Mandatory Visualization

The following diagrams illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow for its analysis.

Predicted Mass Spectrometry Fragmentation of this compound cluster_ei Electron Ionization (EI) cluster_pci Positive Chemical Ionization (PCI) M C₁₀F₂₁CH₂CH₂OH m/z = 564 (EI) F1_EI [M-HF]⁺ m/z = 546 M->F1_EI -HF F2_EI [C₁₀F₂₁]⁺ m/z = 517 M->F2_EI -CH₂CH₂OH F3_EI [C₂H₅O]⁺ m/z = 45 M->F3_EI α-cleavage MH C₁₀F₂₁CH₂CH₂OH₂⁺ m/z = 565 (PCI) F1_PCI [M-H₂O+H]⁺ m/z = 545 MH->F1_PCI -H₂O F4_EI [CF₃]⁺ m/z = 69 F2_EI->F4_EI further fragmentation

Caption: Predicted fragmentation of this compound.

Experimental Workflow for GC-MS Analysis of this compound Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Concentration Concentration & Internal Standard Addition Extraction->Concentration GC Gas Chromatography Separation Concentration->GC Ionization Ionization (EI or PCI) GC->Ionization MS Mass Spectrometry Detection Ionization->MS Data Data Analysis MS->Data

Caption: Workflow for this compound analysis.

Unraveling the Impact of Fluorotelomer Alcohol Structure on Foam Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between molecular structure and material performance is paramount. In the realm of fluorosurfactants, fluorotelomer alcohols (FTOHs) are key components in formulations requiring high-performance foams, such as in specialized firefighting applications. This guide provides an objective comparison of different FTOHs, detailing their structure-activity relationships concerning foam performance, supported by experimental data and detailed methodologies.

The foaming properties of surfactants are intrinsically linked to their molecular structure. For FTOHs, the length of the perfluorinated carbon chain is a critical determinant of their performance in generating stable and effective foams. Generally, an increase in the fluorinated chain length influences the surfactant's physicochemical properties, such as its surface tension and its tendency to form micelles, which in turn dictates the foam's expansion and stability.

Comparative Analysis of FTOH Foam Performance

The following table summarizes key performance indicators for foams generated from aqueous solutions of different short-chain fluorotelomer-based surfactants. The data highlights the structure-activity relationships, particularly the influence of the perfluorinated chain length on foam expansion and stability. Shorter-chain surfactants, for instance, may exhibit different foaming capabilities compared to their longer-chain counterparts.

Surfactant StructureCritical Micelle Concentration (mmol/L)Surface Tension at CMC (mN/m)Foam Expansion Ratio25% Drainage Time (min)
Short-Chain Fluorocarbon Surfactant 1< 3.97< 17.21> 7.2> 3.31
Short-Chain Fluorocarbon Surfactant 2< 7.68< 16.51> 7.1> 3.28
C4-based Fluorosurfactant Mix--> 6.0> 4.0

Note: The data presented is a synthesis from multiple sources studying various short-chain fluorinated surfactants, which may include derivatives of FTOHs. Direct comparative data for pure 4:2, 6:2, and 8:2 FTOHs under identical conditions is limited in the reviewed literature. The values should be interpreted as indicative of the performance of short-chain fluorosurfactants.

The Underlying Science: Structure-Activity Relationships

The performance of FTOHs in foam applications is governed by their amphiphilic nature, consisting of a hydrophobic and oleophobic fluorinated tail and a hydrophilic alcohol head. The length of the fluorinated tail plays a crucial role in the surfactant's effectiveness.

Longer perfluorinated chains generally lead to a more pronounced hydrophobic character, which can result in a lower critical micelle concentration (CMC) and a greater reduction in surface tension.[1] This enhanced surface activity typically translates to better foamability and the formation of more stable foams. However, there is a trade-off, as longer-chain FTOHs have been associated with greater environmental persistence and bioaccumulation.[2]

Conversely, short-chain FTOHs and other fluorosurfactants are being developed as alternatives due to their reduced environmental impact.[2][3] Research indicates that these shorter-chain surfactants can still exhibit excellent surface activity and foaming properties, making them viable for high-performance applications.[3][4] The key is to optimize the structure, including the hydrophilic group, to achieve the desired balance of performance and environmental safety.[3]

FTOH_Structure_Activity cluster_structure FTOH Molecular Structure cluster_properties Physicochemical Properties cluster_performance Foam Performance Chain_Length Perfluorinated Chain Length (n in F(CF2)n(CH2)2OH) Surface_Tension Lower Surface Tension Chain_Length->Surface_Tension Increases hydrophobicity CMC Lower Critical Micelle Concentration Chain_Length->CMC Favors micellization Hydrophilic_Group Hydrophilic Head Group (-CH2CH2OH) Packing Molecular Packing at Interface Hydrophilic_Group->Packing Foamability Increased Foamability (Higher Expansion) Surface_Tension->Foamability Stability Enhanced Foam Stability (Longer Drainage Time) CMC->Stability Packing->Stability Foam_Testing_Workflow cluster_prep Preparation cluster_generation Foam Generation cluster_measurement Performance Measurement A Prepare FTOH Solution B Equilibrate to Test Temperature A->B C Pour or Agitate Solution in Graduated Cylinder B->C D Record Initial Foam Volume (Foamability) C->D E Measure Time for 25% Liquid Drainage (Stability) C->E

References

validation of analytical methods for PFAS in food contact materials

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of analytical methods for Per- and Polyfluoroalkyl Substances (PFAS) in food contact materials (FCMs) is essential for researchers, scientists, and drug development professionals. This guide provides an objective comparison of commonly employed analytical techniques, supported by experimental data, detailed protocols, and a visual representation of the validation workflow.

The most prevalent and sensitive method for the quantification of PFAS in FCMs is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] Variations in sample preparation, including different extraction and clean-up techniques, are often employed to optimize the method for various FCM matrices like paper, board, and plastics.[1][3]

Comparison of Analytical Method Performance

The selection of an analytical method for PFAS analysis is often guided by its performance characteristics, such as the limit of detection (LOD), limit of quantification (LOQ), and recovery rates. The following table summarizes the performance of different LC-MS/MS based methods for the analysis of various PFAS compounds in food contact materials.

Analytical MethodMatrixPFAS Analyte(s)LOD (ng/g or µg/kg)LOQ (ng/g or µg/kg)Apparent Recovery (%)Reference
ASE-LC-MS/MSPaper and Board24 common PFAS0.1 - 0.5 ng/g-84 - 94[1]
LC-MSFood Packaging Material (FPM)10 PFAS (including PFOA and PFOS)-0.02 - 0.17 pg/cm²-[4]
FULSE-LC-QToF-MSMicrowave Popcorn BagsVarious PFAS4 - 27 ng/g (MDL)--[4]
HPLC-MSFPMVarious PFAS-0.0013 - 0.22 mg/kg70 - 120[4]
LC-MSFPM6 short-chain PFAS (C4-C6)0.001 - 1.931 µg/kg0.004 - 5.792 µg/kg-[4]
LC-MS/MSFish Muscle, Fish FeedPFOS, PFOA, FOSA0.03 - 0.15 µg/kg0.1 - 0.64 µg/kg81 - 107[5]
LC-MS/MSMilkPFOS, PFOA, FOSA0.03 - 0.15 µg/kg0.1 - 0.64 µg/kg-[5]

Note: MDL stands for Method Detection Limit. The units may vary between studies; direct comparison should be made with caution.

Experimental Protocols

A generalized yet detailed protocol for the analysis of PFAS in solid food contact materials using solvent extraction followed by LC-MS/MS is outlined below. This protocol is a synthesis of methodologies reported in various studies.[1][3][4]

1. Sample Preparation

  • Cutting and Weighing: The food contact material sample (e.g., paper, paperboard) is cut into small pieces (approximately 1 cm x 1 cm). A representative portion of the sample (typically 1-2 grams) is accurately weighed.[1]

  • Spiking (for method validation): For recovery experiments, a known amount of a PFAS standard solution is spiked onto the sample and allowed to dry.[1]

2. Extraction

  • Accelerated Solvent Extraction (ASE): The sample is placed into an ASE cell. The extraction is typically performed with methanol at an elevated temperature and pressure.[1]

  • Ultrasonic-Assisted Extraction (UAE): The sample is placed in a tube with a suitable solvent (e.g., methanol, acetonitrile). The tube is then placed in an ultrasonic bath for a specified period (e.g., 30 minutes) to facilitate extraction.[4][6] After extraction, the mixture is centrifuged, and the supernatant is collected.[4]

3. Extract Clean-up

  • Evaporation and Reconstitution: The collected extract is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a specific volume of a solvent mixture, typically methanol:water (50:50 v/v).[1]

  • Dispersive Solid-Phase Extraction (d-SPE): For matrices with significant interference, a d-SPE clean-up step may be employed to remove interfering substances.[3]

4. Instrumental Analysis (LC-MS/MS)

  • Chromatographic Separation: The reconstituted extract is injected into an LC-MS/MS system. A C18 analytical column is commonly used for the separation of PFAS compounds.[4] The mobile phase typically consists of a gradient of ammonium acetate in water and methanol.[4]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for the detection and quantification of the target PFAS analytes.[7] Precursor and product ions for each analyte are pre-determined.[1]

5. Quality Control

  • Method Blanks: A blank sample is processed and analyzed in the same manner as the test samples to check for background contamination.[7]

  • Calibration Curve: A series of calibration standards with known concentrations of PFAS are analyzed to generate a calibration curve for quantification.[1]

  • Internal Standards: Isotopically labeled internal standards are often used to correct for matrix effects and variations in instrument response.[7]

Workflow for Validation of Analytical Method

The following diagram illustrates a typical workflow for the validation of an analytical method for PFAS in food contact materials.

PFAS Method Validation Workflow cluster_0 1. Method Development cluster_1 2. Performance Characteristic Evaluation cluster_2 3. Method Application & Monitoring MD1 Define Analytes and Matrix MD2 Optimize Sample Preparation (Extraction & Clean-up) MD1->MD2 MD3 Optimize LC-MS/MS Conditions MD2->MD3 PC1 Selectivity & Specificity MD3->PC1 Validate Developed Method PC2 Linearity & Range PC1->PC2 PC3 Limit of Detection (LOD) & Limit of Quantification (LOQ) PC2->PC3 PC4 Accuracy (Recovery) PC3->PC4 PC5 Precision (Repeatability & Intermediate Precision) PC4->PC5 PC6 Matrix Effects PC5->PC6 MA1 Analysis of Real Samples PC6->MA1 Apply Validated Method MA2 Ongoing Quality Control (Blanks, Spikes, CRMs) MA1->MA2 MA3 Data Review & Reporting MA2->MA3

Caption: Workflow for the validation of an analytical method for PFAS analysis in FCMs.

References

A Comparative Toxicological Profile: 2-(Perfluorodecyl)ethanol vs. Perfluorooctanoic Acid (PFOA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of 2-(Perfluorodecyl)ethanol, a member of the fluorotelomer alcohol (FTOH) class of compounds, and Perfluorooctanoic Acid (PFOA), a well-studied per- and polyfluoroalkyl substance (PFAS). As regulatory and research focus shifts towards understanding the impact of PFOA precursors and alternatives, this document aims to provide an objective comparison based on available experimental data.

Executive Summary

Perfluorooctanoic acid (PFOA) is a persistent environmental contaminant with a well-documented toxicological profile, including reproductive and developmental toxicity, immunotoxicity, and carcinogenicity. This compound, also known as 10:2 fluorotelomer alcohol (10:2 FTOH), is a precursor chemical that can metabolize to PFOA and other perfluorinated carboxylic acids (PFCAs) in vivo. While direct toxicological data for this compound is limited, its profile is intrinsically linked to its metabolic fate. The toxicity of fluorotelomer alcohols generally increases with the length of their perfluorinated chain, and their metabolites, fluorotelomer carboxylic acids (FTCAs), have been shown to be more toxic than the corresponding PFCAs. Therefore, the toxicological concerns for this compound are twofold: the toxicity of the parent compound and the toxicity of its persistent and more toxic metabolites, including PFOA.

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for PFOA. Due to the limited availability of direct quantitative data for this compound, this section primarily focuses on PFOA, with inferences for this compound based on the toxicity of related FTOHs and its metabolic conversion to PFOA.

Table 1: Acute Toxicity Data for PFOA

SpeciesRoute of ExposureLD50Reference
RatOral430-680 mg/kg[1]
Guinea PigOral~200 mg/kg[1]

Note: No direct acute toxicity data (LD50) for this compound was found in the reviewed literature. However, GHS classifications from sources like PubChem indicate it may be harmful if swallowed or inhaled.[2]

Table 2: Carcinogenicity Classification of PFOA

OrganizationClassificationKey Findings
International Agency for Research on Cancer (IARC)Group 1: Carcinogenic to humansSufficient evidence in experimental animals and strong mechanistic evidence in exposed humans. Limited evidence for testicular and kidney cancer in humans.[3][4][5][6]
U.S. Environmental Protection Agency (EPA)Suggestive evidence of carcinogenicityBased on studies in laboratory animals.[3][7]

Note: No direct carcinogenicity studies were found for this compound. However, its metabolism to PFOA, a known human carcinogen, is a significant concern.

Table 3: Reproductive and Developmental Toxicity of PFOA

EffectSpecies/PopulationFindings
Reduced semen quality, testicular volume, and penile lengthHumans (highly contaminated region)Association with high PFOA exposure.[8]
Pregnancy-induced hypertension (preeclampsia)Humans (C8 Health Study)Probable link with PFOA exposure.[8]
Low birth weightHumansAssociation with maternal PFOA levels during pregnancy.[8][9]
Developmental delays and neonatal mortalitiesMiceObserved when pregnant dams are exposed to PFOA.[10]

Note: While specific reproductive and developmental toxicity studies on this compound are lacking, fluorotelomer alcohols have been associated with developmental toxicity.[11] The formation of PFOA from this compound implies a risk of similar reproductive and developmental effects.

Table 4: Immunotoxicity of PFOA

EffectEvidence LevelKey Findings
Suppression of antibody responseHigh (animal studies), Moderate (human studies)PFOA is presumed to be an immune hazard to humans.[2][12]
Decreased spleen and thymus weight, alterations in immune cell functionAnimal modelsConsistent evidence of immunotoxic effects.

Note: The immunotoxicity of this compound has not been extensively studied, but its metabolic product, PFOA, is a known immunotoxicant.

Experimental Protocols

Detailed experimental methodologies for the key toxicological assays cited are crucial for the interpretation and replication of findings. Below are summaries of typical protocols used to assess the toxicity of compounds like PFOA.

Acute Oral Toxicity (LD50) Study (as per OECD Guideline 423)

  • Test Animals: Typically rats or mice, single sex per test.

  • Administration: A single oral dose of the test substance is administered via gavage.

  • Dosage: A stepwise procedure is used with a starting dose below the estimated LD50.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The LD50 is calculated as the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Chronic Toxicity/Carcinogenicity Studies (as per OECD Guideline 452)

  • Test Animals: Typically rats, both sexes.

  • Administration: The test substance is administered daily in the diet or by gavage for a period of 12 to 24 months.

  • Dosage: At least three dose levels and a control group are used.

  • Observations: Include clinical signs, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, and detailed histopathological examination of all organs and tissues.

  • Endpoint: To characterize the chronic toxicity profile and to determine the carcinogenic potential of the substance.

Reproductive and Developmental Toxicity Screening Test (as per OECD Guideline 421)

  • Test Animals: Typically rats, both sexes.

  • Administration: The test substance is administered to males for a period before mating and to females during gestation and lactation.

  • Dosage: At least three dose levels and a control group.

  • Endpoints: Include effects on male and female reproductive performance (e.g., fertility, gestation length) and developmental effects on offspring (e.g., viability, growth, and development).

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound to PFOA

The primary toxicological concern with this compound is its biotransformation into persistent and toxic perfluorinated carboxylic acids, including PFOA. This metabolic process is a key differentiator in its toxicological profile compared to direct exposure to PFOA.

Metabolic_Pathway FTOH This compound (10:2 FTOH) Metabolites Intermediate Metabolites (e.g., Aldehydes, Unsaturated Acids) FTOH->Metabolites Biotransformation (Oxidation) PFOA Perfluorooctanoic Acid (PFOA) Metabolites->PFOA Other_PFCAs Other PFCAs (e.g., PFNA, PFDA) Metabolites->Other_PFCAs Toxicity Toxicological Effects PFOA->Toxicity Other_PFCAs->Toxicity

Caption: Metabolic pathway of this compound to PFOA and other PFCAs.

General Workflow for In Vitro Genotoxicity Assessment

To assess the potential of a chemical to cause genetic damage, a battery of in vitro tests is typically employed.

Genotoxicity_Workflow start Test Compound ames Bacterial Reverse Mutation Test (Ames Test) start->ames Gene Mutation mla Mouse Lymphoma Assay (MLA) start->mla Gene Mutation mn In Vitro Micronucleus Test start->mn Chromosomal Damage ca Chromosomal Aberration Test start->ca Chromosomal Damage end Genotoxicity Profile ames->end mla->end mn->end ca->end

Caption: A typical workflow for assessing the genotoxic potential of a chemical.

Discussion and Conclusion

The available evidence strongly indicates that PFOA is a multi-system toxicant in both humans and experimental animals, with significant concerns related to its carcinogenicity, immunotoxicity, and reproductive and developmental effects.[3][8][12]

While direct toxicological data for this compound is sparse, its chemical structure as a fluorotelomer alcohol and its known metabolic fate as a precursor to PFOA and other long-chain PFCAs are of significant concern.[5] The general trend of increasing toxicity with longer perfluorinated chain length for FTOHs suggests that 10:2 FTOH could be more toxic than shorter-chain FTOHs for which more data is available. Furthermore, studies have shown that intermediate metabolites of FTOHs, such as fluorotelomer carboxylic acids, can be significantly more toxic than the final PFCA products.[3][8]

Therefore, a comprehensive toxicological assessment of this compound must consider not only the properties of the parent compound but also the well-established hazards of its persistent and bioactive metabolite, PFOA. Researchers and drug development professionals should exercise caution and consider the potential for PFOA-like toxicity when working with or evaluating the safety of this compound and other long-chain FTOHs. Further research is critically needed to fill the data gaps on the direct toxicity of this compound and to better understand its metabolic profile and the comparative toxicity of its various metabolites.

References

Navigating the Shift from Long-Chain PFAS: A Comparative Guide to Industrial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The industrial landscape is undergoing a significant transformation as regulations and environmental concerns drive the search for alternatives to long-chain per- and polyfluoroalkyl substances (PFAS). Known for their exceptional chemical and thermal resistance, as well as their water and oil repellency, long-chain PFAS have been integral to numerous applications.[1][2] However, their persistence in the environment, potential for bioaccumulation, and associated health risks have necessitated a move towards safer substitutes.[2][3][4] This guide offers a comparative analysis of the primary alternatives—short-chain PFAS and non-fluorinated materials—to assist researchers, scientists, and drug development professionals in making informed decisions.

Long-Chain vs. Short-Chain PFAS: A Tale of Two Chemistries

Initially, the industry shifted towards short-chain PFAS as replacements for their long-chain counterparts.[5][6] The primary distinction lies in the number of carbon atoms in their molecular structure; long-chain PFAS typically have six or more carbon atoms for sulfonic acids (like PFOS) and eight or more for carboxylic acids (like PFOA), while short-chain versions have fewer. This structural difference leads to variations in their physicochemical properties and environmental behavior.[7]

While short-chain PFAS exhibit lower bioaccumulation and shorter half-lives in the human body compared to long-chain variants, they present a different set of environmental challenges.[8][9] Their higher water solubility and mobility make them more difficult to contain and remove from groundwater, leading to widespread contamination.[7][8] Furthermore, the toxicity profiles of some short-chain PFAS are concerning and, in some cases, may be comparable to the long-chain compounds they replace.[2][9][10]

Table 1: Comparative Properties of Long-Chain vs. Short-Chain PFAS

PropertyLong-Chain PFASShort-Chain PFAS
Bioaccumulation HighLow
Human Half-Life Longer (e.g., ~3 years for some)[9]Shorter (e.g., ~0.12 years for PFBA)[9]
Water Solubility Lower hydrophilicityHigher hydrophilicity, more mobile in water[7][8]
Sorption Efficiency High[7]Low[7]
Removal from Water More effectively removed by methods like activated carbon[8]Less effective removal with traditional methods[8]

The Rise of Non-Fluorinated Alternatives

In response to the limitations and persistent concerns surrounding all fluorinated compounds, a diverse range of non-fluorinated alternatives has emerged.[3] These materials aim to replicate the desirable properties of PFAS without the associated environmental and health risks.[3] While no single material can serve as a universal replacement, various classes of compounds offer viable performance for specific applications.[3]

High-performance thermoplastics such as PEEK (Polyetheretherketone), PPS (Polyphenylenesulfide), and PI (Polyimide) offer excellent thermal, chemical, and mechanical resistance, making them suitable for demanding industrial environments.[1][11] For applications requiring surface repellency, options include silicon-based coatings, bio-based alternatives derived from materials like fatty acids or plant-based waxes, and innovative polymers like polyethers and polyesters.[12]

Table 2: Performance Comparison of Long-Chain PFAS and Non-Fluorinated Alternatives

Alternative MaterialKey Performance CharacteristicsCommon Industrial Applications
PEEK (Polyetheretherketone) Thermal resistance up to 250°C, excellent chemical and mechanical resistance.[1][11]Moving parts, structural components in extreme conditions.[1][11]
PPS (Polyphenylenesulfide) Thermal stability up to 220°C, chemical resistance, electrical insulator.[1][11]Electrical components, chemically resistant coatings.[1][11]
PI (Polyimide) Thermal performance up to 300°C.[1][11]High-temperature applications in electronics and aerospace.[1][11]
Silicone-based Coatings Excellent water repellency and heat resistance.[12]Fabrics, cookware, electronics.[12]
Bio-based Alternatives Hydrophobic and oleophobic properties from renewable sources.[12]Food packaging, textiles.[12]
Acrylic/Dendrimer-based Repellents Water and oil repellency.[3]Textiles.[3]

Visualizing the Path Forward

The selection of a suitable alternative to long-chain PFAS involves a careful evaluation of performance, safety, and environmental impact. The following diagrams illustrate key conceptual frameworks for this process.

PFAS_Alternatives_Decision_Pathway start Identify Need for PFAS Replacement performance Define Performance Requirements (Thermal, Chemical, Repellency) start->performance screen_options Screen Potential Alternatives performance->screen_options short_chain Short-Chain PFAS screen_options->short_chain Fluorinated Path non_fluorinated Non-Fluorinated Alternatives screen_options->non_fluorinated Non-Fluorinated Path evaluate_short Evaluate Mobility, Toxicity & Regulations short_chain->evaluate_short evaluate_non Evaluate Performance Trade-offs & Cost non_fluorinated->evaluate_non select Select Optimal Alternative evaluate_short->select evaluate_non->select implement Implement & Monitor select->implement Alternatives_Tradeoffs center Ideal Replacement lc_pfas Long-Chain PFAS perf High Performance lc_pfas->perf cost Cost-Effective lc_pfas->cost Established but high liability sc_pfas Short-Chain PFAS persist Low Persistence & Toxicity sc_pfas->persist Lower Bioaccumulation but high mobility non_fluorinated Non-Fluorinated Alternatives non_fluorinated->persist non_fluorinated->cost Varies Experimental_Workflow_Adsorption prep_adsorbent Prepare Adsorbent (e.g., GAC) batch_exp Conduct Batch Adsorption Experiment prep_adsorbent->batch_exp prep_solution Prepare Contaminated Solution prep_solution->batch_exp sampling Collect Samples at Intervals batch_exp->sampling analysis Analyze Concentration (LC-MS/MS) sampling->analysis data_analysis Calculate Adsorption Capacity & Kinetics analysis->data_analysis

References

Navigating the Analytical Maze: A Comparative Guide to Cross-Laboratory Validation of 2-(Perfluorodecyl)ethanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of analytical methodologies for the quantification of 2-(Perfluorodecyl)ethanol, a member of the per- and polyfluoroalkyl substances (PFAS) family. In the face of increasing regulatory scrutiny and the need for reliable environmental and biological monitoring, robust and harmonized analytical methods are paramount. This document outlines a framework for cross-laboratory validation to ensure data integrity and comparability, a critical step in both research and industrial settings.

While a specific, publicly available cross-laboratory validation study for this compound was not identified, this guide draws upon established protocols and performance data from interlaboratory studies on structurally similar fluorotelomer alcohols (FTOHs) and other PFAS. The principles and methodologies discussed herein are directly applicable to establishing the reliability of this compound quantification across different laboratories.

Comparative Overview of Analytical Techniques

The selection of an analytical method for this compound quantification is contingent on factors such as the sample matrix (e.g., water, soil, biological tissues), required sensitivity, and throughput. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent and robust methods for the analysis of FTOHs.

Analytical TechniquePrincipleTypical Performance CharacteristicsAdvantagesConsiderations
LC-MS/MS Chromatographic separation of the analyte followed by mass spectrometric detection and quantification.Linearity: R² > 0.99Accuracy (Recovery): 70-120%[1]Precision (RSD): < 15%LOQ: Low ng/L to µg/L rangeHigh sensitivity and selectivity for a wide range of PFAS, including FTOHs.[2] Considered a gold standard for PFAS quantification.Matrix effects can influence ionization efficiency. Requires careful sample preparation.
GC-MS Separation of volatile or derivatized compounds followed by mass spectrometric detection.Linearity: R² > 0.99Accuracy (Recovery): 81-101%[3]Precision (RSD): < 20%LOQ: ng/mL range[3]Excellent for volatile FTOHs. Can serve as a confirmatory method to LC-MS/MS.[3]May require derivatization for non-volatile analytes, adding a step to sample preparation.[3]

Experimental Protocols for Method Validation

Detailed and standardized experimental protocols are the bedrock of any successful cross-laboratory validation study. The following outlines a generalized workflow applicable to the quantification of this compound.

Sample Preparation
  • Extraction: The choice of extraction solvent and technique is matrix-dependent.

    • Water Samples: Solid-phase extraction (SPE) with cartridges such as Oasis WAX is commonly employed.

    • Solid Samples (Soil, Sediment): Accelerated solvent extraction (ASE) or liquid-solid extraction (LSE) with solvents like methanol or acetonitrile is typical.[4]

    • Biological Tissues (Plasma, Liver): Protein precipitation followed by centrifugation is a rapid and effective method.[5]

  • Clean-up: Extracts may require clean-up to remove interfering matrix components. This can be achieved using various SPE cartridges.

  • Concentration: The extract is typically concentrated under a gentle stream of nitrogen to achieve the desired sensitivity.

Instrumental Analysis (LC-MS/MS Example)
  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used for separation.

    • Mobile Phase: A gradient of methanol or acetonitrile and water, often with an ammonium acetate or acetic acid modifier.

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is standard for FTOHs.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two transitions per analyte for confirmation.

  • Quality Control:

    • Blanks: Procedural blanks are analyzed with each batch to monitor for contamination.

    • Spikes: Matrix spikes and matrix spike duplicates are used to assess accuracy and precision.

    • Internal Standards: Isotope-labeled internal standards are crucial for accurate quantification by correcting for matrix effects and variations in instrument response.

Cross-Laboratory Validation Workflow

A cross-laboratory validation study is essential to ensure that different laboratories can produce comparable results when analyzing identical samples. The process involves a coordinating laboratory preparing and distributing standardized samples to participating laboratories.

Cross_Laboratory_Validation_Workflow Cross-Laboratory Validation Workflow for this compound Quantification cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (Lab 1, Lab 2, Lab 3...) cluster_2 Data Analysis and Reporting A Sample Preparation (Spiked and Blind Samples) B Homogenization and Aliquoting A->B C Sample Distribution B->C D Sample Analysis (Using Standardized or In-House Method) C->D E Data Submission to Coordinating Lab D->E F Statistical Analysis (e.g., ANOVA, z-scores) E->F G Final Report Generation F->G

Caption: A flowchart illustrating the key stages of a cross-laboratory validation study.

Conclusion

References

Safety Operating Guide

Proper Disposal of 2-(Perfluorodecyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of 2-(Perfluorodecyl)ethanol, a fluorinated alcohol used in various research applications. Adherence to these procedures is critical due to the potential hazards associated with this compound and its classification as a per- and polyfluoroalkyl substance (PFAS).

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) should be worn at all times.

Key Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Flammability: Flammable liquid and vapor.[3]

  • Toxicity: Harmful if swallowed or inhaled.[3] It can also be toxic in contact with skin and may cause damage to organs.[4]

Required PPE:

  • Protective gloves

  • Protective clothing

  • Eye protection/face protection[2]

  • Use only outdoors or in a well-ventilated area.[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. Improper disposal can lead to environmental contamination and potential health risks.

  • Segregation and Waste Collection:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste program.

    • Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

    • Waste containers should not be filled to more than 90% of their capacity to allow for vapor expansion.[5]

    • Ensure the exterior of the waste container is clean and free of contamination.[5]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS Number (865-86-1) and a clear indication of the associated hazards (e.g., Flammable, Irritant, Health Hazard).[3][6]

  • Storage:

    • Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.[2][4][7]

    • Keep the container away from heat, sparks, open flames, and other ignition sources.[4]

    • The storage area should be secure and accessible only to authorized personnel. It is recommended to store it locked up.[2][4][7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS department or contractor with a complete and accurate description of the waste, including its composition and volume.

    • Follow all instructions provided by the EHS department or the disposal contractor regarding packaging and transportation.

  • Decontamination:

    • Thoroughly decontaminate any lab equipment that has come into contact with this compound.

    • Dispose of any contaminated disposable materials (e.g., gloves, absorbent pads) as hazardous waste in the same manner as the chemical itself. Take off contaminated clothing and wash it before reuse.[2][7]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 865-86-1[6]
Molecular Formula C₁₂H₅F₂₁O[3][6]
Molecular Weight 564.13 g/mol [6]
Purity ≥97%[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Step 1: Assess Hazards & Don PPE B Step 2: Segregate Waste A->B C Step 3: Collect in Labeled Container B->C D Step 4: Store in Designated Area C->D E Step 5: Contact EHS for Disposal D->E F Step 6: Decontaminate Equipment E->F

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may contain additional requirements.

References

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Reactant of Route 1
2-(Perfluorodecyl)ethanol
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